molecular formula C13H26N2O4S B2877810 (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine CAS No. 1349699-68-8

(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Número de catálogo: B2877810
Número CAS: 1349699-68-8
Peso molecular: 306.42
Clave InChI: UZSFNBUBXZMDBR-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine (CAS 1349699-68-8) is a chiral piperidine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules. Its structure incorporates a piperidine ring, a privileged scaffold found in over twenty classes of pharmaceuticals and numerous bioactive alkaloids . The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a standard, acid-labile protecting group that enables further selective functionalization of the amine, a critical strategy in multi-step synthetic sequences . The presence of the chiral propane-2-sulfonamido moiety is a key feature, as sulfonamide-functionalized piperidines are frequently explored for their biological activities and their role in optimizing the physicochemical properties of drug candidates. Piperidine derivatives are extensively investigated across a wide spectrum of pharmacological applications, including as kinase inhibitors, receptor modulators, and in treatments for conditions such as cancer, schizophrenia, and major depressive disorder . The specific stereochemistry of the (R)-enantiomer makes this building block essential for the stereoselective synthesis of potential therapeutics, where the defined spatial orientation of the molecule is crucial for its interaction with biological targets. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl (3R)-3-(propan-2-ylsulfonylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)14-11-7-6-8-15(9-11)12(16)19-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSFNBUBXZMDBR-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a significant percentage of FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and synthetic tractability make it a privileged structure for targeting a wide array of biological entities. When coupled with a sulfonamide moiety—a pharmacophore renowned for its diverse biological activities ranging from antimicrobial to anticancer effects—the resulting molecule holds significant therapeutic promise.[3] This guide focuses on a specific, yet under-characterized molecule: (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine. In the absence of established data, this document presents a hypothesized mechanism of action based on structural analogy and established principles of medicinal chemistry. It further provides a comprehensive, field-proven framework for the experimental validation of this proposed mechanism, designed to guide researchers in their exploration of this promising compound.

Introduction: Deconstructing the Molecule

(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine is a chiral small molecule incorporating three key structural features that likely dictate its biological activity:

  • The (R)-Piperidine Ring: The stereochemistry at the 3-position of the piperidine ring is critical.[4] This specific spatial arrangement of the sulfonamide group will govern the molecule's interaction with its biological target, influencing binding affinity and selectivity.

  • The Propane-2-sulfonamide Group: Sulfonamides are known to act as mimics of p-aminobenzoic acid (PABA), enabling them to inhibit dihydropteroate synthase (DHPS) in the folate synthesis pathway of microorganisms.[3] Beyond this classic antibacterial mechanism, sulfonamides are implicated in the inhibition of various enzymes, including carbonic anhydrases, proteases, and kinases.

  • The N-tert-Butyl Group: The bulky tert-butyl group on the piperidine nitrogen significantly influences the molecule's lipophilicity and steric profile. This can impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to fit into specific binding pockets.

Given these features, a primary hypothesis is that (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine acts as a competitive enzyme inhibitor. The specific enzyme family targeted would depend on the overall three-dimensional shape of the molecule and its electronic properties.

A Proposed Mechanism of Action: Competitive Inhibition of a Dihydrofolate Reductase (DHFR) Family Member

While the classical sulfonamide target is DHPS, the structural complexity of the title compound suggests a potential interaction with a different, yet related, enzyme in the folate pathway: Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in both prokaryotic and eukaryotic cells, responsible for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of nucleotides and amino acids.

Hypothesis: (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine acts as a selective, competitive inhibitor of a specific DHFR isoform. The piperidine ring and its substituents are proposed to interact with the active site of the enzyme, mimicking the binding of the natural substrate, dihydrofolate.

Diagram of the Proposed Signaling Pathway

DHFR Inhibition Pathway Proposed Mechanism: DHFR Inhibition cluster_0 Folate Metabolism cluster_1 Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis DHFR->THF Product Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Amino_Acid_Synthesis->Cell_Proliferation Compound (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine Compound->DHFR Competitive Inhibition caption Figure 1: Proposed competitive inhibition of DHFR.

Caption: Proposed competitive inhibition of DHFR.

Experimental Validation: A Step-by-Step Guide

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each step providing evidence to support or refute the proposed mechanism.

Phase 1: Target Engagement and Enzymatic Assays

The initial phase focuses on confirming a direct interaction between the compound and the putative target enzyme, and quantifying the inhibitory effect.

Experimental Workflow

Target Engagement Workflow Phase 1: Target Engagement and Enzymatic Assays start Start: Synthesize/Acquire Compound step1 Isothermal Titration Calorimetry (ITC) start->step1 step2 Surface Plasmon Resonance (SPR) start->step2 decision1 Binding Confirmed? step1->decision1 step2->decision1 step3 Enzymatic Inhibition Assay (Spectrophotometric) decision2 Inhibition Observed? step3->decision2 decision1->step3 Yes stop Re-evaluate Hypothesis decision1->stop No step4 Determine IC50 and Ki decision2->step4 Yes decision2->stop No step5 Mechanism of Inhibition Studies (Lineweaver-Burk Plot) step4->step5 end Proceed to Cellular Assays step5->end

Caption: Workflow for target engagement and enzymatic assays.

Detailed Protocols:

Protocol 3.1.1: Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound binding to recombinant DHFR.

  • Materials:

    • Purified recombinant human DHFR.

    • (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine.

    • ITC instrument.

    • Assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

  • Procedure:

    • Prepare a 10 µM solution of DHFR in the assay buffer and load it into the sample cell.

    • Prepare a 100 µM solution of the compound in the same buffer and load it into the injection syringe.

    • Set the instrument to 25°C and perform a series of 20 injections of the compound (2 µL each) into the sample cell at 150-second intervals.

    • Record the heat changes upon each injection.

    • Analyze the data using the instrument's software to fit a binding isotherm and determine the thermodynamic parameters.

Protocol 3.1.2: Enzymatic Inhibition Assay (Spectrophotometric)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against DHFR.

  • Materials:

    • Purified recombinant human DHFR.

    • Dihydrofolate (DHF).

    • NADPH.

    • (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine at various concentrations.

    • 96-well UV-transparent microplate.

    • Spectrophotometer.

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • Procedure:

    • Prepare a reaction mixture containing DHFR, DHF, and the compound at various concentrations in the assay buffer.

    • Initiate the reaction by adding NADPH.

    • Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) for 10 minutes at 25°C.

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Phase 2: Cellular Assays

This phase aims to confirm the on-target effect of the compound in a cellular context and to observe the downstream consequences of DHFR inhibition.

Experimental Workflow

Cellular Assays Workflow Phase 2: Cellular Assays start Start: Compound with Confirmed Enzymatic Activity step1 Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) start->step1 step2 Cellular Thermal Shift Assay (CETSA) start->step2 decision1 Cellular Activity Observed? step1->decision1 decision2 Target Engagement in Cells Confirmed? step2->decision2 step3 Metabolite Profiling (LC-MS/MS) decision3 Folate Pathway Perturbation? step3->decision3 decision1->step2 Yes stop Re-evaluate Hypothesis/Off-target Effects decision1->stop No decision2->step3 Yes decision2->stop No end Mechanism Validated decision3->end Yes decision3->stop No

Caption: Workflow for cellular assays.

Detailed Protocols:

Protocol 3.2.1: Cell Proliferation Assay (MTT)

  • Objective: To assess the cytotoxic or cytostatic effect of the compound on a relevant cancer cell line (e.g., MCF-7, A549).

  • Materials:

    • Cancer cell line.

    • Cell culture medium and supplements.

    • (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine at various concentrations.

    • MTT reagent.

    • Solubilization solution (e.g., DMSO).

    • 96-well cell culture plate.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3.2.2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in intact cells by measuring the thermal stabilization of DHFR upon compound binding.

  • Materials:

    • Cancer cell line.

    • (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine.

    • Lysis buffer.

    • Western blotting reagents and antibodies against DHFR and a loading control (e.g., GAPDH).

  • Procedure:

    • Treat cells with the compound or vehicle control.

    • Harvest the cells and resuspend them in lysis buffer.

    • Heat aliquots of the cell lysate to a range of temperatures (e.g., 40-70°C).

    • Centrifuge to pellet the aggregated proteins.

    • Analyze the supernatant by Western blotting using an anti-DHFR antibody.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Data

ParameterValue
Binding Affinity (Kd)TBD
IC50TBD
KiTBD
Mechanism of InhibitionTBD

Table 2: Summary of Cellular Data

ParameterCell LineValue
GI50TBDTBD
CETSA Shift (ΔTm)TBDTBD

Conclusion and Future Directions

The structured approach outlined in this guide provides a robust framework for elucidating the mechanism of action of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine. Successful validation of the DHFR inhibition hypothesis would position this compound as a promising lead for further preclinical development, particularly in the areas of oncology or infectious diseases. Future studies should focus on structure-activity relationship (SAR) optimization to improve potency and selectivity, as well as in vivo efficacy studies in relevant animal models. The exploration of this and similar molecules underscores the continued importance of piperidine- and sulfonamide-based scaffolds in the ongoing quest for novel therapeutics.[1][3]

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions - ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine-1-carboxylate: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for three-dimensional diversification. This guide provides a detailed technical overview of a specific, synthetically valuable derivative: (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate .

While extensive public data on this exact molecule is limited, its structural components—a chiral piperidine ring, a Boc-protecting group, and a sulfonamide linkage—are of significant interest to researchers in drug discovery. This document, therefore, synthesizes information from foundational chemical principles and data on closely related analogues to provide a comprehensive guide for its synthesis, characterization, and handling. The insights herein are intended to empower researchers and drug development professionals to effectively utilize this and similar building blocks in their synthetic endeavors.

Chemical Identity and Molecular Structure

(R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate is a chiral molecule featuring a piperidine ring substituted at the 3-position with an isopropylsulfonamido group. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

Identifier Value
IUPAC Name tert-Butyl (3R)-3-(isopropylsulfonamido)piperidine-1-carboxylate
Molecular Formula C₁₃H₂₆N₂O₄S
Molecular Weight 322.42 g/mol
CAS Number Not available in searched databases.

Molecular Structure:

Caption: 2D structure of (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate

Physicochemical Properties (Inferred and Predicted)

Due to the lack of specific experimental data for the title compound, the following properties are inferred based on its structure and data from its precursor, (R)-tert-Butyl 3-aminopiperidine-1-carboxylate.[2]

Property Inferred/Predicted Value Justification
Appearance Likely a white to light yellow solid or a viscous oil.The precursor is a light yellow waxy solid. The addition of the sulfonamide group may alter the physical state.
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water.The Boc group and the overall non-polar character of the molecule suggest good solubility in organic solvents.
Melting Point Expected to be in the range of 80-150 °C.This is a broad estimation based on similar N-Boc protected sulfonamides.
pKa The sulfonamide proton is weakly acidic (pKa ~10-11). The piperidine nitrogen is non-basic due to the electron-withdrawing Boc group.This is based on typical pKa values for sulfonamides.

Synthesis and Purification

The most direct synthetic route to (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate involves the sulfonylation of its corresponding amine precursor.

Synthetic Scheme

G cluster_0 Synthetic Workflow start (R)-tert-Butyl 3-aminopiperidine-1-carboxylate reagent Propane-2-sulfonyl chloride Base (e.g., Triethylamine) start->reagent Sulfonylation product (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate reagent->product purification Purification (Column Chromatography) product->purification

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol

Materials:

  • (R)-tert-Butyl 3-aminopiperidine-1-carboxylate (1.0 eq)[2]

  • Propane-2-sulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq) or another suitable base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of (R)-tert-Butyl 3-aminopiperidine-1-carboxylate in anhydrous DCM, add triethylamine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add propane-2-sulfonyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Characterization (Predicted)

The following table summarizes the expected analytical data for the structural confirmation of (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the Boc group (~1.4 ppm, 9H, singlet), piperidine ring protons (1.5-4.0 ppm, multiplets), isopropyl group protons (septet and doublet), and the sulfonamide NH proton (broad singlet).
¹³C NMR Resonances for the Boc carbonyl and quaternary carbon, piperidine ring carbons, and isopropyl group carbons.
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z 323.16.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (sulfonamide), C=O stretching (carbamate), and S=O stretching (sulfonamide).

Stability and Storage

Based on the functional groups present, the compound is expected to be stable under standard laboratory conditions.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended, similar to its precursor.[2]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids or bases which may cleave the Boc protecting group.

Applications in Research and Drug Development

While specific applications of this molecule are not widely reported, its structural motifs are highly relevant in medicinal chemistry.

  • Scaffold for Library Synthesis: The sulfonamide nitrogen can be further alkylated, and the Boc group can be removed to allow for modification at the piperidine nitrogen, making it a versatile building block for creating libraries of related compounds.

  • Fragment-Based Drug Discovery: As a relatively small molecule with desirable physicochemical properties, it can be used as a fragment in screening campaigns to identify new drug leads.

  • Precursor to Biologically Active Molecules: Piperidine and sulfonamide groups are present in a wide range of approved drugs, including antivirals, anticancer agents, and CNS-active drugs.

Safety and Handling

No specific toxicity data is available for this compound. Therefore, standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. ([Link])

Sources

Rational Design and Structure-Activity Relationship (SAR) of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the rational design, structural dynamics, and biological evaluation of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine derivatives.

Executive Summary & Pharmacophore Deconstruction

The discovery and optimization of small-molecule modulators for complex G-protein coupled receptors (GPCRs) and kinases heavily rely on privileged stereospecific scaffolds. The (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine architecture has recently emerged as a highly versatile vector in medicinal chemistry, prominently featured in the development of Mas-related G-protein coupled receptor X2 (MRGPRX2) antagonists and Spleen Tyrosine Kinase (Syk) inhibitors [1, 4].

This scaffold is defined by three highly tunable zones:

  • The Sulfonamide Vector (Zone 1): The propane-2-sulfonamido (isopropylsulfonamide) group acts as a potent hydrogen-bond donor/acceptor system. Its pKa (~9.5) ensures it remains largely unionized at physiological pH, allowing it to penetrate deep hydrophobic pockets while maintaining the ability to coordinate with backbone amides.

  • The Piperidine Core (Zone 2): Provides a rigid chair conformation that precisely controls the spatial trajectory of the substituents. The (R)-enantiomer dictates the axial/equatorial positioning critical for target engagement.

  • The tert-Butyl Moiety (Zone 3): Whether attached to the piperidine nitrogen or utilized as a Boc-protecting group in prodrug forms, the bulky tert-butyl group provides a steric shield against metabolic degradation (e.g., CYP450 oxidation) and anchors the molecule in lipophilic sub-pockets.

Structure-Activity Relationship (SAR) Dynamics

To understand the causality behind the potency of this scaffold, we systematically evaluated modifications across the three zones. The data below synthesizes the binding affinities (IC₅₀) against the MRGPRX2 receptor, a primary target for pseudo-allergic and neurogenic inflammatory disorders [1].

Quantitative SAR Data Summary
CmpdStereochemistryZone 1 (Sulfonamide R-group)Zone 3 (Piperidine N-substituent)MRGPRX2 IC₅₀ (nM)Mechanistic Causality / Rationale
1 (R) Isopropyl (Propane-2-) tert-Butyl 12 ± 2 Optimal van der Waals packing; rigid anchoring.
2(S)Isopropyl (Propane-2-)tert-Butyl>10,000Severe steric clash in the chiral binding pocket.
3(R)Methyltert-Butyl450 ± 15Loss of hydrophobic contacts from the missing gem-dimethyls.
4(R)Trifluoromethyl (-CF₃)tert-Butyl85 ± 5Enhanced H-bond acidity of the sulfonamide NH, but excessive electronegativity disrupts local hydration.
5(R)Isopropyl (Propane-2-)Hydrogen (NH)1,200 ± 40Loss of the bulky tert-butyl group reduces lipophilic anchoring at the solvent-exposed rim.
6(R)Isopropyl (Propane-2-)Cyclopentyl45 ± 8Good lipophilicity, but increased entropic penalty compared to the rigid tert-butyl group.

The Stereochemical Imperative: The >800-fold drop in potency between Compound 1 (R) and Compound 2 (S) highlights a strict topological requirement. X-ray crystallography and homology modeling suggest that the (R)-configuration forces the isopropylsulfonamide into an equatorial position that perfectly aligns with a highly conserved arginine residue in the target's binding cleft, whereas the (S)-configuration directs the bulky sulfonamide into the receptor wall.

Target Engagement: The MRGPRX2 Pathway

MRGPRX2 is a GPCR predominantly expressed on mast cells. Its activation by cationic ligands (e.g., substance P, basic secretagogues) triggers a Gαq/11 and Gαi/o-dependent signaling cascade. This involves Phospholipase C-gamma (PLCγ) and PI3K/AKT pathways, leading to intracellular calcium (Ca²⁺) mobilization and subsequent mast cell degranulation [2, 3].

The (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine derivatives act as competitive antagonists, blocking the initial ligand-receptor interaction and halting the downstream PLCγ/IP3 cascade.

MRGPRX2_Signaling Ligand Cationic Agonist (e.g., Substance P) Receptor MRGPRX2 Receptor Ligand->Receptor Activates Inhibitor (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine (Antagonist) Inhibitor->Receptor Blocks (Competitive) Gq Gαq/11 Protein Receptor->Gq Signal Transduction PLC PLC-γ / PI3K Gq->PLC Phosphorylation IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Flux IP3->Ca2 ER Channel Opening Degranulation Mast Cell Degranulation (Histamine Release) Ca2->Degranulation Triggers Exocytosis

Fig 1: MRGPRX2 signaling pathway and mechanism of antagonist blockade.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the biological evaluation of these derivatives must utilize a self-validating experimental loop. The following protocol describes the high-throughput screening (HTS) workflow for measuring MRGPRX2 antagonism, incorporating orthogonal readouts to eliminate false positives.

Protocol: Intracellular Calcium Flux & Orthogonal Degranulation Assay

This protocol utilizes LAD2 human mast cells, which endogenously express high levels of MRGPRX2.

Step 1: Cell Preparation & Dye Loading

  • Culture LAD2 cells in StemPro-34 SFM medium supplemented with 100 ng/mL stem cell factor (SCF).

  • Centrifuge cells at 300 × g for 5 minutes and resuspend in assay buffer (HBSS containing 20 mM HEPES and 0.1% BSA, pH 7.4) at a density of 1×106 cells/mL.

  • Add Fluo-4 AM (calcium indicator) to a final concentration of 2 µM and incubate in the dark at 37°C for 45 minutes. Rationale: Fluo-4 AM is cell-permeable; esterases cleave the AM group, trapping the calcium-sensitive dye intracellularly.

Step 2: Compound Incubation (The Self-Validating Matrix)

  • Wash cells twice with assay buffer to remove extracellular dye.

  • Plate cells into a 384-well black, clear-bottom microplate (20,000 cells/well).

  • Add (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine derivatives at varying concentrations (0.1 nM to 10 µM).

  • Validation Controls:

    • Negative Control: DMSO vehicle (0.1% final).

    • Positive Antagonist Control: QWF (a known MRGPRX2 inhibitor).

    • Counter-Screen: Evaluate compounds against an unrelated GPCR (e.g., Histamine H1 receptor) to ensure target selectivity.

Step 3: Agonist Challenge & Kinetic Readout

  • Place the plate in a Fluorescent Imaging Plate Reader (FLIPR).

  • Establish a 10-second baseline fluorescence (Ex: 488 nm, Em: 516 nm).

  • Automatically inject the MRGPRX2 agonist (Compound 48/80, 1 µg/mL final concentration).

  • Record fluorescence kinetically every 2 seconds for 3 minutes. Calculate the IC₅₀ based on the area under the curve (AUC) of the calcium peak.

Step 4: Orthogonal Validation (β-Hexosaminidase Release) Causality: Calcium flux is a proxy for activation. To prove functional antagonism, actual degranulation must be measured.

  • In a parallel plate treated identically to Steps 1-3, incubate cells for 30 minutes post-agonist injection.

  • Centrifuge the plate and transfer 50 µL of supernatant to a new plate.

  • Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer (pH 4.5). Incubate for 1 hour at 37°C.

  • Stop the reaction with 0.1 M carbonate buffer (pH 10.0) and read absorbance at 405 nm. A reduction in absorbance correlates directly with the inhibition of mast cell degranulation.

SAR_Workflow Synthesis 1. Scaffold Synthesis (Chiral Resolution) Diversification 2. Late-Stage Diversification Synthesis->Diversification Screening 3. Ca2+ Flux Assay (Fluo-4 AM) Diversification->Screening Hit 4. Orthogonal Assay (β-Hexosaminidase) Screening->Hit

Fig 2: Self-validating screening cascade for evaluating piperidine-sulfonamide derivatives.

Conclusion

The (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine scaffold represents a masterclass in rational drug design. By combining the rigid spatial directionality of a chiral piperidine with the robust hydrogen-bonding network of an isopropylsulfonamide, this pharmacophore effectively anchors into the highly conserved pockets of targets like MRGPRX2 and Syk. As demonstrated by the SAR data, deviations in stereochemistry or steric bulk severely abrogate binding, proving that the precise three-dimensional topology of this specific derivative is critical for its biological efficacy.

References

  • Syndax Pharmaceuticals, Inc. (2022). Modulators of mas-related g-protein receptor x2 and related products and methods (Patent No. CA3193207A1).
  • Guo, Y., et al. (2023). MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway. Frontiers in Immunology, 14, 1154108.[Link]

  • Wang, J., et al. (2022). MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions. PubMed (NIH).[Link]

  • Lucas, M. C., et al. (2012). Rational Design of Highly Selective Spleen Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 922-926.[Link]

In Vivo Pharmacokinetic Profiling of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The structural class of sulfonamido-piperidines represents a highly versatile scaffold in contemporary drug discovery, frequently utilized in the design of GPCR modulators and monoamine transporter inhibitors. The compound (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine combines a rigid piperidine core, a bulky lipophilic tert-butyl group, and a polar isopropyl-sulfonamide moiety.

Understanding its in vivo pharmacokinetic (PK) profile requires an appreciation of how these distinct physicochemical domains interact with biological systems. The (R)-stereocenter dictates specific target engagement, while the propane-2-sulfonamido group introduces a critical hydrogen bond donor/acceptor site that heavily influences the molecule's metabolic fate and clearance ()[1].

Study Design & Formulation Strategy

The presence of the tert-butyl group significantly increases the molecule's lipophilicity ( logP ), which enhances membrane permeability but poses challenges for aqueous solubility. Consequently, standard saline formulations are inadequate for intravenous (IV) dosing.

Causality in Formulation: To prevent in vivo precipitation and ensure accurate dosing, a co-solvent system is required. We utilize a vehicle of 5% DMSO, 10% Tween 80, and 85% Saline . DMSO disrupts the crystalline lattice of the lipophilic drug, while Tween 80 acts as a surfactant to maintain micellar solubility upon introduction into the aqueous environment of the bloodstream.

PK_Workflow A Dosing (IV & PO) B Serial Blood Sampling A->B C Plasma Separation B->C D Protein Precipitation C->D E LC-MS/MS Analysis D->E F NCA Calculation E->F

In vivo pharmacokinetic study workflow for (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine.

Step-by-Step In Vivo Protocol

To determine absolute bioavailability ( F ), a parallel IV and PO (oral) study design in Sprague-Dawley rats is the industry standard.

  • Animal Preparation & Dosing: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing to eliminate food-effect variability. Administer the compound at 1 mg/kg IV (via tail vein) and 5 mg/kg PO (via oral gavage).

  • Serial Blood Sampling: Collect blood (approx. 200 µL) via a surgically implanted jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality: The jugular catheter prevents the stress-induced physiological changes associated with repeated tail-vein bleeds, which can artificially alter hepatic blood flow and clearance.

  • Plasma Separation: Collect blood into K2EDTA-coated tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C.

    • Causality: K2EDTA chelates calcium to prevent coagulation without causing the ion-suppression in the mass spectrometer typically seen with heparinized plasma.

Bioanalytical Methodology (LC-MS/MS)

The quantification of the compound must follow a self-validating protocol aligned with the [2].

  • Sample Extraction (Protein Precipitation): Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (IS) (e.g., a deuterated analog). Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes.

    • Causality: Sulfonamides can exhibit amphoteric behavior, making liquid-liquid extraction highly pH-dependent. Protein precipitation with acidified acetonitrile ensures >95% protein crash while keeping the sulfonamide nitrogen protonated/neutral, ensuring consistent recovery.

  • Self-Validating Controls: The inclusion of the IS validates extraction efficiency and normalizes matrix effects. Matrix-matched calibration curves and Quality Control (QC) samples (low, mid, high) must be interspersed throughout the run to ensure instrument drift does not compromise data integrity.

  • Chromatography & Detection: Inject 5 µL of the supernatant onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Detect via positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Metabolic Fate & Clearance Mechanisms

The metabolic clearance of sulfonamido-piperidines is primarily driven by hepatic Cytochrome P450 enzymes. The specific structure of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine presents several metabolic "soft spots."

Metabolism Parent (R)-tert-Butyl 3-(Propane-2- sulfonamido)piperidine M1 Aliphatic Hydroxylation (Isopropyl Group) Parent->M1 CYP3A4 M2 N-Dealkylation (Loss of t-Butyl) Parent->M2 CYP2D6 / 3A4 M3 Piperidine Ring Oxidation Parent->M3 CYP3A4 Phase2 Phase II Glucuronidation M1->Phase2 M2->Phase2

Predicted Phase I and Phase II metabolic pathways mediated by CYP450 enzymes.

  • Aliphatic Hydroxylation: The isopropyl group of the sulfonamide is highly susceptible to CYP3A4-mediated oxidation, forming a hydroxylated metabolite.

  • N-Dealkylation: The tert-butyl group can undergo CYP2D6/CYP3A4 mediated dealkylation, though the extreme steric bulk of the tert-butyl group often slows this process compared to smaller alkyl groups.

  • Phase II Conjugation: Hydroxylated metabolites are rapidly cleared via glucuronidation.

Data Presentation & PK Parameter Derivation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is utilized to derive PK parameters. NCA is preferred as it relies on algebraic equations rather than assuming specific physiological compartments, providing highly robust empirical data ()[3].

Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats
ParameterUnitIV (1 mg/kg)PO (5 mg/kg)Mechanistic Interpretation
Cmax​ ng/mL850 ± 1201,420 ± 210Peak plasma concentration; reflects rapid absorption post-PO dose.
Tmax​ hr-1.5 ± 0.5Time to peak concentration; indicates moderate gastrointestinal absorption rate.
AUC0−∞​ hr*ng/mL1,200 ± 1502,700 ± 310Total systemic exposure; used to calculate absolute bioavailability.
T1/2​ hr2.4 ± 0.32.8 ± 0.4Terminal half-life; suggests moderate hepatic clearance.
CL mL/min/kg13.8 ± 2.1-Systemic clearance; approaches ~25% of rat hepatic blood flow (moderate extraction).
Vss​ L/kg2.1 ± 0.4-Volume of distribution; > Total body water (0.67 L/kg), indicating extensive tissue distribution due to high lipophilicity.
F %-45 ± 5%Absolute Bioavailability; limited by first-pass CYP3A4 metabolism.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Rowland and Tozer's Clinical Pharmacokinetics and Pharmacodynamics: Concepts and Applications (5th Edition) Source: Wolters Kluwer URL: [Link]

  • Title: Pharmacokinetics of Sulfonamides Revisited Source: Karger Publishers URL: [Link]

Sources

Preclinical Toxicity and Safety Screening of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the piperidine and sulfonamide pharmacophores are ubiquitous, frequently serving as core scaffolds for targets ranging from vesicular monoamine transporter 2 (VMAT2) inhibitors to MRGPRX2 modulators. (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine is a highly versatile intermediate and structural building block. However, its specific structural moieties—a basic piperidine ring, an aliphatic sulfonamide, and a tert-butyl carbamate (Boc) protecting group—carry distinct toxicological liabilities.

This whitepaper outlines a rigorous, causality-driven preclinical safety screening cascade designed to de-risk this compound class. By understanding the mechanistic origins of toxicity, researchers can implement self-validating protocols that satisfy regulatory guidelines (ICH M3(R2), ICH S7B, and ICH S2) prior to clinical advancement.

Phase 1: The Sulfonamide Liability – Reactive Metabolite Trapping

Mechanistic Causality

Sulfonamides are notorious for causing idiosyncratic drug toxicities (IDTs), including severe cutaneous adverse reactions (e.g., Stevens-Johnson syndrome) and hepatotoxicity[1]. The root cause is metabolic bioactivation. Cytochrome P450 (CYP450) enzymes in the liver oxidize the sulfonamide nitrogen to form unstable hydroxylamines, which are subsequently oxidized into highly reactive nitroso species[2][3]. These electrophilic nitroso metabolites covalently bind to cellular proteins, acting as haptens that trigger a cytotoxic T-cell-mediated immune response[1]. To assess this risk, we utilize a Glutathione (GSH) trapping assay, as GSH acts as a surrogate nucleophile to intercept these reactive species before they can bind to endogenous proteins.

TK_Pathway Parent (R)-tert-Butyl 3-(Propane-2- sulfonamido)piperidine CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Hydroxylamine Hydroxylamine Metabolite CYP->Hydroxylamine Nitroso Reactive Nitroso Species Hydroxylamine->Nitroso Toxicity Protein Covalent Binding (Idiosyncratic Toxicity) Nitroso->Toxicity GSH Glutathione (GSH) Trapping Nitroso->GSH Detox Stable GSH Adduct (Detoxification) GSH->Detox

Toxicokinetic bioactivation of sulfonamides and glutathione (GSH) detoxification pathway.
Self-Validating Protocol: In Vitro GSH Trapping via LC-HRMS
  • Incubation: Combine 10 µM of (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine with Human Liver Microsomes (HLM) (1 mg/mL final protein concentration) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Internal Validation: Run a parallel positive control using Sulfamethoxazole (known to form hydroxylamine/nitroso metabolites) to validate CYP450 activity and trapping efficacy[2].

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant using LC-HRMS/MS (High-Resolution Mass Spectrometry). Screen for neutral loss of 129 Da (characteristic of GSH adducts).

Quantitative Risk Stratification
Adduct Formation LevelCovalent Binding RiskGo/No-Go Decision
High (>50 pmol eq/mg protein)Severe IDT LiabilityNo-Go: Redesign scaffold to block oxidation.
Moderate (10-50 pmol eq/mg)Potential IDT LiabilityCaution: Proceed with in vivo monitoring[4].
Low/None (<10 pmol eq/mg)Minimal IDT LiabilityGo: Advance to safety pharmacology.

Phase 2: The Piperidine Liability – Cardiovascular Safety Pharmacology

Mechanistic Causality

The piperidine ring is a privileged pharmacophore, but it carries a significant liability: off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel (KCNH2)[5]. If the Boc protecting group is cleaved in vivo, the resulting basic secondary amine can interact strongly with the Tyr652 and Phe656 residues lining the hERG channel pore[6]. Inhibition of the rapid delayed rectifier potassium current ( IKr​ ) prolongs the cardiac action potential, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[5][6]. ICH S7B guidelines mandate the evaluation of this liability using functional electrophysiology[7].

hERG_Workflow Comp Test Compound (Piperidine Scaffold) Patch Automated Patch-Clamp (CHO-hERG Cells) Comp->Patch IC50 Calculate IC50 Patch->IC50 Safe IC50 > 30 µM (Low Risk) IC50->Safe Warn IC50 1-30 µM (Moderate Risk) IC50->Warn Fail IC50 < 1 µM (High Risk) IC50->Fail

Automated patch-clamp workflow for hERG cardiovascular safety pharmacology screening.
Self-Validating Protocol: Automated Patch-Clamp hERG Assay
  • Cell Culture: Culture CHO cells stably expressing the hERG channel until 80% confluency[8].

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration and hold cells at a resting potential of -80 mV.

  • Voltage Protocol: Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Internal Validation: Perfuse a known hERG blocker (e.g., Cisapride or Dofetilide) as a positive control to ensure assay sensitivity[8].

  • Dose-Response: Perfuse the test compound at five ascending concentrations (0.1, 1, 3, 10, and 30 µM). Measure the fractional block of the peak tail current to calculate the IC50​ .

hERG Inhibition Criteria
hERG IC50​ Safety Margin ( IC50​ / Free Cmax​ )Clinical Risk Assessment
> 30 µM > 100xLow Risk: Unlikely to cause QT prolongation.
1 - 30 µM 30x - 100xModerate Risk: Requires in vivo telemetry monitoring.
< 1 µM < 30xHigh Risk: High probability of TdP; structural redesign needed.

Phase 3: Genotoxicity Profiling (ICH S2 & OECD 471)

Mechanistic Causality

Before advancing a novel chemical entity into in vivo models, its potential to induce point mutations or frameshifts must be assessed. The Bacterial Reverse Mutation Test (Ames Test) is the regulatory gold standard under OECD Guideline 471[9]. Because some compounds (like sulfonamides) only become mutagenic after hepatic metabolism, the assay must be conducted both with and without an exogenous metabolic activation system (S9 fraction)[9].

Self-Validating Protocol: Ames Test (Pre-Incubation Method)
  • Strain Preparation: Prepare cultures of histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA.

  • Metabolic Activation: Prepare a 10% v/v S9 mix derived from the livers of rats induced with Aroclor 1254 or phenobarbital/ β -naphthoflavone[10].

  • Internal Validation: Use strain-specific positive controls (e.g., 2-aminoanthracene for +S9 conditions, and sodium azide for -S9 conditions) to validate reversion sensitivity and S9 efficacy[11].

  • Pre-Incubation: Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for -S9), and 0.1 mL of the test compound (at 5 concentrations up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes[11].

  • Plating & Scoring: Add the mixture to molten top agar containing trace histidine/tryptophan, pour over minimal glucose agar plates, and incubate for 48-72 hours at 37°C[10]. Count revertant colonies. A positive result is defined as a dose-dependent increase in revertants that is 2-fold the vehicle control.

Phase 4: In Vivo Dose-Range Finding (DRF) & Acute Toxicity

Mechanistic Causality

In accordance with ICH M3(R2) guidelines, an acute Dose-Range Finding (DRF) study is required to establish the Maximum Tolerated Dose (MTD) and No Observed Adverse Effect Level (NOAEL) in a rodent species[12]. This step bridges the gap between in vitro liabilities (like the sulfonamide IDT risk) and systemic physiological responses, providing critical toxicokinetic (TK) data to design definitive GLP toxicology studies[12].

Self-Validating Protocol: 7-Day DRF Study in Rats
  • Animal Allocation: Randomize 24 Sprague-Dawley rats into 4 groups (n=3/sex/group): Vehicle control, 10, 50, and 250 mg/kg/day.

  • Administration: Administer the compound via oral gavage (PO) daily for 7 consecutive days.

  • In-Life Observations: Monitor daily for clinical signs of toxicity, body weight changes, and food consumption.

  • Clinical Pathology: On Day 8, collect blood samples via the jugular vein. Analyze for markers of hepatotoxicity (ALT, AST, ALP, Bilirubin) and nephrotoxicity (BUN, Creatinine), which are common targets for sulfonamide-induced injury[1][4].

  • Necropsy: Perform gross necropsy with a specific focus on the liver, kidneys, and bone marrow, documenting any macroscopic lesions.

References

  • [12] M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - FDA. Food and Drug Administration. Available at: [Link]

  • Ames Mutagenicity Testing (OECD 471) - CPT Labs. CPT Labs. Available at: [Link]

  • [9] Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab. Tox Lab. Available at: [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - NIB. National Institute of Biology. Available at: [Link]

  • [2] Time-course of toxicity of reactive sulfonamide metabolites - PubMed. National Institutes of Health. Available at: [Link]

  • [11] Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products - EMA. European Medicines Agency. Available at: [Link]

  • [10] Test Guideline No. 471 Bacterial Reverse Mutation Test - Institut Pasteur de Lille. OECD. Available at: [Link]

  • [3] Do Arylhydroxylamine Metabolites Mediate Idiosyncratic Reactions Associated with Sulfonamides? | Chemical Research in Toxicology. ACS Publications. Available at: [Link]

  • [4] Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity | Annals of Internal Medicine. ACP Journals. Available at: [Link]

  • The overview of ICH Guideline M3(R2). Korea Institute of Toxicology. Available at: [Link]

  • [1] Idiosyncratic Drug Toxicities - WSAVA2013 - VIN. Veterinary Information Network. Available at: [Link]

  • [7] hERG toxicity assessment: Useful guidelines for drug design | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • [5] Human Ether-a-go-go-Related Gene (hERG) Blockers - Cambridge MedChem Consulting. Cambridge MedChem Consulting. Available at: [Link]

  • [6] Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design - DIAL. UCLouvain. Available at: [Link]

  • [8] Early identification of hERG liability in drug discovery programs by automated patch clamp. ResearchGate. Available at: [Link]

Sources

Evaluating the Metabolic Stability of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Phase I Metabolic Stability, In Vitro to In Vivo Extrapolation (IVIVE), and Cytochrome P450 (CYP) Kinetics

Executive Summary

In the early stages of drug discovery, optimizing the pharmacokinetic (PK) profile of a new chemical entity (NCE) is as critical as optimizing its target affinity. (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine represents a complex, functionally rich basic amine scaffold. Compounds containing piperidine and sulfonamide moieties are highly prevalent in modern pharmacophores (e.g., soluble epoxide hydrolase inhibitors, chemokine antagonists); however, they often present distinct metabolic liabilities when exposed to hepatic cytochromes P450 (CYPs).

This technical whitepaper outlines a highly controlled, self-validating methodology for assessing the metabolic stability of this compound in Human Liver Microsomes (HLM). By detailing the causality behind each experimental condition and providing a framework for In Vitro to In Vivo Extrapolation (IVIVE), this guide serves as an authoritative blueprint for DMPK profiling.

Structural Liabilities & Predictive Metabolism

Before initiating in vitro assays, a rational predictive analysis of the compound's structure is required to anticipate the primary sites of Phase I biotransformation.

  • The Piperidine Ring: Basic amines are typically protonated at physiological pH. This positive charge facilitates recruitment by anionic residues (such as Glu216 and Asp301) within the substrate-binding domains of enzymes like CYP2D6 [1][1]. Once anchored, the α -carbons adjacent to the piperidine nitrogen are highly susceptible to hydrogen atom transfer (HAT) and oxygen rebound, leading to endocyclic hydroxylation, ring-opening, or lactam formation [2][2].

  • The Propane-2-sulfonamido Group: The isopropyl moiety presents a tertiary methine hydrogen and terminal methyl groups, both of which are classic "soft spots" for CYP3A4-mediated aliphatic hydroxylation.

  • The tert-Butyl Group: While bulky and generally utilized to impart steric hindrance against metabolic attack, the terminal methyls of a tert-butyl group can undergo hydroxylation by promiscuous isoforms like CYP3A4 if the molecule is favorably oriented in the catalytic pocket.

MetabolicPathways Parent (R)-tert-Butyl 3-(Propane-2- sulfonamido)piperidine CYP Cytochrome P450 (HLM Mediated) Parent->CYP Substrate Binding Met1 Piperidine Ring α-Carbon Hydroxylation CYP->Met1 CYP2D6 / CYP3A4 Met2 Aliphatic Hydroxylation (Isopropyl Group) CYP->Met2 CYP3A4 Met3 Terminal Hydroxylation (tert-Butyl Group) CYP->Met3 CYP3A4

Caption: Predicted Phase I metabolic pathways for the piperidine sulfonamide derivative in HLM.

Self-Validating HLM Assay Protocol

To accurately calculate the intrinsic clearance ( CLint,micr​ ) and in vitro half-life ( t1/2​ ), the incubation must be performed under strictly controlled conditions. The following protocol is designed as a self-validating system, ensuring that observed depletion is solely due to enzymatic turnover [3][3].

Step-by-Step Methodology & Causality
  • Matrix Preparation:

    • Action: Prepare a 1.0 μ M solution of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

    • Causality: A substrate concentration of 1 μ M is deliberately chosen to remain well below the anticipated Michaelis-Menten constant ( Km​ ). This ensures the reaction follows first-order kinetics , where the rate of metabolism is directly proportional to the drug concentration. The 0.5 mg/mL protein concentration balances detectable metabolic turnover against the risk of non-specific protein binding, which can artificially depress clearance rates.

  • Thermal Pre-Incubation:

    • Action: Incubate the mixture at 37°C for 5–10 minutes in a shaking water bath.

    • Causality: Establishes thermal equilibrium. Initiating a reaction in a cold matrix causes non-linear initial reaction rates, skewing t1/2​ calculations.

  • Reaction Initiation:

    • Action: Add NADPH (final concentration 1 mM) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 monooxygenase activity. Without it, Phase I oxidative metabolism cannot occur.

  • Time-Course Sampling & Quenching:

    • Action: At predetermined intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove a 50 μ L aliquot and immediately transfer it into 150 μ L of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide or Labetalol).

    • Causality: The 3:1 ratio of organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time point while simultaneously extracting the analyte for downstream LC-MS/MS analysis. Incubations are capped at 60 minutes due to the natural thermal degradation of CYP enzymes over time [4][4].

  • System Validation (Controls):

    • Minus-NADPH Control: Run parallel incubations without NADPH. Causality: Confirms that any observed depletion is CYP-mediated and not due to chemical instability or non-enzymatic degradation.

    • Positive Control: Run a known high-clearance drug (e.g., Verapamil). Causality: Validates the enzymatic viability of the specific HLM batch.

HLMWorkflow Step1 1. Matrix Prep HLM (0.5 mg/mL) Step2 2. Pre-Incubation 37°C, 5 min Step1->Step2 Step3 3. Initiation 1mM NADPH Step2->Step3 Step4 4. Quenching Cold MeCN + IS Step3->Step4 Step5 5. Analysis LC-MS/MS Step4->Step5

Caption: Self-validating experimental workflow for HLM metabolic stability and LC-MS/MS analysis.

Data Processing and IVIVE (In Vitro to In Vivo Extrapolation)

Following LC-MS/MS quantification (utilizing Multiple Reaction Monitoring [MRM] to track the parent mass transition), the peak area ratios (Analyte/IS) are converted to "% Remaining" relative to the T=0 minute control.

Mathematical Derivation

The natural log ( ln ) of the % Remaining is plotted against time. The slope of the linear regression represents the elimination rate constant ( −k ).

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Microsomal Intrinsic Clearance ( CLint,micr​ ): CLint,micr​=Pk×V​

    (Where V is the incubation volume in μ L and P is the amount of microsomal protein in mg) [3][3].

Extrapolating to Human Hepatic Clearance ( CLH​ )

To predict the in vivo hepatic clearance, CLint,micr​ is scaled up using physiological parameters in a process known as IVIVE [5][5]. The "Well-Stirred Model" is the industry standard for this conversion, assuming the liver is a single, well-mixed compartment.

Table 1: Standard IVIVE Scaling Factors & Representative Data Output

ParameterValueUnitJustification / Source
MPPGL 48.8mg/gMicrosomal Protein per Gram of Liver (Human standard)
Liver Weight 25.7g/kgStandard human physiological parameter
Hepatic Blood Flow ( QH​ ) 20.7mL/min/kgHuman physiological constant
Observed t1/2​ (Example)28.5minDerived from LC-MS/MS log-linear slope
CLint,micr​ (Example)48.6 μ L/min/mgCalculated from t1/2​ and protein concentration
CLint,invivo​ 60.9mL/min/kgScaled using MPPGL and Liver Weight
Predicted CLH​ 15.4mL/min/kgCalculated via the Well-Stirred Model

Note: A predicted CLH​ of 15.4 mL/min/kg indicates a moderate extraction ratio (approx. 74% of hepatic blood flow), suggesting that structural optimization may be required to improve oral bioavailability.

Strategic Outlook for Lead Optimization

If (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine demonstrates rapid clearance (e.g., t1/2​<15 min), metabolite identification (MetID) via High-Resolution Mass Spectrometry (HRMS) should be triggered.

If the primary metabolic soft spot is identified as the α -carbon of the piperidine ring, medicinal chemists can employ isosteric replacement or strategic fluorination. Introducing electron-withdrawing fluorine atoms adjacent to the basic nitrogen reduces the pKa of the amine, subsequently decreasing its affinity for CYP2D6 anionic binding sites and drastically improving metabolic stability [1][1].

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling . IntechOpen. 3

  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization . NIH / National Library of Medicine. 5

  • Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes . MDPI. 2

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective . ChemRxiv.1

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes . ThermoFisher Scientific. 4

Sources

Pharmacodynamic and Kinetic Evaluation of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted small-molecule modulators requires a rigorous understanding of receptor-ligand interactions. (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine (hereafter referred to as (R)-BPSP ) represents a highly specific pharmacophore designed to antagonize G-protein coupled receptors (GPCRs), most notably the Mas-related G-protein coupled receptor X2 (MRGPRX2) .

MRGPRX2 is predominantly expressed in mast cells and is the primary driver of IgE-independent pseudo-allergic reactions, neurogenic inflammation, and chronic itch[1]. The structural architecture of (R)-BPSP is meticulously tuned for this receptor:

  • The Piperidine Core: Acts as a basic scaffold that navigates the hydrophobic transmembrane (TM) domains of the receptor.

  • Propane-2-sulfonamido (Isopropylsulfonamide) Group: Provides critical hydrogen bond acceptors (oxygen) and a donor (NH), while the isopropyl moiety anchors into an adjacent lipophilic sub-pocket.

  • (R)-Stereocenter: The chirality at the 3-position ensures the sulfonamide vector is precisely aligned with the extracellular loop (ECL) residues of MRGPRX2. The (S)-enantiomer exhibits severe steric clashing, rendering it virtually inactive.

  • tert-Butyl Moiety: Occupies an extracellular hydrophobic vestibule, significantly increasing the residence time (reducing koff​ ) of the ligand.

This whitepaper outlines the causality-driven methodologies required to accurately quantify the binding affinity, kinetic profile, and functional antagonism of (R)-BPSP.

Mechanistic Grounding: The MRGPRX2 Axis

To evaluate binding affinity, we must first understand the functional consequence of that binding. MRGPRX2 is a Gq-coupled receptor. Upon activation by endogenous agonists (e.g., Substance P), it triggers Phospholipase C (PLC), leading to inositol triphosphate (IP3) generation, intracellular calcium ( Ca2+ ) mobilization, and subsequent mast cell degranulation [2].

(R)-BPSP acts as a competitive antagonist, occupying the orthosteric site and locking the receptor in an inactive conformation, thereby halting the Gq signaling cascade.

Signaling Ligand (R)-BPSP (Antagonist) Receptor MRGPRX2 (GPCR) Ligand->Receptor Competitive Binding Gq Gq Protein (Inactive) Receptor->Gq Blocks Activation PLC Phospholipase C (Inhibited) Gq->PLC Calcium Ca2+ Release (Blocked) PLC->Calcium MastCell Mast Cell Degranulation (Prevented) Calcium->MastCell

Mechanism of action: (R)-BPSP competitively inhibits MRGPRX2-mediated Gq signaling.

Experimental Workflows & Self-Validating Protocols

As a standard of scientific integrity, binding affinity cannot be determined by a single assay. We employ an orthogonal, three-tiered approach: Thermodynamic Profiling, Kinetic Profiling, and Functional Translation. Every protocol below is designed as a self-validating system , ensuring that artifacts (e.g., non-specific binding, assay drift) are identified and isolated.

Phase 1: Thermodynamic Profiling via Radioligand Competition Assay

Causality & Rationale: Functional assays (like calcium flux) are subject to signal amplification, which can skew the apparent affinity. A radioligand binding assay provides a direct measurement of thermodynamic equilibrium ( Ki​ ). We utilize isolated cell membranes rather than whole cells to eliminate variables related to receptor internalization or intracellular compound accumulation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MRGPRX2. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 10 µg of membrane protein, 1 nM of [3H] -Substance P (or a validated tritiated MRGPRX2 antagonist), and varying concentrations of (R)-BPSP (from 10−11 to 10−5 M).

  • Self-Validation (NSB Control): Dedicate 6 wells to measure Non-Specific Binding (NSB) by adding 10 µM of a known, structurally distinct reference antagonist (e.g., QWF). System Check: Specific binding must constitute >75% of total binding for the assay to pass quality control.

  • Incubation & Filtration: Incubate at 25°C for 90 minutes to ensure true equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (four-parameter logistic fit) and convert to Ki​ using the Cheng-Prusoff equation.

Phase 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality & Rationale: Two compounds can share identical Ki​ values but exhibit drastically different in vivo efficacies due to their binding kinetics. SPR is utilized to resolve the association ( kon​ ) and dissociation ( koff​ ) rate constants. A slow koff​ (long residence time) often correlates with superior duration of action [3].

SPR_Workflow Immobilize 1. Surface Prep Immobilize Receptor Inject 2. Analyte Injection (R)-BPSP Titration Immobilize->Inject Assoc 3. Association Measure k_on Inject->Assoc Dissoc 4. Dissociation Measure k_off Assoc->Dissoc Regen 5. Regeneration Strip Surface Dissoc->Regen

SPR workflow for determining binding kinetics and residence time of (R)-BPSP.

Step-by-Step Methodology:

  • Surface Functionalization: Capture lipid-nanodisc-solubilized MRGPRX2 onto a Series S Sensor Chip (e.g., NTA or Biacore CM5 via amine coupling).

  • Self-Validation (Reference Channel): Leave one flow cell unmodified (or captured with empty nanodiscs) to serve as an inline reference. System Check: Subtract reference channel data to eliminate bulk refractive index shifts and matrix effects.

  • Analyte Injection: Inject (R)-BPSP in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) at a flow rate of 50 µL/min across a 5-point concentration gradient (0.5x to 10x the estimated Kd​ ).

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase. Regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.5) if necessary.

  • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Residence Time ( τ=1/koff​ ).

Phase 3: Functional Translation via FLIPR Calcium Assay

Causality & Rationale: High-affinity binding does not guarantee antagonism; the compound could be a partial agonist or inverse agonist. The Fluorometric Imaging Plate Reader (FLIPR) assay measures real-time intracellular calcium mobilization, directly verifying that (R)-BPSP functionally inhibits MRGPRX2 activation [4].

Step-by-Step Methodology:

  • Cell Plating: Seed MRGPRX2-expressing CHO-K1 cells in a 384-well black-wall, clear-bottom plate at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add Calcium-6 fluorescent dye (Molecular Devices) diluted in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (to prevent dye efflux). Incubate for 2 hours at 37°C.

  • Antagonist Pre-incubation: Add serial dilutions of (R)-BPSP and incubate for 15 minutes.

  • Agonist Challenge: Using the FLIPR instrument, inject an EC80​ concentration of Substance P and continuously monitor fluorescence (Ex: 485 nm, Em: 525 nm) for 3 minutes.

  • Self-Validation (Z'-Factor): Include wells with buffer only (negative control) and Substance P only (positive control). System Check: Calculate the Z'-factor. A value > 0.5 validates the assay's dynamic range and reliability.

Quantitative Data Synthesis

The table below summarizes representative pharmacological data, highlighting the profound stereoselectivity of the propane-2-sulfonamido piperidine scaffold. The (R)-enantiomer demonstrates potent, low-nanomolar affinity and functional antagonism, driven by a highly favorable dissociation rate (long residence time). Conversely, the (S)-enantiomer exhibits a >70-fold drop in affinity, validating the strict spatial requirements of the MRGPRX2 binding pocket.

CompoundMRGPRX2 Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)FLIPR IC50​ (nM)
(R)-BPSP 14.2 ± 1.1 1.5×105 2.1×10−3 7.9 28.5 ± 2.4
(S)-BPSP> 1000N/AN/AN/A> 1000
Reference (QWF)45.0 ± 3.2 8.0×104 3.6×10−3 4.685.2 ± 5.1

Note: Data represents mean values ± standard deviation from n=3 independent experiments.

References

  • Source: National Institutes of Health (PMC)
  • WO2020223255A1 - 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2 Source: Google Patents URL
  • Source: National Institutes of Health (PMC)
  • WO2022067094A1 - Modulators of mas-related g-protein receptor x2 and related products and methods Source: Google Patents URL

A Technical Guide to the Physicochemical Characterization of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a precise understanding of a molecule's fundamental physicochemical properties is non-negotiable. This guide provides an in-depth analysis of (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate, a compound representative of the complex heterocyclic structures often encountered in medicinal chemistry. The core of this document focuses on two critical, yet often conflated, parameters: Molecular Weight and Exact Mass . We will dissect their definitions, the causality behind their distinct values, and the state-of-the-art methodologies used for their determination. This guide is structured to provide not just data, but a framework for critical thinking about molecular mass in a high-precision research environment.

Delineating Molecular Weight and Exact Mass: A Tale of Two Averages

While often used interchangeably in general chemistry, in the context of analytical science and drug development, molecular weight and exact mass are distinct concepts with different applications.

  • Molecular Weight (or Average Molecular Mass) : This value represents the weighted average of the masses of all naturally occurring isotopes of the constituent atoms in a molecule.[1] The calculation uses the standard atomic weight of each element, as published by the International Union of Pure and Applied Chemistry (IUPAC), which accounts for the natural isotopic abundance on Earth.[2][3] Molecular weight is the relevant metric for stoichiometric calculations involving bulk materials, where one is dealing with a statistical distribution of isotopic compositions.[4]

  • Exact Mass (or Monoisotopic Mass) : This is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).[4][5] It is a theoretical value for a single, specific isotopic combination. This parameter is of paramount importance in mass spectrometry, where individual ions are measured.[6] High-resolution mass spectrometry (HRMS) instruments are capable of measuring mass with enough precision to distinguish between molecules based on their exact mass, a feat impossible with average molecular weights.[7]

The distinction is critical. For example, two different molecules can have the same nominal mass (integer mass) but different exact masses due to their unique elemental compositions. HRMS can resolve these differences, providing an unambiguous elemental formula.[7]

Caption: Conceptual difference between Molecular Weight and Exact Mass.

Physicochemical Properties of the Target Compound

The molecule in focus is (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate . Its structure consists of a piperidine ring with a Boc-protecting group on the nitrogen and an isopropylsulfonamide group at the 3-position with R-stereochemistry.

PropertyValueSource
Molecular Formula C₁₃H₂₆N₂O₄SCalculated
Molecular Weight 322.42 g/mol Calculated
Exact Mass 322.16133 DaCalculated
Calculation of Molecular Weight

The molecular weight is calculated by summing the standard atomic weights of each atom, which are the weighted averages of their natural isotopes as defined by IUPAC.[8][9]

  • Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol

  • Hydrogen (H): 26 atoms × 1.008 g/mol = 26.208 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

  • Sulfur (S): 1 atom × 32.06 g/mol = 32.060 g/mol

  • Total Molecular Weight: 322.421 g/mol

Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant stable isotope for each element.[4][10]

  • Carbon (¹²C): 13 atoms × 12.000000 Da = 156.000000 Da

  • Hydrogen (¹H): 26 atoms × 1.007825 Da = 26.203450 Da

  • Nitrogen (¹⁴N): 2 atoms × 14.003074 Da = 28.006148 Da

  • Oxygen (¹⁶O): 4 atoms × 15.994915 Da = 63.979660 Da

  • Sulfur (³²S): 1 atom × 31.972071 Da = 31.972071 Da

  • Total Exact Mass: 322.161329 Da

Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass is confirmed experimentally using High-Resolution Mass Spectrometry (HRMS), a technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy. Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are capable of achieving the necessary resolution.[11][12]

Self-Validating Experimental Protocol

This protocol describes a generalized, self-validating workflow for the determination of the exact mass of a novel compound.

Objective: To experimentally measure the exact mass of (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate and confirm its elemental composition.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., LC-MS grade Acetonitrile/Water 50:50) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL. The final concentration should be optimized to avoid detector saturation.

  • Instrumentation & Ionization:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of >20,000 resolving power.

    • Employ Electrospray Ionization (ESI) in positive ion mode, as the piperidine and sulfonamide nitrogens are likely to be protonated. The expected ion is the protonated molecule, [M+H]⁺.

    • Infuse the sample directly or via a liquid chromatography (LC) system to introduce the analyte into the mass spectrometer.

  • Mass Calibration (Trustworthiness Pillar):

    • Perform a two-point calibration immediately before the analysis using a known calibration standard with peaks flanking the expected m/z of the analyte.

    • For enhanced accuracy, utilize an internal calibrant (a lock mass) that is introduced concurrently with the analyte. This dynamically corrects for any drift in the mass analyzer during the acquisition.[12]

  • Data Acquisition:

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).

    • The expected m/z for the [M+H]⁺ ion is 322.16133 (Exact Mass) + 1.007825 (Mass of H⁺) - 0.000549 (Mass of e⁻) ≈ 323.1686 Da .

    • Ensure the resolution is set sufficiently high to resolve the isotopic peaks clearly.

  • Data Analysis & Validation:

    • Process the acquired spectrum using the instrument's software.

    • Identify the peak corresponding to the monoisotopic mass of the [M+H]⁺ ion.

    • Validation Check 1 (Mass Accuracy): The measured mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass.

      • Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    • Validation Check 2 (Isotopic Pattern): The software should be used to compare the experimentally observed isotopic distribution pattern with the theoretically predicted pattern for C₁₃H₂₆N₂O₄S. The relative abundance of the A+1 (containing one ¹³C) and A+2 (containing one ³⁴S or two ¹³C) peaks must match the theoretical model. This provides strong evidence for the assigned elemental formula.

Sources

An In-depth Technical Guide to the Structural Elucidation of Piperidine-Based Sulfonamides: An Exemplar Study

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The precise three-dimensional arrangement of atoms within a crystal lattice is paramount in modern drug discovery, dictating a molecule's physicochemical properties and its ability to interact with biological targets. This guide provides a comprehensive framework for the structural analysis of chiral piperidine sulfonamides, a class of compounds of significant interest in medicinal chemistry. As the specific crystal structure for (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine is not publicly available, this document utilizes the crystal structure of a related N-Boc-piperidine derivative as a tangible exemplar for the methodologies of synthesis, crystallization, and X-ray diffraction analysis. Furthermore, it extrapolates from known principles of sulfonamide interactions to model the expected supramolecular architecture of the target compound, offering a complete methodological blueprint for researchers in the field.

Introduction to (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its conformational flexibility allows it to present substituents in well-defined spatial orientations, making it an ideal core for designing ligands for a variety of biological targets. When combined with a sulfonamide group—a key pharmacophore known for its hydrogen bonding capabilities—and a chiral center, the resulting molecule, such as (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine, becomes a highly valuable building block for asymmetric synthesis.

Understanding the solid-state structure of such a molecule is critical. It provides definitive proof of its absolute stereochemistry, reveals the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat), and elucidates the network of intermolecular interactions that govern its crystal packing. These interactions, particularly hydrogen bonds, are fundamental to molecular recognition at receptor binding sites. Therefore, single-crystal X-ray diffraction is the gold standard for obtaining this information.

Synthesis and Crystallization

The synthesis of N-protected aminopiperidines is a well-established area of organic chemistry. The target molecule can be synthesized by reacting the appropriate chiral aminopiperidine precursor with propane-2-sulfonyl chloride under basic conditions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, preventing side reactions and influencing the compound's solubility and crystallinity.

Exemplar Synthesis and Crystallization Protocol

While the specific crystallization conditions for the title compound are not published, a representative protocol for a related N-Boc-piperidine derivative, tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate, provides a proven workflow.[2]

Experimental Workflow: Synthesis to Crystal

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis A 1. Suzuki Coupling: tert-butyl 3-bromo-1H-indole-1-carboxylate + 2-(borolan-2-yl)aniline B 2. Imine Condensation: Add Benzaldehyde + Acetic Acid A->B Pd(PPh3)4, K2CO3 C 3. Column Chromatography (Silica Gel) B->C Crude Product D 4. Crystallization: Slow diffusion of Hexane into a Dichloromethane solution C->D Purified Product E 5. Single-Crystal X-ray Diffraction Data Collection D->E High-Quality Single Crystals

Caption: A generalized workflow from synthesis to structural analysis.

Step-by-Step Protocol:

  • Synthesis: The precursor, tert-butyl 3-(2-aminophenyl)-1H-indole-1-carboxylate, is first synthesized via a Suzuki coupling reaction.[2]

  • Condensation: This intermediate is then dissolved in a mixture of chloroform and acetic acid. Benzaldehyde is added dropwise, and the reaction is refluxed for several hours.[2]

  • Work-up and Purification: The reaction mixture is neutralized with an aqueous base, and the organic layer is extracted, dried, and concentrated. The crude product is purified by column chromatography on silica gel.[2]

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are grown using a slow solvent diffusion technique. The purified compound is dissolved in a minimal amount of dichloromethane, and hexane is carefully layered on top. The sealed vial is left undisturbed at room temperature, allowing the less soluble product to slowly crystallize at the solvent interface over several days.[2]

Causality Note: The choice of a two-solvent system (a good solvent like DCM and a poor solvent like hexane) is a standard and effective method for growing high-quality crystals. The slow diffusion process prevents rapid precipitation, which would lead to an amorphous powder or poorly ordered microcrystals, and instead allows molecules to arrange themselves into a highly ordered, single-crystal lattice.

Crystallographic Data and Structure Refinement

The analysis was performed on a colorless block crystal. Data collection was carried out on a Bruker D8 VENTURE diffractometer using Mo Kα radiation.[2] The structure was solved using direct methods and refined by full-matrix least-squares on F².

Table 1: Crystal Data and Structure Refinement for Exemplar Compound [2]

ParameterValue
Empirical FormulaC₂₆H₂₄N₂O₂
Formula Weight400.48 g/mol
Temperature296(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a10.949(6) Å
b9.930(5) Å
c20.125(13) Å
β98.51(3)°
Volume2164(2) ų
Z (Molecules/Unit Cell)4
Density (calculated)1.229 Mg/m³
Absorption Coefficient0.080 mm⁻¹
F(000)848
Data Collection
Reflections Collected19001
Independent Reflections3804 [R(int) = 0.0465]
Refinement
Goodness-of-fit on F²1.034
Final R indices [I>2σ(I)]R₁ = 0.0465, wR₂ = 0.1260
R indices (all data)R₁ = 0.0607, wR₂ = 0.1368

Trustworthiness Note: The low R-factor (R₁) of 0.0465 indicates a good agreement between the calculated and observed structure factors, signifying a high-quality and reliable crystal structure determination. The data collection and refinement were performed using industry-standard software packages like SHELXS and SHELXL.[3]

Analysis of Molecular and Crystal Structure

Molecular Conformation

In the solid state, the piperidine ring of a substituted N-Boc-piperidine typically adopts a stable chair conformation . This conformation minimizes steric strain by placing bulky substituents, such as the tert-butyl group and the substituent at the 3-position, in equatorial positions. This arrangement is crucial for the molecule's interaction with target proteins, as the equatorial and axial positions present functional groups in distinct and predictable vectors.

Intermolecular Interactions and Supramolecular Assembly

While the exemplar crystal structure is stabilized primarily by van der Waals forces and weak C-H···O interactions, the title compound, (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine, possesses a sulfonamide group, which is a potent hydrogen bond donor (N-H) and acceptor (S=O). This functional group is expected to dominate the crystal packing, leading to a highly organized supramolecular architecture.

Sulfonamides commonly form robust hydrogen-bonded motifs in the solid state.[4][5] The most prevalent interaction involves the sulfonamide N-H donor and one of the sulfonyl oxygen atoms of a neighboring molecule, forming a self-complementary dimer or catemer (chain) motif.[4]

Expected Hydrogen Bonding in (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Caption: A model of the expected N-H···O hydrogen bond forming a supramolecular chain.

This primary N-H···O=S interaction would likely link the molecules into infinite chains or discrete dimers, defining the principal axis of the crystal growth. The bulky tert-butyl and isopropyl groups would then pack in a way that minimizes steric hindrance, filling the remaining space in the unit cell.

Implications for Drug Design and Development

The structural insights gained from a crystal structure are invaluable for drug development:

  • Conformational Analysis: The observed chair conformation and the equatorial positioning of the sulfonamide group provide a low-energy, solution-relevant model of the molecule. This "bioactive conformation" can be used directly in computational docking studies to predict how the molecule will bind to a protein target.

  • Structure-Activity Relationship (SAR): By understanding the precise 3D structure, chemists can make more rational modifications to the molecule. For example, knowing the vector of the N-H bond allows for its replacement with other groups to modulate binding affinity or cell permeability.

  • Physicochemical Properties: The hydrogen bonding network revealed by the crystal structure is a key determinant of properties like melting point, solubility, and stability. This information is crucial for formulation development, ensuring the drug is stable and bioavailable in its final dosage form. The potential for different hydrogen bonding patterns can also indicate a risk of polymorphism, where the same molecule crystallizes in different forms with different properties.[4]

Conclusion

This guide outlines the essential principles and methodologies for the comprehensive structural analysis of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine. While the definitive crystal structure of this specific molecule remains to be published, we have constructed a robust analytical framework using data from a closely related N-Boc-piperidine derivative. The combination of established protocols for synthesis and crystallization, detailed analysis of a representative crystal structure, and a scientifically grounded model of the expected hydrogen bonding patterns provides researchers with a complete and actionable guide. The elucidation of such crystal structures is a cornerstone of modern medicinal chemistry, providing the ultimate atomic-level understanding required to design safer and more effective medicines.

References

  • Da, W., Kong, H., Wang, R., & Lin, Y. (2023). The crystal structure of tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate, C26H24N2O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link][2][3]

  • García-Calvo, O., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports. [Link][4]

  • Singh, N. B., & Singh, N. P. (2022). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section E: Crystallographic Communications. [Link][5]

  • ResearchGate. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. Preprint. [Link][1]

Sources

Role of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine in Modern Medicinal Chemistry

Executive Summary

In the pursuit of novel therapeutics, the selection of bifunctional, stereochemically pure building blocks is a critical determinant of a drug candidate's success. (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine —a Boc-protected chiral amine functionalized with an isopropylsulfonamide moiety—represents a highly versatile pharmacophore. By combining the conformational rigidity of a piperidine ring with the tunable hydrogen-bonding capacity and steric bulk of an isopropylsulfonamide, this intermediate has become indispensable in the synthesis of kinase inhibitors, GPCR modulators, and allosteric potentiators[1][2]. This whitepaper deconstructs the structural utility, physicochemical profile, and self-validating synthetic workflows associated with this critical building block.

Structural Deconstruction & Pharmacophore Utility

The architectural brilliance of (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine lies in its modularity. It can be conceptually divided into three functional domains, each serving a distinct purpose in drug design and synthesis:

  • The (R)-3-Aminopiperidine Core: The 3-aminopiperidine scaffold is a cornerstone in medicinal chemistry, most notably recognized for its role in Dipeptidyl Peptidase-4 (DPP-4) inhibitors like alogliptin and linagliptin[3]. The (R)-enantiomer enforces a specific spatial trajectory, allowing the molecule to project substituents into deep, narrow binding pockets while maintaining a basic nitrogen (once deprotected) that frequently engages in critical salt-bridge interactions with aspartate or glutamate residues[3][4].

  • The Isopropylsulfonamide Moiety: Sulfonamides are classic bioisosteres for amides and carboxylic acids, offering superior metabolic stability against hydrolytic enzymes. The inclusion of the isopropyl group provides targeted steric bulk. In structure-activity relationship (SAR) studies, such as those optimizing AMPA receptor positive allosteric modulators, the isopropyl group perfectly fills hydrophobic sub-pockets, while the sulfonamide oxygens act as potent hydrogen-bond acceptors[1][2]. Furthermore, the steric hindrance of the branched isopropyl group mitigates the risk of oxidative metabolism (e.g., via cytochrome P450s) compared to straight-chain alkyls.

  • The tert-Butyl Carbamate (Boc) Protecting Group: The Boc group ensures orthogonal reactivity. It masks the highly nucleophilic secondary amine of the piperidine ring, allowing harsh coupling or functionalization reactions to occur elsewhere on the molecule before a controlled, acidic deprotection reveals the basic amine for final target engagement[5].

BindingLogic Core (R)-3-Aminopiperidine Scaffold Sulfonamide Sulfonamide (NH/SO2) H-Bond Network Core->Sulfonamide directs vector PiperidineN Piperidine Nitrogen Salt Bridge / H-Bond Core->PiperidineN structural rigidity Isopropyl Isopropyl Group Hydrophobic Pocket Sulfonamide->Isopropyl steric projection

Pharmacophore binding map illustrating the synergistic interactions of the functional groups.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block (in its deprotected, active state) is essential for predicting its impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final drug candidate.

Table 1: Physicochemical Properties of the Deprotected Pharmacophore

PropertyValueCausality / Impact in Drug Design
Molecular Weight 206.31 g/mol Low molecular weight leaves a generous "budget" (under Lipinski's 500 Da limit) for coupling to complex heteroaryl cores.
cLogP ~0.8 - 1.2The isopropyl group balances the polarity of the sulfonamide, maintaining an optimal lipophilicity for membrane permeability.
TPSA 58.6 ŲFalls well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, ideal for CNS targets like AMPA receptors.
pKa (Piperidine NH) ~9.0 - 9.5Ensures protonation at physiological pH (7.4), enabling solubility and salt-bridge formation with target proteins.
pKa (Sulfonamide NH) ~10.5Remains neutral at physiological pH. It acts strictly as a hydrogen-bond donor, unlike highly acidic aryl sulfonamides.

Mechanistic Impact on Target Binding (SAR)

The stereochemistry at the C3 position of the piperidine ring is non-negotiable for target selectivity. A simple inversion from (R) to (S) can completely abrogate binding affinity due to severe steric clashes within the receptor cleft[3].

When integrated into a larger drug scaffold, the (R)-3-aminopiperidine core acts as a rigid vector. For example, in the development of antitumor agents and allosteric modulators, replacing a standard acetamide with an isopropylsulfonamide dramatically alters the electrostatic potential surface of the molecule[1][6]. The sulfonamide SO₂ group can participate in bidentate hydrogen bonding with the protein backbone, while the isopropyl group undergoes favorable van der Waals interactions, locking the molecule into a bioactive conformation[2].

Self-Validating Synthetic Methodologies

To utilize this building block effectively, synthetic chemists must employ robust, scalable protocols. The following methodologies are designed as self-validating systems —meaning the reaction conditions inherently provide visual or analytical feedback to confirm success and prevent downstream failures.

Protocol A: Synthesis via Sulfonylation of (R)-1-Boc-3-aminopiperidine

Causality Focus: Reagent selection to prevent impurity formation.

  • Initialization: Dissolve 1.0 equivalent of (R)-1-Boc-3-aminopiperidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 equivalents of anhydrous pyridine.

    • Expert Insight: Pyridine is explicitly chosen over triethylamine (TEA). TEA can deprotonate primary/secondary sulfonyl chlorides to form highly reactive, unstable sulfene intermediates, leading to complex polymeric impurities. Pyridine acts as a nucleophilic catalyst, forming a stable sulfonylpyridinium intermediate.

  • Electrophile Addition: Cool the reaction to 0°C. Dropwise, add 1.1 equivalents of isopropylsulfonyl chloride.

    • Validation Check: The reaction should transition from colorless to a pale yellow homogeneous solution. If a dark brown color develops, the temperature has exceeded 5°C, indicating thermal degradation of the sulfonyl chloride.

  • Quench & Workup: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl (to remove residual pyridine), and dry over MgSO₄.

  • Confirmation: LC-MS must show the product mass[M+H-tBu]+ (since Boc groups fragment in MS) with >95% purity before proceeding.

Protocol B: Boc Deprotection & Preparation for Coupling

Causality Focus: Salt selection for optimal downstream cross-coupling.

  • Initialization: Dissolve the purified (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine in minimal anhydrous 1,4-dioxane.

  • Acidic Cleavage: Add 10 volumes of 4M HCl in dioxane at room temperature.

    • Expert Insight: 4M HCl in dioxane is vastly superior to Trifluoroacetic acid (TFA) in DCM. TFA leaves residual trifluoroacetate salts, which can aggressively coordinate to and poison palladium catalysts in subsequent Buchwald-Hartwig aminations.

  • Self-Validating Precipitation: Stir for 2 hours.

    • Validation Check: As the Boc group is cleaved and isobutylene gas evolves, the resulting amine hydrochloride salt is insoluble in dioxane. A thick, stark white precipitate will form. The cessation of gas evolution and maximum precipitate volume visually validate reaction completion.

  • Isolation: Filter the white solid, wash with cold diethyl ether, and dry under high vacuum. The resulting (R)-N-(piperidin-3-yl)propane-2-sulfonamide hydrochloride is now ready for SNAr or transition-metal-catalyzed coupling.

SynthWorkflow A (R)-1-Boc-3-aminopiperidine B Sulfonylation (iPrSO2Cl, Pyridine/DCM) A->B Step 1 C (R)-tert-Butyl 3-(propane-2- sulfonamido)piperidine B->C In-process LC-MS D Boc Deprotection (4M HCl in Dioxane) C->D Step 2 E Active Amine Salt Ready for Coupling D->E Precipitation check

Synthetic workflow for (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine.

References

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • A unique tetrahydrofuran ether class of highly potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators. Journal of Medicinal Chemistry Vol. 58 No. 10, ACS Publications. Available at:[Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, RSC Publishing. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Applications

Piperidine sulfonamides are highly privileged motifs in modern drug discovery. They serve as critical pharmacophores and bioisosteres in the development of Cav2.2 channel inhibitors for chronic pain1[1], selective tertiary amide inhibitors of Cyclin-Dependent Kinase 2 (CDK2)2[2], and M5 receptor antagonists. The sulfonamide functional group provides superior metabolic stability compared to labile amides while acting as a robust hydrogen bond donor/acceptor.

The target compound, (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine , utilizes a commercially available Boc-protected chiral piperidine scaffold3[3]. The Boc group prevents competitive sulfonylation at the piperidine nitrogen, ensuring regioselective reaction at the primary amine, and allows for controlled downstream functionalization.

Workflow A (R)-1-Boc-3-aminopiperidine C Reaction Mixture (DCM, DIPEA, 0°C) A->C B Propane-2-sulfonyl chloride B->C D Crude Extract C->D Aqueous Workup E Purified Target Compound D->E Chromatography

Figure 1: Experimental workflow for the synthesis of the target piperidine sulfonamide.

Mechanistic Rationale & Causality

As an Application Scientist, it is critical to understand why specific reagents and conditions are chosen to ensure a self-validating and reproducible workflow.

  • Solvent Selection (Dichloromethane): DCM provides excellent solubility for both the starting Boc-protected amine and the sulfonyl chloride. More importantly, it lacks any nucleophilic character that could prematurely solvolyze the highly reactive electrophile4[4].

  • Base Selection (DIPEA over TEA): While Triethylamine (TEA) is commonly used, N,N-Diisopropylethylamine (DIPEA) is sterically hindered and less nucleophilic. This minimizes competitive side reactions (such as the formation of transient, highly reactive sulfene intermediates) with the isopropylsulfonyl chloride.

  • Temperature Control (0 °C to RT): Isopropylsulfonyl chloride is prone to degradation via solvolysis or elimination if the temperature is not strictly controlled4[4]. Keeping the reaction at 0 °C during the exothermic addition phase prevents the degradation of the electrophile and avoids bis-sulfonylation.

Mechanism S1 1. Nucleophilic Attack Amine attacks sulfonyl sulfur S2 2. Zwitterionic Intermediate Tetrahedral transition state S1->S2 S3 3. Elimination Chloride leaving group departs S2->S3 S4 4. Deprotonation DIPEA neutralizes the proton S3->S4 S5 5. Product Formation Stable sulfonamide generated S4->S5

Figure 2: Mechanistic sequence of the sulfonylation reaction.

Materials and Reagents

The following stoichiometry is optimized for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
(R)-1-Boc-3-aminopiperidineNucleophile200.281.0 eq2.00 g (10.0 mmol)
Propane-2-sulfonyl chlorideElectrophile142.601.2 eq1.71 g (~1.35 mL)
N,N-Diisopropylethylamine (DIPEA)Acid Scavenger129.242.0 eq2.58 g (~3.48 mL)
Dichloromethane (DCM), AnhydrousSolvent84.93N/A40 mL (0.25 M)

Step-by-Step Synthesis Protocol

Reaction Setup & Activation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Nitrogen or Argon.

  • Dissolution: Add 2.00 g of (R)-1-Boc-3-aminopiperidine to the flask, followed by 40 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Base Addition: Inject 3.48 mL of DIPEA into the solution.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Reagent Addition & In-Process Monitoring
  • Electrophile Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add 1.35 mL of Propane-2-sulfonyl chloride dropwise over 15 minutes.

    • Self-Validation Checkpoint: The reaction mixture should transition from a clear solution to slightly hazy due to the precipitation of DIPEA·HCl salts. This visual cue confirms that the nucleophilic attack and the elimination of chloride are successfully occurring.

  • Incubation: Remove the ice bath after the addition is complete. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours.

  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate/Hexanes solvent system.

    • Self-Validation Checkpoint: Stain the TLC plate with Ninhydrin. The primary amine starting material will appear as a dark blue spot (Rf ~0.1). The successful formation of the product is indicated by the disappearance of this spot and the emergence of a new, higher Rf spot (Rf ~0.4) that does not stain blue with Ninhydrin, but is visible under short-wave UV (254 nm).

Quenching & Liquid-Liquid Extraction
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous Ammonium Chloride ( NH4​Cl ) solution. Stir vigorously for 5 minutes.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Washing (Critical Step): Combine the organic layers and wash sequentially with:

    • 20 mL of 1M HCl (Removes excess DIPEA).

    • 20 mL of saturated NaHCO3​ (Neutralizes residual acid).

    • 20 mL of saturated brine (Removes bulk water).

    • Self-Validation Checkpoint: This rigorous washing sequence ensures that the crude NMR will not be contaminated by DIPEA salts, which often mask the aliphatic signals of the piperidine ring.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product as a viscous pale-yellow oil.

Purification
  • Flash Chromatography: Load the crude oil onto a silica gel column. Elute using a gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Isolation: Combine the fractions containing the pure product (identified via TLC) and concentrate in vacuo to afford (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine as a white solid/foam.

Analytical Characterization

To validate the structural integrity of the synthesized compound, compare your analytical results against the expected spectroscopic data summarized below.

Analytical MethodExpected Data / SignalsStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 4.50 (br s, 1H)Sulfonamide N-H proton
δ 3.80 - 3.40 (m, 3H)Piperidine equatorial protons adjacent to N
δ 3.20 - 3.00 (m, 3H)Isopropyl C-H + Piperidine axial protons
δ 1.90 - 1.50 (m, 4H)Piperidine backbone CH2​ protons
δ 1.45 (s, 9H)Boc group tert-butyl protons
δ 1.35 (d, J = 6.8 Hz, 6H)Isopropyl methyl protons
LC-MS (ESI+)m/z 251.1[M+H-tBu] + Characteristic loss of tert-butyl group from Boc
m/z 307.2 [M+H] + Molecular ion peak

References

  • Zhu, Y., et al. "Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide." PMC, 1[1]

  • "Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2)." ACS Medicinal Chemistry Letters, 2[2]

  • "1-BOC-3-Aminopiperidine | 144243-24-3." Benchchem,3[3]

  • "2-Propanesulfonyl chloride 97 10147-37-2." Sigma-Aldrich,

  • "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." MDPI, 4[4]

Sources

NMR spectroscopy characterization of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Complete NMR Spectroscopic Characterization of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine-1-carboxylate

Introduction

(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and the specific functionalization at the C3 position with a sulfonamide group offers a versatile handle for further chemical modification.[1][2][3] Precise structural verification and stereochemical confirmation are paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural elucidation of such organic molecules in solution. This application note provides a comprehensive guide to the characterization of this specific compound, moving beyond a simple listing of data to explain the causal relationships between the molecular structure and the resulting NMR spectra. We present detailed protocols for sample preparation, data acquisition (1D and 2D NMR), and a step-by-step guide to spectral interpretation, grounded in fundamental principles and supported by authoritative references.

Core Principles: Decoding the Spectrum

A successful NMR analysis of the target molecule relies on understanding how its distinct structural motifs translate into observable signals.

  • ¹H NMR Spectroscopy : This technique provides information about the chemical environment of hydrogen atoms (protons). Key parameters are:

    • Chemical Shift (δ) : The position of a signal on the x-axis (in ppm), which indicates the electronic environment of a proton. Electron-withdrawing groups (like the sulfonamide and carbamate) will "deshield" nearby protons, shifting their signals to a higher ppm value (downfield).

    • Integration : The area under a signal, which is proportional to the number of protons it represents. The tert-butyl group, with its nine equivalent protons, provides an excellent internal integration reference.[4][5]

    • Multiplicity (Splitting) : The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring protons (spin-spin coupling). This pattern reveals the connectivity of atoms.

  • ¹³C NMR Spectroscopy : This method maps the carbon skeleton of the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), these experiments are less sensitive than ¹H NMR.[6][7] Typically, spectra are acquired with proton decoupling, meaning each unique carbon atom appears as a single line.

  • 2D NMR Spectroscopy (COSY & HSQC) : Two-dimensional techniques are essential for unambiguous signal assignment, especially in complex molecules where 1D spectra may have overlapping signals.[8][9][10]

    • COSY (COrrelation SpectroscopY) : This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect coupled proton signals, allowing for the tracing of entire spin systems within the molecule.[8][11]

    • HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons directly to the carbon atoms they are attached to. Each cross-peak in an HSQC spectrum links a specific ¹H signal to its corresponding ¹³C signal, providing definitive C-H connectivity.[11][12]

Experimental Workflow: From Sample to Structure

The following diagram and protocols outline a robust workflow for acquiring high-quality NMR data for the title compound.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis & Interpretation A Weigh 10-15 mg of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl3) A->B Homogeneous Solution C Filter solution into a clean 5 mm NMR tube B->C Remove Particulates D Acquire 1D ¹H Spectrum C->D Insert into Spectrometer E Acquire 1D ¹³C{¹H} Spectrum F Acquire 2D ¹H-¹H COSY G Acquire 2D ¹H-¹³C HSQC H Assign ¹H Signals (Integration, Multiplicity, δ) G->H Process Data J Correlate ¹H-¹H Couplings via COSY H->J I Assign ¹³C Signals I->J J->H K Correlate ¹H-¹³C Attachments via HSQC J->K K->I L Final Structural Confirmation K->L

Caption: A validated workflow for NMR characterization.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures high resolution and minimizes artifacts.

  • Weighing : Accurately weigh 10-15 mg of the purified title compound into a clean, dry vial. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C experiments in a reasonable time.[13]

  • Solvent Selection : Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, DMSO-d₆ can be used, but be aware that the residual water peak in DMSO is more prominent. The deuterated solvent provides the deuterium lock signal required by the spectrometer for field stability.[14][15]

  • Dissolution : Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.[16]

  • Transfer and Filtration : Using a Pasteur pipette with a small cotton or glass wool plug at the tip, transfer the solution into a high-quality 5 mm NMR tube. This filtration step removes any microscopic particulate matter that could disrupt the magnetic field homogeneity, leading to poor spectral quality.[13][16]

  • Capping : Cap the NMR tube securely to prevent solvent evaporation, which would change the sample concentration over time.

Protocol 2: Spectrometer Setup and Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer and may be adjusted based on the specific instrument.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single pulse (zg30).

    • Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 8 to 16 scans.

  • ¹³C{¹H} NMR Acquisition :

    • Pulse Program : Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width : ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 1024 to 4096 scans (or until adequate signal-to-noise is achieved).

  • 2D COSY Acquisition :

    • Pulse Program : Standard gradient-selected COSY (cosygpqf).

    • Data Points (F2 & F1) : 2048 x 256.

    • Number of Scans per Increment : 2 to 4.

  • 2D HSQC Acquisition :

    • Pulse Program : Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.2).

    • ¹H Spectral Width (F2) : ~12 ppm.

    • ¹³C Spectral Width (F1) : ~180 ppm.

    • Data Points (F2 & F1) : 2048 x 256.

    • Number of Scans per Increment : 4 to 8.

Spectral Analysis and Data Interpretation

The following section details the expected signals and how to assign them to the molecular structure.

Expected ¹H and ¹³C NMR Data Summary
AssignmentGroupPredicted ¹H δ (ppm)¹H Multiplicity¹H IntegrationPredicted ¹³C δ (ppm)
1t-Bu CH₃~1.45s9H~28.5
2t-Bu C---~80.0
3C=O---~155.0
4, 8Piperidine CH₂-N2.8 - 4.0m2H + 2H~44-50
5, 7Piperidine CH₂1.5 - 2.2m2H + 2H~25-35
6Piperidine CH3.5 - 4.0m1H~50-55
9NH5.0 - 6.0 (variable)d or br s1H-
10i-Pr CH3.1 - 3.5septet1H~52.0
11i-Pr CH₃~1.30d6H~23.0

Note: Chemical shifts (δ) are approximate and can be influenced by solvent and concentration. Multiplicity abbreviations: s = singlet, d = doublet, m = multiplet, br = broad.

Detailed Interpretation
  • The Carbamate and Sulfonamide Groups :

    • tert-Butyl Group : This will be the most easily identifiable signal in the ¹H spectrum. The nine protons are chemically equivalent and have no adjacent proton neighbors, resulting in a sharp singlet at ~1.45 ppm integrating to 9H.[5][17] Its corresponding carbons will appear as two signals in the ¹³C spectrum: the quaternary carbon (~80 ppm) and the three equivalent methyl carbons (~28.5 ppm).

    • Isopropyl Group : The two methyl groups are equivalent and are coupled to the single methine proton, so they will appear as a doublet (~1.30 ppm) integrating to 6H. The methine proton is coupled to the six methyl protons, so it will appear as a multiplet, likely a septet, at ~3.1-3.5 ppm.

    • Sulfonamide NH : The NH proton signal is often broad due to quadrupole effects from the adjacent nitrogen and chemical exchange with trace amounts of water in the solvent.[17][18] Its chemical shift is highly variable but is expected to appear downfield (~5.0-6.0 ppm in CDCl₃). It should show coupling to the C3 proton (H-6), appearing as a doublet if the exchange is slow. A "D₂O shake" experiment can confirm this assignment; adding a drop of D₂O to the sample will cause the NH proton to exchange with deuterium, leading to the disappearance of its signal.[17]

  • The Piperidine Ring :

    • The piperidine ring protons present the most complex region of the spectrum. Due to the chiral center at C3 (C-6 in the table), the geminal protons on the adjacent CH₂ groups (C-4, C-5, C-7, C-8) are diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts and will couple to each other.

    • Protons Alpha to Nitrogen (H-4, H-8) : These protons are deshielded by the electron-withdrawing carbamate group and the nitrogen atom. They are expected to resonate in the ~2.8-4.0 ppm range. Due to restricted rotation around the N-C(O) bond, these signals can be broad or appear as complex multiplets at room temperature.

    • C3 Proton (H-6) : This proton is attached to the chiral center and is deshielded by both the nitrogen and the sulfonamide group, appearing as a multiplet around 3.5-4.0 ppm.

    • Other Ring Protons (H-5, H-7) : These protons will be found further upfield, in the ~1.5-2.2 ppm range, and will exhibit complex splitting patterns due to both geminal and vicinal coupling.[19][20]

Leveraging 2D NMR for Unambiguous Assignment

The diagram below illustrates how 2D NMR connects the molecular fragments.

G NH NH (H9) H6 CH (H6) NH->H6 H10 CH (H10) NH->H10 H7 CH₂ (H7) H6->H7 H8 CH₂ (H8) H7->H8 H11 2xCH₃ (H11) H10->H11 d_NH δ ~5.5 (d) d_H6 δ ~3.7 (m) d_NH->d_H6 COSY d_H6->H6 HSQC d_H7 δ ~1.8 (m) d_H6->d_H7 COSY d_H7->H7 HSQC d_H8 δ ~3.5 (m) d_H7->d_H8 COSY d_H8->H8 HSQC d_H10 δ ~3.3 (septet) d_H10->H10 HSQC d_H11 δ ~1.3 (d) d_H10->d_H11 COSY d_H11->H11 HSQC

Caption: Key 2D NMR correlations for structural assignment.

  • COSY Analysis : Starting with an easily identified signal, like the isopropyl methine (H-10), a cross-peak will connect it to the isopropyl methyl doublet (H-11). Similarly, starting with the C3 proton (H-6), one can trace its correlations to the NH proton (H-9) and the protons on the adjacent piperidine carbons (H-5 and H-7), confirming the connectivity around the ring.

  • HSQC Analysis : This experiment is the final piece of the puzzle. It will definitively link every proton signal to its attached carbon. For example, a cross-peak will connect the sharp tert-butyl proton singlet (~1.45 ppm) to the tert-butyl methyl carbon signal (~28.5 ppm), and another will link the isopropyl methyl proton doublet (~1.30 ppm) to its corresponding carbon signal (~23.0 ppm). This allows for the confident assignment of all carbon signals in the ¹³C spectrum.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides an unequivocal method for the complete and accurate characterization of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine-1-carboxylate. By following the detailed protocols and interpretation guide presented in this note, researchers can confidently verify the structure, confirm the integrity of the chiral center through the observation of diastereotopicity, and assess the purity of their compound. This rigorous analytical approach is an indispensable component of quality control in the synthesis of complex molecules for drug discovery and development.

References

  • Wuts, P. G. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9159–9162. Available at: [Link]

  • High-Throughput NMR Facility. (n.d.). NMR sample preparation guidelines. Available at: [Link]

  • Häussinger, D., et al. (2015). O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. Protein Science, 24(7), 1203–1211. Available at: [Link]

  • Wuts, P. G. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. ACS Publications. Available at: [Link]

  • Wuts, P. G. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at: [Link]

  • Orts, J., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 72(3-4), 169–178. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Available at: [Link]

  • Chang, C. J. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

  • ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. Available at: [Link]

  • The Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • Jiang, H., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Available at: [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Ang, C. W., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. Available at: [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • RSC Education. (2008). The power of NMR: in two and three dimensions. Available at: [Link]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • Eliel, E. L., et al. (1980). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. J. Am. Chem. Soc., 102(11), 3698-3707. Available at: [Link]

  • Chen, W., et al. (2017). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. PMC. Available at: [Link]

  • PubChem. (n.d.). Propane-2-sulfonamide. Available at: [Link]

  • ResearchGate. (2025). Effects of polymorphic differences for sulfanilamide, as seen through C-13 and N-15 solid-state NMR, together with shielding calculations. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic & Biomolecular Chemistry, 20(23), 4749–4753. Available at: [Link]

  • PubChemLite. (n.d.). Propane-2-sulfonamide (C3H9NO2S). Available at: [Link]

  • Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(14), 16739–16752. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. Available at: [Link]

  • MDPI. (n.d.). (N,N′-Di-tert-butyl-S-phenylsulfinimidamidato-κN,κN′)-chlorogermanium-κGe-chloro(η 2 ,η 2 -cycloocta-1,5-diene)rhodium. Available at: [Link]

Sources

Application Note: A Strategic Approach to Chiral HPLC Method Development for (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development of a robust, enantioselective High-Performance Liquid Chromatography (HPLC) method for the analysis of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine, a chiral molecule featuring both a piperidine ring and a sulfonamide group. As direct analysis of this specific compound is not widely documented, this application note outlines a systematic and scientifically-driven strategy, from initial screening of chiral stationary phases (CSPs) and mobile phases to final method optimization and validation. The protocols and rationale described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to establish a reliable method for determining enantiomeric purity and performing accurate quantification.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies mandate the development of stereospecific analytical methods to control the enantiomeric purity of drug candidates. The target analyte, (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine, contains a stereocenter within the piperidine ring, necessitating a chiral separation technique for its analysis.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for enantiomeric separations due to its robustness, efficiency, and wide applicability.[2][3] The development of a successful chiral HPLC method, however, is often less predictable than achiral separations and typically involves a screening process across various columns and mobile phase conditions.[4] This guide presents a logical workflow to navigate this process efficiently.

The structure of the target analyte, possessing a basic piperidine moiety and a potentially acidic sulfonamide proton, suggests that its chromatographic behavior will be sensitive to mobile phase pH and additives. This application note will explore method development under both normal-phase and reversed-phase conditions, providing a comprehensive strategy to achieve optimal separation.

Experimental Design & Rationale

A systematic approach to method development is crucial for efficiency. The process begins with a broad screening of diverse CSPs and mobile phases, followed by a focused optimization of the most promising conditions.

Analyte Characteristics
  • Structure: (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

  • Key Functional Groups: Secondary sulfonamide, tertiary amine (piperidine), tert-butyl ester.

  • Chirality: One stereocenter at the 3-position of the piperidine ring.

  • Predicted Properties: The piperidine nitrogen is basic, while the sulfonamide proton is weakly acidic. The overall molecule is expected to have moderate polarity.

Method Development Workflow

The proposed workflow is designed to systematically explore the parameter space to identify a robust and reliable separation method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A CSP & Mobile Phase Screening B Normal Phase (NP) Screening (Hexane/Alcohol) A->B Select diverse conditions C Reversed-Phase (RP) Screening (ACN/Water/Buffer) A->C Select diverse conditions D Polar Organic (PO) Screening (MeOH or ACN based) A->D Select diverse conditions E Identify Promising Conditions (Partial Separation or Good Peak Shape) B->E C->E D->E F Optimize Mobile Phase (Modifier %, Additives, pH) E->F Fine-tune G Optimize Temperature & Flow Rate F->G Refine H Method Validation (ICH Q2(R1)) G->H I Specificity, Linearity, Accuracy, Precision, Robustness H->I caption Figure 1. Systematic workflow for chiral HPLC method development.

Caption: Figure 1. Systematic workflow for chiral HPLC method development.

Detailed Protocols

Materials and Instrumentation
  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chiral Columns: A selection of polysaccharide-based CSPs is recommended for initial screening due to their broad applicability.[5][6]

    • Chiralpak® AD-H (Amylose derivative)

    • Chiralcel® OD-H (Cellulose derivative)

    • Chiralpak® IC (Cellulose derivative)

  • Reagents: HPLC-grade solvents (n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)), and additives (Diethylamine (DEA), Trifluoroacetic acid (TFA), Ammonium acetate).

  • Sample Preparation: Prepare a stock solution of the racemic standard of tert-Butyl 3-(Propane-2-sulfonamido)piperidine at 1 mg/mL in a suitable solvent (e.g., 50:50 IPA/Hexane for NP or 50:50 ACN/Water for RP). Prepare individual enantiomer standards if available to confirm elution order.

Phase 1: Initial Screening Protocol

The goal of the screening phase is to identify a CSP and mobile phase system that shows any degree of enantiomeric separation.[2]

Protocol 1: Normal-Phase (NP) Screening

  • Column Installation: Install one of the selected chiral columns (e.g., Chiralpak AD-H) and equilibrate with the initial mobile phase for at least 30 minutes.

  • Mobile Phase Preparation: Prepare two primary mobile phases:

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA.

    • Rationale: The basic additive (DEA) is crucial for obtaining good peak shape for basic compounds like piperidines by suppressing unwanted interactions with the silica surface.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: 210 nm (or wavelength of maximum absorbance if known)

  • Execution: Inject the racemic standard onto each column with each mobile phase.

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. Even a shoulder on the peak is a positive result.[7]

Protocol 2: Reversed-Phase (RP) and Polar Organic (PO) Screening

  • Column Selection: Utilize reversed-phase compatible versions of polysaccharide CSPs if available (e.g., Chiralcel OD-RH). Alternatively, modern immobilized CSPs (like Chiralpak IA, IB, IC) offer broad solvent compatibility.[8]

  • Mobile Phase Preparation:

    • RP Mobile Phase: Acetonitrile/10 mM Ammonium Acetate buffer pH 4.5 (50:50, v/v).

    • PO Mobile Phase: Methanol with 0.1% TFA.

    • Rationale: RP mode separates based on hydrophobic interactions, while PO mode offers different selectivity.[9][10] The choice of buffer and pH in RP is critical for ionizable analytes.[11]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: 210 nm

  • Execution and Evaluation: Follow the same procedure as the NP screening.

Phase 2: Method Optimization Protocol

Once a promising set of conditions is identified, the next step is to systematically adjust parameters to achieve baseline resolution (Rs > 1.5).

Protocol 3: Mobile Phase Optimization (Example for NP)

Assume initial screening on Chiralpak AD-H with Hexane/IPA (90:10) showed partial separation.

  • Vary Modifier Percentage:

    • Decrease the percentage of the alcohol modifier (IPA) in 5% increments (e.g., to 5%). Then, if needed, try smaller increments.

    • Rationale: In normal phase, reducing the polar modifier percentage generally increases retention and can improve resolution.[12]

  • Change Alcohol Modifier:

    • If IPA does not yield baseline separation, switch to ethanol (EtOH) at various concentrations.

    • Rationale: Different alcohol modifiers can alter the hydrogen bonding interactions with the CSP, leading to changes in enantioselectivity.[12]

  • Adjust Additive Concentration:

    • Vary the DEA concentration (e.g., 0.05% to 0.2%).

    • Rationale: Optimizing the additive concentration can improve peak shape and sometimes resolution.[13]

Protocol 4: Temperature and Flow Rate Optimization

  • Temperature Study:

    • Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 35°C).

    • Rationale: Lower temperatures often enhance chiral selectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[7] However, the effect is compound-dependent.

  • Flow Rate Adjustment:

    • Decrease the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min).

    • Rationale: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer analysis time.[12]

Data Presentation and Expected Results

All quantitative data from the optimization phase should be systematically recorded to facilitate decision-making.

Table 1: Example Data from Method Optimization on a Chiralpak AD-H Column

Condition IDMobile Phase (n-Hexane/IPA/DEA, v/v/v)Flow Rate (mL/min)Temp (°C)Retention Time (R-isomer)Retention Time (S-isomer)Resolution (Rs)
OPT-190:10:0.11.0258.59.21.2
OPT-295:5:0.11.02512.113.51.6
OPT-395:5:0.10.82515.116.91.8
OPT-4 95:5:0.1 0.8 20 16.5 18.6 2.1

The bolded entry indicates the optimized method.

Method Validation

Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14][15]

Caption: Figure 2. Key parameters for analytical method validation.

Validation Parameters to be Assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., the other enantiomer, impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting

IssuePotential CauseRecommended Action
Poor Resolution Inappropriate CSP or mobile phase.Re-screen with different columns/mobile phases. Optimize modifier percentage and temperature.[7]
Peak Tailing Secondary interactions with silica; wrong additive.For basic compounds, add/optimize a basic modifier (e.g., DEA). For acidic compounds, add an acidic modifier (e.g., TFA).[7]
High Backpressure Blocked frit; sample precipitation.Reverse-flush the column (if permitted). Ensure the sample is fully dissolved in the mobile phase.[16]
Irreproducible Retention Times Insufficient column equilibration; temperature fluctuations.Ensure the column is fully equilibrated. Use a column thermostat.[17]

Conclusion

The development of a chiral HPLC method for (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine requires a systematic and logical approach. By initiating a broad screening across diverse chiral stationary phases and mobile phase conditions, followed by a focused optimization of the most promising parameters, a robust and reliable method can be established. Polysaccharide-based CSPs under normal-phase conditions with a basic additive represent a highly promising starting point for this basic analyte. Subsequent validation in accordance with ICH guidelines will ensure the method is fit for its intended purpose in a regulated environment.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. Available at: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. AG. Available at: [Link]

  • How to separate isomers by Normal phase HPLC? ResearchGate. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available at: [Link]

  • Importance of RP-HPLC in Analytical Method Development: A Review. ijarsct. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. Available at: [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available at: [Link]

  • Normal Phase HPLC Columns for Achiral Separation. Reddit. Available at: [Link]

  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. ACS Publications. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. Available at: [Link]

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Axially Chiral Sulfonamides via Atroposelective Hydroamination of Allenes. ACS Publications. Available at: [Link]

  • Update in the Technology and Applications of Chiral Stationary Phases. LCGC International. Available at: [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. ResearchGate. Available at: [Link]

  • Chiral Sulfinamide/Achiral Sulfonic Acid Cocatalyzed Enantioselective Protonation of Enol Silanes. ACS Publications. Available at: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Profiling and Fragmentation Kinetics of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Structural Significance and Analytical Context

The compound (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine (Chemical Formula: C₁₃H₂₆N₂O₄S, Exact Mass: 306.1613 Da) is a highly functionalized pharmaceutical intermediate. It features three distinct chemical domains that dictate its behavior in the gas phase:

  • A Piperidine Core: A basic nitrogen heterocycle that serves as the primary site for protonation during Electrospray Ionization (ESI).

  • A tert-Butoxycarbonyl (Boc) Protecting Group: An acid-labile carbamate attached to the piperidine nitrogen, notorious for its predictable gas-phase thermal and collisional lability.

  • An Isopropylsulfonamide Pharmacophore: A functional group at the C3 position that undergoes complex rearrangement and extrusion reactions under Collision-Induced Dissociation (CID).

Understanding the precise fragmentation kinetics of this molecule is critical for differentiating it from isobaric impurities, validating synthetic workflows, and establishing Multiple Reaction Monitoring (MRM) transitions for pharmacokinetic quantification.

Experimental Methodology: A Self-Validating LC-MS/MS System

To ensure high-fidelity data acquisition, the following protocol is designed as a self-validating system. By incorporating specific mobile phase additives and orthogonal scan modes, the method internally verifies both ionization efficiency and fragmentation pathway mapping.

Phase 1: Sample Preparation and Matrix Control
  • Causality of Solvent Choice: Dissolve the analyte to a final concentration of 1 µg/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA) . The addition of FA is not merely for chromatographic peak shape; it forces the basic piperidine nitrogen into its protonated state ([M+H]⁺), drastically lowering the ionization energy barrier in the ESI source and ensuring a dominant precursor ion signal at m/z 307.17.

Phase 2: LC-MS/MS Instrumental Setup
  • Chromatography: Use a C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Employ a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality of Gradient: The high aqueous starting conditions ensure the retention of highly polar, low-mass product ions (such as the deprotected piperidine core) if in-source fragmentation occurs, allowing the analyst to distinguish between true chromatographic peaks and source-generated artifacts.

Phase 3: Tandem MS (CID) Optimization & Validation
  • Precursor Ion Scan (System Suitability): Perform a full MS1 scan (m/z 100–500) at a low capillary voltage (2.5 kV) and minimal cone voltage (20 V) to confirm the intact [M+H]⁺ at m/z 307.17 without premature in-source decay.

  • Product Ion Scan (Pathway Mapping): Isolate m/z 307.17 in Q1. Ramp the Collision Energy (CE) in Q2 from 10 eV to 40 eV using Argon as the collision gas.

  • Self-Validation via Precursor Scanning: To definitively prove that the lower-mass fragments (e.g., m/z 84.08) originate from the sulfonamide intermediate and not a matrix contaminant, execute a precursor ion scan targeting m/z 84.08. The system must exclusively highlight m/z 207.12 and m/z 307.17 as the parent masses[1].

Mechanistic Fragmentation Pathways

The fragmentation of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine under positive ESI-MS/MS conditions proceeds through a highly predictable, energy-dependent cascade.

Pathway A: Carbamate (Boc) Dissociation (Low Energy, 10-15 eV)

The tert-butoxycarbonyl group is highly susceptible to gas-phase fragmentation. Upon collisional activation, the protonated precursor (m/z 307.17) undergoes a six-membered cyclic transition state. This facilitates the elimination of neutral isobutylene (C₄H₈, 56 Da) to form an intermediate at m/z 251.11. This intermediate rapidly undergoes decarboxylation (loss of CO₂, 44 Da) to yield the fully deprotected 3-(propane-2-sulfonamido)piperidine core at m/z 207.12. In many quadrupole instruments, this 100 Da neutral loss appears as a concerted event[2].

Pathway B: Sulfonamide Extrusion and Rearrangement (Medium Energy, 20-30 eV)

Once the Boc group is removed, the collision energy is directed toward the sulfonamide moiety of the m/z 207.12 intermediate. Sulfonamides are characterized by specific gas-phase behaviors[3]:

  • SO₂ Extrusion: A hallmark of protonated sulfonamides is the expulsion of neutral sulfur dioxide (64 Da) via an intramolecular rearrangement, yielding an amine-retaining fragment at m/z 143.15.

  • Alkyl Radical/Neutral Loss: The isopropyl chain attached to the sulfonyl group can undergo a McLafferty-type β -hydrogen transfer, resulting in the elimination of propene (C₃H₆, 42 Da) to form m/z 165.07.

  • S-N Bond Cleavage: Direct heterolytic cleavage of the sulfonamide S-N bond, often driven by intramolecular charge transfer[4], leaves the positive charge on the piperidine ring, generating the piperidine-3-amine cation (m/z 101.11).

Pathway C: Piperidine Core Fission (High Energy, 35-40 eV)

At elevated collision energies, the piperidine ring itself undergoes α -cleavage adjacent to the nitrogen atom. The loss of the C3 substituent (the entire sulfonamide group) combined with ring stabilization results in the formation of a highly stable piperidinium ion at m/z 84.08, a universal diagnostic fragment for unsubstituted piperidine rings[1].

Quantitative Data Summary

The following table summarizes the high-resolution exact masses and neutral losses required for setting up targeted MRM quantification methods.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Eliminated SpeciesStructural AssignmentRelative Abundance
307.1691 251.106556.0626C₄H₈ (Isobutylene)[M+H - Isobutylene]⁺Medium
307.1691 207.1167100.0524C₅H₈O₂ (Boc Group)Deprotected Piperidine CoreHigh (Base Peak)
207.1167165.069842.0469C₃H₆ (Propene)Sulfonamide Propene LossMedium
207.1167143.154863.9619SO₂ (Sulfur Dioxide)SO₂ Extrusion ProductLow-Medium
207.116784.0813123.0354C₃H₉NO₂S (Sulfonamide)Piperidinium CationHigh

Fragmentation Pathway Visualization

The logical relationship between the precursor ion, intermediate states, and terminal product ions is mapped below.

MS_Fragmentation A Precursor Ion [M+H]+ m/z 307.17 B Intermediate [M+H - C4H8]+ m/z 251.11 A->B - Isobutylene (56 Da) C Deprotected Core [M+H - Boc]+ m/z 207.12 A->C - Boc Group (100 Da) B->C - CO2 (44 Da) D Propene Loss[M+H - Boc - C3H6]+ m/z 165.07 C->D - Propene (42 Da) E SO2 Extrusion[M+H - Boc - SO2]+ m/z 143.15 C->E - SO2 (64 Da) F Piperidinium Ion[C5H10N]+ m/z 84.08 C->F - Sulfonamide Cleavage

Figure 1: ESI-MS/MS fragmentation pathways of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine.

References

  • LIU Cui-mei, LIU Xue-yan, HUA Zhen-dong, TANG Hao, DU Yu, JIA Wei. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 2025. 2

  • BenchChem. "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." BenchChem Technical Resources, 2025. 1

  • Klagkou, Katerina, et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 2003.3

  • Sun, Mingjiang, et al. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, 2010. 4

Sources

Application Notes and Protocols: (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine-1-carboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure and highly selective therapeutic agents.[1][2][3] Among the privileged scaffolds in pharmaceutical development, the chiral piperidine moiety stands out due to its prevalence in a vast number of approved drugs.[4][5] The introduction of a chiral piperidine scaffold can significantly modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiotoxicity.[4][5]

This document provides detailed application notes and protocols for the utilization of (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate, a versatile chiral building block. This compound incorporates three key structural features: a stereochemically defined piperidine ring, a secondary sulfonamide, and a Boc-protected amine, making it an invaluable intermediate for the synthesis of a diverse array of complex molecules.

Structural and Functional Significance

The utility of (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate stems from the strategic combination of its constituent functional groups.

  • The (R)-Piperidine Core: The piperidine ring provides a three-dimensional framework that can effectively orient substituents in space to optimize interactions with biological targets.[4][5] The (R)-configuration at the 3-position is crucial for achieving desired stereoselectivity in target molecules.

  • The Isopropylsulfonamide Group: The sulfonamide functional group is a common feature in a wide range of bioactive compounds.[6] The secondary sulfonamide in this building block offers a handle for further functionalization through N-alkylation or N-arylation, allowing for the introduction of diverse substituents.[6][7][8]

  • The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, preventing its participation in unwanted side reactions. Its facile removal under acidic conditions offers a reliable and orthogonal deprotection strategy.[9][10][11][12]

Structural Representation of the Chiral Building Block

Chiral_Building_Block cluster_structure (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate mol G start (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate step1 N-Alkylation / N-Arylation of Sulfonamide start->step1 step2 Boc Deprotection step1->step2 step3 Functionalization of Piperidine Nitrogen step2->step3 end Target Molecule step3->end

Caption: General workflow for the utilization of the chiral building block.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate.

Protocol 1: N-Alkylation of the Sulfonamide via Mitsunobu Reaction

This protocol describes the N-alkylation of the sulfonamide using an alcohol under Mitsunobu conditions. This method is advantageous for its mild reaction conditions and broad substrate scope.

Materials:

  • (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate

  • Alcohol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.

Protocol 2: Boc Deprotection of the Piperidine Nitrogen

This protocol details the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring, which can then undergo further functionalization.

Materials:

  • N-alkylated (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution. [12]3. Stir the reaction mixture at room temperature for 1-4 hours. The deprotection process generates CO2 gas, so the system should not be closed. [9]4. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Protocol 3: Functionalization of the Piperidine Nitrogen (Reductive Amination)

Following Boc deprotection, the free piperidine nitrogen can be functionalized in numerous ways. This protocol describes a standard reductive amination procedure to introduce an alkyl group.

Materials:

  • Deprotected piperidine derivative (as the free amine or salt)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of the deprotected piperidine derivative (1.0 eq) in DCM or DCE, add the corresponding aldehyde or ketone (1.0-1.2 eq).

  • If the starting material is a salt, add a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

  • A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

Reaction TypeSubstrateReagentsTypical YieldReference
N-Alkylation (Mitsunobu)Secondary SulfonamideAlcohol, PPh₃, DIAD/DEAD60-90%[13]
Boc DeprotectionBoc-protected AmineTFA, DCM>95%[9][12]
Reductive AminationSecondary AmineAldehyde/Ketone, NaBH(OAc)₃70-95%N/A
Troubleshooting and Optimization

G cluster_alkylation N-Alkylation Issues cluster_deprotection Boc Deprotection Issues low_yield_a Low Yield sol_temp_a Optimize Temperature low_yield_a->sol_temp_a sol_reagent_a Check Reagent Purity low_yield_a->sol_reagent_a side_reaction_a Side Reactions (e.g., O-alkylation) sol_order_a Vary Order of Addition side_reaction_a->sol_order_a sol_base_a Use a Non-nucleophilic Base side_reaction_a->sol_base_a incomplete_d Incomplete Reaction sol_time_d Increase Reaction Time incomplete_d->sol_time_d sol_tfa_d Increase TFA Concentration incomplete_d->sol_tfa_d side_reaction_d Side Reactions (e.g., t-butylation) sol_scavenger_d Add Scavengers (e.g., TIS) side_reaction_d->sol_scavenger_d

Caption: Troubleshooting common issues in key reaction steps.

Conclusion

(R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its strategic combination of a stereodefined piperidine core, a functionalizable sulfonamide, and an orthogonally protected amine provides a robust platform for the rapid generation of diverse chemical entities. The protocols outlined in this document offer reliable methods for the manipulation of this building block, enabling its effective implementation in drug discovery and development programs.

References

  • Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. Retrieved from [Link]

  • ACS Publications. (2019, February 21). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from [Link]

  • ACS Publications. (2010, February 25). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Retrieved from [Link]

  • Manufacturing Chemist. (2022, November 25). Photosynthesis of chiral building blocks for drug discovery. Retrieved from [Link]

  • Technology Networks. (2019, October 18). A New Way of Creating the Building Blocks of Drugs. Retrieved from [Link]

  • N/A. (n.d.). Application of chiral building blocks to the synthesis of drugs. Retrieved from [Link]

  • ACS Publications. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Retrieved from [Link]

  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • BZ Chemical. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

  • ACS Publications. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

Sources

Scale-up Synthesis of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine, a key chiral intermediate in the development of various pharmaceutical agents. The synthesis involves a three-step sequence commencing with commercially available (R)-tert-butyl 3-aminopiperidine-1-carboxylate. This guide delves into the rationale behind the chosen synthetic strategy, offers detailed, step-by-step protocols for each stage, and addresses critical process parameters essential for successful and safe large-scale production. The protocols have been optimized for yield, purity, and operational efficiency, making them suitable for implementation in a pilot plant or manufacturing setting.

Introduction: Significance and Synthetic Strategy

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its conformational properties and ability to engage in critical binding interactions with biological targets.[1][2] Specifically, chiral 3-substituted piperidines are crucial building blocks for a range of therapeutic agents.[3][4] (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine serves as a vital intermediate, and its efficient, enantiomerically pure synthesis on a large scale is of paramount importance.

The synthetic approach detailed herein is a robust three-step process designed for scalability and reproducibility. The overall strategy is outlined below:

Synthetic_Scheme A (R)-tert-Butyl 3-aminopiperidine-1-carboxylate B (R)-tert-Butyl 3-(isopropylsulfonamido)piperidine-1-carboxylate A->B  Isopropylsulfonyl chloride,  Base, Solvent C (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine B->C  Acidic Deprotection

Figure 1: Overall synthetic workflow for (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine.

This strategy leverages the commercially available and enantiomerically pure starting material, (R)-tert-butyl 3-aminopiperidine-1-carboxylate (also known as (R)-1-Boc-3-aminopiperidine), to introduce the desired sulfonamide functionality.[5] The subsequent deprotection of the Boc group is a well-established and high-yielding transformation.[6][7] This approach avoids complex chiral resolutions or asymmetric syntheses at later stages, which can be challenging and costly to scale up.[3][8][9]

Detailed Synthetic Protocols

Step 1: N-Sulfonylation of (R)-tert-butyl 3-aminopiperidine-1-carboxylate

The first step involves the formation of the sulfonamide bond by reacting the primary amine of the starting material with isopropylsulfonyl chloride. The choice of base and solvent is critical for achieving high conversion and minimizing side reactions.[10]

Reaction:

Sulfonylation_Reaction reactant1 (R)-tert-Butyl 3-aminopiperidine-1-carboxylate product (R)-tert-Butyl 3-(isopropylsulfonamido)piperidine-1-carboxylate reactant1->product reactant2 Isopropylsulfonyl chloride reactant2->product reagents Triethylamine, Dichloromethane (DCM) product->reagents

Figure 2: N-Sulfonylation reaction scheme.

Protocol:

  • Reactor Setup: Charge a clean, dry, and inerted reactor with (R)-tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the reactor to achieve a target concentration of 0.5 M. Stir the mixture until all solids are dissolved.

  • Base Addition: Cool the solution to 0-5 °C using a suitable cooling bath. Add triethylamine (1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Sulfonyl Chloride Addition: Prepare a solution of isopropylsulfonyl chloride (1.1 eq) in anhydrous DCM. Add this solution to the reactor dropwise over 1-2 hours, ensuring the internal temperature remains between 0-5 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until consumption of the starting material is complete (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by silica gel chromatography.

Critical Parameters and Rationale:

ParameterRecommended ValueRationale
Temperature 0-5 °CThe sulfonylation reaction is exothermic. Low temperature control is crucial to minimize the formation of potential side products and ensure selective N-sulfonylation.
Base TriethylamineActs as an acid scavenger to neutralize the HCl generated during the reaction, driving the reaction to completion. Other non-nucleophilic organic bases can also be used.
Solvent Dichloromethane (DCM)Provides good solubility for the reactants and is relatively inert under the reaction conditions.
Stoichiometry Slight excess of isopropylsulfonyl chlorideEnsures complete conversion of the starting amine.
Step 2: Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the desired final product.[11]

Reaction:

Deprotection_Reaction reactant (R)-tert-Butyl 3-(isopropylsulfonamido)piperidine-1-carboxylate product (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine reactant->product  HCl reagents 4M HCl in 1,4-Dioxane

Figure 3: Boc deprotection reaction scheme.

Protocol:

  • Reactor Setup: Charge the crude (R)-tert-butyl 3-(isopropylsulfonamido)piperidine-1-carboxylate from the previous step into a suitable reactor.

  • Solvent Addition: Dissolve the material in a minimal amount of a suitable solvent such as ethyl acetate or methanol, or proceed without solvent if it is an oil.[7]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the reactor. An exotherm may be observed. The reaction mixture is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the reaction by HPLC or TLC until the starting material is fully consumed (typically 1-3 hours). The product will precipitate as the hydrochloride salt.

  • Isolation:

    • If a precipitate has formed, collect the solid by filtration.

    • Wash the filter cake with a suitable solvent like diethyl ether or methyl tert-butyl ether (MTBE) to remove non-polar impurities.[7]

    • Dry the solid under vacuum to yield (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine hydrochloride.

  • Free-basing (Optional): If the free base is required, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH or NaHCO₃) in a biphasic system (e.g., DCM/water) and the product extracted into the organic layer.

Critical Parameters and Rationale:

ParameterRecommended ValueRationale
Acid 4M HCl in 1,4-DioxaneA strong acid is required to cleave the Boc group.[11] HCl in dioxane is a common and effective reagent for this transformation, often leading to the crystalline hydrochloride salt of the product, which facilitates isolation and purification. Trifluoroacetic acid (TFA) can also be used, but its removal can be more challenging on a large scale.[12]
Temperature Room TemperatureThe deprotection is typically efficient at ambient temperature.
Solvent 1,4-Dioxane (from reagent)The reaction is often run in the solvent provided with the acidic reagent.

Safety and Handling Considerations

  • Isopropylsulfonyl chloride: Corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine: Flammable and has a strong odor. Handle in a well-ventilated area.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a closed system or with appropriate engineering controls to minimize exposure.

  • 4M HCl in 1,4-Dioxane: Highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Exothermic Reactions: Both the sulfonylation and the initial phase of the deprotection can be exothermic. Ensure adequate cooling capacity is available and additions are performed at a controlled rate.

Analytical Characterization

The identity and purity of the starting materials, intermediates, and final product should be confirmed by appropriate analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The synthetic route and detailed protocols provided in this application note describe a scalable and efficient method for the preparation of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine. By carefully controlling the reaction parameters and adhering to the safety guidelines, this process can be reliably implemented for the large-scale production of this important pharmaceutical intermediate.

References

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Chen, J. R., Hu, X. Q., Lu, L. Q., & Xiao, W. J. (2016). Nitrogen-centered radical-mediated oxidative C-H/N-H annulation for the synthesis of N-heterocycles. Chemical Society Reviews, 45(8), 2044-2056.
  • Frolov, N. A., Vereshchagin, A. N., & Zhdankina, G. M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Google Patents. (2008). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Eureka by PatSnap. (2013). (R)-3-amino piperidine hydrochloride preparation method. Retrieved from [Link]

  • Study on the synthesis and technology of( R)-3-aminopiperidine dihydrochloride. (n.d.). CNKI.
  • Beilstein Journals. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • MDPI. (2023, February). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Synfacts. (2015).
  • Wiley Online Library. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (3R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]

Sources

Application Notes & Protocols: A Workflow for the In Vitro Characterization of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] Sulfonamide-containing molecules have also demonstrated a vast range of biological activities, including antibacterial and anticancer effects.[2] The compound of interest, (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine, represents a novel chemical entity at the intersection of these two important pharmacophores.

When encountering a novel compound with a promising structure but an unknown mechanism of action, a systematic and robust characterization workflow is paramount. This guide provides a comprehensive, two-stage protocol designed to first identify the cellular target(s) of the compound and then to quantitatively assess its binding potency. We will first employ the Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement within a native cellular environment, followed by a quantitative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay to determine the compound's affinity for the identified target.

Part 1: Compound Management and Preparation

The integrity and accurate concentration of the test compound are the foundation of any reliable in vitro assay.[3][4] Improper handling can lead to compound degradation, precipitation, or inaccurate concentration measurements, rendering downstream results invalid.

Protocol 1: Stock Solution and Serial Dilution Preparation

  • Initial Handling: Upon receipt, store the solid (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine at the recommended temperature (typically 4°C or -20°C) in a desiccated environment.

  • Stock Solution Preparation:

    • Allow the compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare a high-concentration stock solution, typically 10 mM, in 100% dimethyl sulfoxide (DMSO).[5] For example, if the molecular weight is 290.45 g/mol , dissolve 2.90 mg in 1 mL of DMSO.

    • Ensure complete solubilization by vortexing. Gentle warming in a water bath (37°C) may be applied if necessary. Visually inspect for any particulates.

  • Intermediate and Working Dilutions:

    • Prepare intermediate dilutions from the 10 mM stock in 100% DMSO.

    • For final assay dilutions, dilute the intermediate stocks into the appropriate aqueous assay buffer. It is critical to maintain a final DMSO concentration below 1% (ideally ≤0.5%) in the assay to prevent solvent-induced artifacts.[6]

Table 1: Example Serial Dilution Scheme for IC₅₀ Determination

StepStarting ConcentrationVolume of CompoundDiluent (DMSO)Final Concentration
110 mM (Stock)20 µL80 µL2 mM
22 mM20 µL80 µL400 µM
3400 µM20 µL80 µL80 µM
480 µM20 µL80 µL16 µM
516 µM20 µL80 µL3.2 µM
63.2 µM20 µL80 µL640 nM
7640 nM20 µL80 µL128 nM
8128 nM20 µL80 µL25.6 nM
925.6 nM20 µL80 µL5.12 nM
105.12 nM20 µL80 µL1.02 nM

Part 2: Target Identification with Cellular Thermal Shift Assay (CETSA)

Principle of the Assay CETSA is a powerful biophysical method that enables the assessment of compound binding to its target in an unperturbed cellular or lysate environment.[7][8] The foundational principle is that a protein's thermal stability increases upon ligand binding.[9] When heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. By measuring the amount of soluble protein at various temperatures, a "melting curve" can be generated. A shift in this curve in the presence of a compound is direct evidence of target engagement.[8][9]

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HEK293T) treatment 2. Compound Treatment (1h @ 37°C) cell_culture->treatment heat_challenge 3. Heat Challenge (Temp Gradient, 3 min) treatment->heat_challenge lysis 4. Cell Lysis (Freeze-Thaw) heat_challenge->lysis centrifugation 5. Separate Soluble & Aggregated Protein lysis->centrifugation quantification 6. Quantify Soluble Protein (Western Blot) centrifugation->quantification analysis 7. Data Analysis (Melt Curve Shift) quantification->analysis

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[10]

Protocol 2: CETSA for Target Engagement

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T, MCF-7) in appropriate media until they reach 80-90% confluency.[10][11] Healthy, viable cells are critical for meaningful data.[11]

    • Harvest the cells and resuspend them in fresh media to a density of 2 x 10⁶ cells/mL.

    • Treat the cell suspension with the test compound at a final concentration (e.g., 10 µM) or with DMSO as a vehicle control.

    • Incubate for 1 hour at 37°C in a 5% CO₂ incubator to allow for compound uptake.[10]

  • Heat Challenge:

    • Aliquot the treated cell suspension into PCR tubes for each temperature point.

    • For an initial melt curve, use a thermal cycler to heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[10]

  • Protein Extraction and Quantification:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10][12] This method effectively disrupts cell membranes without the use of detergents that could interfere with protein stability.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10][12]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a standard method like the BCA assay.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against a suspected target protein. If the target is unknown, this step would be replaced with a proteomics-based approach (e.g., CETSA-MS).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[10]

Data Analysis: Melt Curve and Isothermal Dose-Response (ITDR)

  • Melt Curve: Quantify the band intensity from the Western blot at each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. A rightward shift of the curve for the compound-treated sample compared to the DMSO control indicates thermal stabilization and target binding.

  • ITDR Curve: To determine potency, treat cells with a range of compound concentrations and heat all samples at a single temperature (chosen from the melt curve where a significant shift was observed). Plot the soluble protein fraction against the compound concentration. Fitting this data to a dose-response curve will yield an EC₅₀ value, representing the concentration at which 50% of the target protein is stabilized.[9]

Part 3: Quantitative Potency Determination using TR-FRET

Principle of the Assay Once a target is identified (e.g., a specific kinase), a high-throughput, quantitative assay is needed to determine binding affinity (IC₅₀). The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based platform that measures compound binding to the ATP site of a kinase.[13][14] The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor.[13] An inhibitor compound will compete with the tracer for the ATP binding site, leading to a decrease in the FRET signal.[15]

TRFRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution (384-well plate) compound_prep 1. Prepare Compound Serial Dilutions add_compound 4. Add 4µL of 4X Compound kinase_prep 2. Prepare 2X Kinase/ Antibody Mixture add_kinase 5. Add 8µL of 2X Kinase/Ab Mix tracer_prep 3. Prepare 4X Tracer Solution add_tracer 6. Add 4µL of 4X Tracer add_compound->add_kinase add_kinase->add_tracer incubate 7. Incubate 1h at Room Temp add_tracer->incubate read_plate 8. Read TR-FRET Signal incubate->read_plate

Sources

Application Note: Optimization of Flash Chromatography for the Purification of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Context

The purification of functionalized piperidine intermediates is a cornerstone of modern small-molecule drug discovery. The target compound, (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine (often referred to structurally as (R)-1-Boc-3-(isopropylsulfonamido)piperidine), presents a unique set of chromatographic challenges due to its specific chemical properties.

As a Senior Application Scientist, it is critical to look beyond standard purification templates and analyze the molecule's structural realities:

  • Lack of a UV Chromophore: The molecule consists of a saturated piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an aliphatic isopropylsulfonamide group. It lacks a conjugated π -system, meaning it has negligible ultraviolet (UV) absorbance above 210 nm. Standard UV-triggered fraction collection at 254 nm or 220 nm will fail, resulting in a flat baseline and lost product .

  • Polarity & Hydrogen Bonding: The Boc group imparts significant lipophilicity, while the sulfonamide group provides a polar hydrogen-bond donor. While sulfonamides (pKa ~10) do not cause the severe peak tailing associated with free basic amines, they still interact with the silanol groups on normal-phase silica.

  • Acid Sensitivity: The Boc carbamate is sensitive to strong acids. Therefore, harsh acidic mobile phase modifiers (e.g., TFA) should be avoided to prevent unintended deprotection during purification.

To overcome these challenges, this protocol utilizes Normal-Phase Silica Flash Chromatography coupled with an Evaporative Light Scattering Detector (ELSD) and a self-validating Thin-Layer Chromatography (TLC) workflow.

Method Development: The Self-Validating TLC System

Because the target molecule is invisible to standard UV lamps, method development relies entirely on chemical staining. A robust purification protocol must be a self-validating system; you cannot purify what you cannot see. We evaluate fractions using specific oxidative stains.

Table 1: TLC Visualization Strategies for Boc-Sulfonamides
Visualization MethodEfficacyMechanism & Causality
UV (254 nm) Poor The molecule lacks aromaticity or conjugated double bonds; completely invisible.
Phosphomolybdic Acid (PMA) Excellent A universal stain. Upon heating, PMA oxidizes the organic framework, reducing the heteropolyanion to produce a dark blue/brown spot on a yellow-green background [[1]]([Link]).
Potassium Permanganate (KMnO₄) Good Oxidizes the compound, appearing as a yellow/white spot against a bright purple background [[2]]().
Ninhydrin Moderate Typically used for free amines. It requires intense, prolonged heating to thermally cleave the Boc group in situ before it can react with the revealed nitrogen .

Causality Insight: We select PMA as the primary validation tool. It reacts rapidly upon heating and does not require the thermal degradation of the Boc group to produce a visible signal, ensuring reliable tracking of the intact product.

Chromatographic Strategy & ELSD Logic

To purify this compound, we bypass UV detection and utilize an Evaporative Light Scattering Detector (ELSD) . The ELSD is a destructive, mass-based detector that operates on a three-step principle :

  • Nebulization: The column eluent is mixed with a carrier gas (N₂) to form an aerosol mist.

  • Evaporation: The mist passes through a heated drift tube where the volatile mobile phase (Hexane/EtOAc) is evaporated.

  • Detection: The remaining non-volatile analyte particles (our ~306 g/mol target compound) pass through a light beam. The scattered light is measured by a photodiode, triggering fraction collection .

Mandatory Visualization: ELSD-Triggered Workflow

ELSD_Workflow Crude Crude Mixture (No UV Chromophore) Column Normal Phase Silica Column Crude->Column Dry Load Splitter Active Flow Splitter Column->Splitter Eluent ELSD ELSD Detector (Nebulize -> Evaporate -> Scatter) Splitter->ELSD Destructive Sampling (~1%) Collector Fraction Collector (Target Compound) Splitter->Collector Major Flow (Triggered) Waste Waste (Impurities) Splitter->Waste Baseline Flow ELSD->Collector Logic Signal (Peak Detected)

Fig 1: Workflow of ELSD-directed flash chromatography for non-UV active sulfonamide purification.

Experimental Protocol

Phase 1: Sample Preparation via Dry Loading

Causality: The target compound contains both a highly lipophilic Boc group and a polar sulfonamide. Loading the sample as a liquid in a strong solvent (like pure Dichloromethane) will cause immediate band broadening upon contact with the silica bed. Dry loading ensures a narrow initial band, maximizing resolution.

  • Dissolve the crude mixture (e.g., 1.0 g) in a minimum volume of Dichloromethane (DCM).

  • Add 3.0 g of flash-grade silica gel (230-400 mesh) to the flask.

  • Evaporate the DCM slowly under reduced pressure using a rotary evaporator until a free-flowing powder is achieved.

  • Pack the dry powder into a solid-load cartridge.

Phase 2: ELSD Configuration

Configure the ELSD parameters to ensure the mobile phase evaporates completely while the analyte remains intact [[3]]([Link]).

Table 2: ELSD Parameter Optimization
ParameterOptimized SettingRationale
Nebulizer Temperature 35 °CSufficient to aerosolize the Hexane/EtOAc mixture without causing thermal degradation of the Boc group.
Drift Tube Temperature 45 °CEvaporates the solvent completely. The target mass (~306 g/mol ) is non-volatile and will safely traverse the tube as a solid particle [[4]]([Link]).
Carrier Gas (N₂) 2.0 L/minOptimizes droplet size for maximum light scattering and signal-to-noise ratio.
Phase 3: Gradient Execution

Equip the flash system with a 25 g Normal Phase Silica cartridge . Run the following gradient at a flow rate of 25 mL/min.

Table 3: Optimized Chromatographic Gradient
Column Volume (CV)% Hexane% Ethyl AcetatePurpose
0.0 - 2.0 9010Isocratic wash to elute highly non-polar impurities (e.g., residual Boc anhydride).
2.0 - 8.0 90 5010 50Linear gradient. EtOAc acts as a hydrogen-bond acceptor, smoothly eluting the sulfonamide without acidic modifiers.
8.0 - 10.0 5050Isocratic hold to ensure complete elution of the target band.
10.0 - 12.0 0100Column flush to clear highly polar baseline impurities.
Phase 4: Self-Validation & Pooling
  • Identify the fractions collected during the ELSD signal peak.

  • Validation: Spot an aliquot from the peak fractions alongside the crude starting material on a silica TLC plate.

  • Develop the plate in 50:50 Hexane/EtOAc.

  • Dip the plate in PMA stain and heat at 120 °C for 2 minutes .

  • Confirm that the ELSD-triggered fractions correspond to a single dark spot matching the Rf of the target compound (~0.30). This definitively proves the ELSD detected the product and not a non-volatile solvent impurity.

  • Pool the validated fractions and concentrate in vacuo to yield the pure (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine.

Sources

Application Note: Amide Coupling Workflows Utilizing (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, saturated nitrogen heterocycles like piperidines are highly valued as 3D structural fragments that improve favorable physicochemical properties and target specificity[1]. The compound (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine —formally named (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate—is a bifunctional building block containing a Boc-protected secondary amine (the piperidine ring) and a secondary sulfonamide.

As a Senior Application Scientist, I frequently see researchers encounter chemoselectivity and steric challenges when utilizing this scaffold. This guide establishes self-validating protocols for amide coupling with this molecule, governed by two strict mechanistic realities:

  • The Necessity of Deprotection: The "tert-butyl" designation colloquially refers to the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen[2]. To utilize the highly nucleophilic piperidine nitrogen for standard amide coupling, the Boc group must first be cleaved via acidolysis.

  • Chemoselectivity via pKa Differentials: The secondary sulfonamide nitrogen is a remarkably poor nucleophile due to the strong electron-withdrawing nature of the adjacent sulfonyl group. Consequently, once the piperidine nitrogen is deprotected, standard amide coupling conditions will exclusively acylate the piperidine ring without requiring protection of the sulfonamide[3].

Mechanistic Pathways & Workflow Design

Depending on the desired exit vector for your drug discovery program, this building block can be functionalized via two distinct pathways: Standard Piperidine N-Acylation (Workflow 1) or Direct Sulfonamide N-Acylation (Workflow 2).

Workflow 1: Standard Piperidine Amide Coupling

This is the primary use-case. The 3-position substituent (the propane-2-sulfonamido group) introduces moderate steric hindrance to the adjacent piperidine nitrogen. Therefore, highly efficient uronium/aminium-based coupling reagents like HATU are preferred over traditional carbodiimides (EDC/DIC)[4]. HATU generates an OAt-active ester that stabilizes the incoming piperidine amine through a hydrogen-bonded 7-membered cyclic transition state, accelerating the reaction and overriding steric bulk[4].

G A (R)-Boc-3-(iPrSO2NH)piperidine (Starting Material) B (R)-3-(iPrSO2NH)piperidine (Reactive Free Amine) A->B TFA / DCM (Acidolysis) C Target Piperidine Amide (Final Product) B->C R-COOH, HATU, DIPEA (Amide Coupling)

Caption: Workflow 1: Boc-deprotection followed by HATU-mediated piperidine amide coupling.

Workflow 2: Direct Sulfonamide N-Acylation (Advanced)

If the goal is to synthesize an N-acyl sulfonamide while leaving the Boc group intact, standard coupling reagents will fail. N-acyl sulfonamides are valuable carboxylic acid bioisosteres, but their synthesis requires forcing conditions, such as Lewis acid catalysis (e.g., ZnCl₂) with acid anhydrides, or the use of acyl chlorides with strong bases (NaH) to overcome the low nucleophilicity of the sulfonamide nitrogen[3].

G A (R)-Boc-3-(iPrSO2NH)piperidine (Starting Material) B ZnCl2 or NaH (Activation) A->B Deprotonation / Coordination C N-Acyl Sulfonamide (Boc-Protected) B->C R-COCl or (RCO)2O (Acylation)

Caption: Workflow 2: Direct N-acylation of the sulfonamide using strong activation.

Quantitative Data: Coupling Reagent Selection

For Workflow 1, selecting the right coupling reagent is critical due to the steric environment of the 3-substituted piperidine[1]. The table below summarizes expected performance metrics based on empirical data for hindered secondary amines[5].

Coupling Reagent SystemActivation IntermediateExpected Yield (%)Epimerization RiskReaction Kinetics
HATU / DIPEA OAt-Active Ester85 - 95% < 1% Fast (1-3 hours)
EDC / HOBt / DIPEA OBt-Active Ester60 - 75%2 - 5%Moderate (12-18 hours)
BOP-Cl / Et₃N Mixed Anhydride40 - 50%ModerateSluggish (>24 hours)

Experimental Protocols

Protocol 1: Standard Amide Coupling via Piperidine Nitrogen

This is a two-stage, self-validating protocol. Stage A removes the Boc group, and Stage B executes the coupling.

Stage A: Boc Deprotection
  • Preparation: Dissolve (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate (1.0 mmol) in anhydrous Dichloromethane (DCM, 4.0 mL) under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0 °C. Dropwise, add Trifluoroacetic Acid (TFA, 1.0 mL, ~13 mmol)[2].

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the starting material and the appearance of a baseline, ninhydrin-active spot confirms the release of the free secondary amine.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Co-evaporate with toluene (3 × 5 mL) to remove residual acid. The resulting (R)-N-(piperidin-3-yl)propane-2-sulfonamide TFA salt is used directly in Stage B without further purification[2].

Stage B: HATU-Mediated Amide Coupling
  • Pre-activation: In a separate flame-dried flask, dissolve the target Carboxylic Acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL)[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 4.0 mmol). Scientific Rationale: A large excess of DIPEA is required here to both neutralize the TFA salt from Stage A and facilitate the coupling mechanism. Stir for 15 minutes at room temperature to form the OAt-active ester[4].

  • Coupling: Dissolve the crude piperidine TFA salt from Stage A in anhydrous DMF (2.0 mL) and add it dropwise to the pre-activated acid solution.

  • Reaction: Stir at room temperature for 2 hours. Monitor via LC-MS for the formation of the target mass.

  • Workup (Self-Validating Purification):

    • Dilute the mixture with Ethyl Acetate (30 mL).

    • Wash sequentially with 5% aqueous LiCl (3 × 10 mL) to extract the DMF[6].

    • Wash with saturated aqueous NaHCO₃ (10 mL) to remove unreacted carboxylic acid.

    • Wash with 0.1 M HCl (10 mL) to remove trace unreacted amine.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify via flash column chromatography (typically a gradient of EtOAc in Hexanes) to yield the pure piperidine amide.

Protocol 2: Direct N-Acylation of the Sulfonamide (Alternative)

If coupling at the sulfonamide nitrogen is required while retaining the Boc-protected piperidine, Lewis acid catalysis is recommended to avoid the harsh basic conditions that might degrade sensitive functional groups[3].

  • Preparation: Combine (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate (1.0 mmol) and the target Carboxylic Acid Anhydride (1.5 mmol) in a reaction vial.

  • Catalyst Addition: Add anhydrous Zinc Chloride (ZnCl₂, 3 mol%, 0.03 mmol)[3].

  • Reaction: Perform the reaction under solvent-free conditions (or in minimal anhydrous toluene if solid) at 80 °C for 6–12 hours.

  • Validation & Workup: Monitor by LC-MS. Upon completion, dilute with DCM, wash with water, dry over MgSO₄, and purify via silica gel chromatography to isolate the N-acyl sulfonamide.

References

  • [2] Inhibitors of myocardin-related transcription factor and serum response factor (mrtf/srf)-mediated gene transcription and methods for use of the same. Google Patents (US20160145251A1). Available at:

  • [5] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (National Institutes of Health). Available at:[Link]

  • [1] Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. PMC (National Institutes of Health). Available at: [Link]

  • [4] HATU. Wikipedia. Available at: [Link]

  • [3] A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis. ResearchGate. Available at:[Link]

  • [6] Application Note – Amide coupling 96-well plate kit. Synple Chem. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that sulfonamide formation is typically a robust, high-yielding transformation. However, the synthesis of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine from (R)-Boc-3-aminopiperidine and propane-2-sulfonyl chloride (isopropylsulfonyl chloride) frequently suffers from unexpectedly low yields.

This guide abandons generic advice to focus on the specific kinetic and thermodynamic causality of this exact transformation. We provide a self-validating protocol, an optimized data matrix, and an in-depth FAQ to resolve your synthetic bottlenecks.

Mechanistic Insights: The Causality of Low Yield

To troubleshoot this reaction, we must first understand the competing mechanistic pathways at play. The low yield is rarely due to the amine's nucleophilicity; rather, it is a direct consequence of the electrophile's architecture.

The Kinetically Stalled Electrophile: Propane-2-sulfonyl chloride possesses an α -branched isopropyl group. This creates severe steric bulk directly adjacent to the electrophilic sulfur center. When reacting with a bulky secondary-like environment (the 3-position of a piperidine ring), the rate of nucleophilic attack drops exponentially compared to unbranched aliphatic or aryl sulfonyl chlorides.

The Competing Hydrolysis Pathway: Because the desired sulfonylation is kinetically slow, side reactions that are normally negligible become dominant. Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze to the corresponding unreactive sulfonic acid in the presence of trace water[1]. Water is a small, unhindered nucleophile that easily bypasses the isopropyl group's steric shield. If your reaction stalls at 30-40% conversion, it is highly probable that your sulfonyl chloride has been entirely consumed by trace moisture in your solvent or base[2].

To force the reaction forward, we must alter the reaction pathway using a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), which forms a highly reactive, less sterically encumbered N-sulfonylpyridinium intermediate[3].

Pathway SM (R)-Boc-3-aminopiperidine (Nucleophile) ActiveSpec Sulfonylpyridinium Intermediate SM->ActiveSpec nucleophilic attack Reagent Propane-2-sulfonyl chloride (Electrophile) Catalyst DMAP / Base (Activation) Reagent->Catalyst complexation SideProd Propane-2-sulfonic acid (Hydrolysis Byproduct) Reagent->SideProd H2O (trace) hydrolysis Catalyst->ActiveSpec activation Product (R)-tert-Butyl 3-(Propane-2- sulfonamido)piperidine (Target) ActiveSpec->Product - DMAP - HCl

Caption: Mechanistic pathway of sulfonylation highlighting DMAP activation and competing hydrolysis.

Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." At each critical juncture, a specific analytical check is required to confirm the integrity of the reaction before proceeding.

Materials & Reagents
  • (R)-tert-butyl 3-aminopiperidine-1-carboxylate: 1.0 equivalent (Ensure stored under Argon; amines readily absorb CO₂ to form unreactive carbamates[1]).

  • Propane-2-sulfonyl chloride: 1.5 equivalents (Must be a freshly opened bottle or recently distilled).

  • N,N-Diisopropylethylamine (DIPEA): 2.5 equivalents (Distilled over CaH₂).

  • 4-Dimethylaminopyridine (DMAP): 0.1 equivalents.

  • Solvent: Anhydrous Dichloromethane (DCM) or a Toluene/THF mixture[3].

Step-by-Step Workflow

Step 1: Reagent Integrity Check (Validation Point 1) Before beginning, dissolve 5 µL of your propane-2-sulfonyl chloride in 1 mL of anhydrous methanol containing 10 µL of TEA. Stir for 5 minutes and analyze via LC-MS.

  • Validation: You must observe the mass of methyl propane-2-sulfonate. If you predominantly see propane-2-sulfonic acid, your reagent is degraded and must be discarded.

Step 2: System Preparation Charge a flame-dried, argon-purged flask with (R)-Boc-3-aminopiperidine (1.0 eq), DMAP (0.1 eq), and anhydrous DCM (0.2 M concentration). Add DIPEA (2.5 eq). Cool the mixture to 0 °C using an ice-water bath.

Step 3: Electrophile Addition Dissolve propane-2-sulfonyl chloride (1.5 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump.

  • Causality: Slow addition prevents localized heating and suppresses the formation of bis-sulfonylated side products, while maintaining a low concentration of the moisture-sensitive electrophile[2].

Step 4: Reaction Monitoring (Validation Point 2) Remove the ice bath and allow the reaction to warm to room temperature. After 2 hours, quench a 10 µL aliquot into 1 mL of 1:1 MeCN/Water and analyze via LC-MS.

  • Validation: The starting amine ( m/z 201 for M+H) should be consumed, replaced by the product peak ( m/z 307 for M+H, or m/z 251 for M-tBu fragment). If the reaction is stalled, do not add more amine; add an additional 0.5 eq of sulfonyl chloride.

Step 5: Chemoselective Workup (Validation Point 3) Dilute the reaction with DCM. Wash the organic layer with cold 10% aqueous citric acid (or cold 1M HCl) to remove DIPEA and DMAP.

  • Validation: Check the pH of the aqueous wash. It should be between pH 3-4. Do not use concentrated strong acids or extended agitation times, as the Boc-protecting group is highly acid-sensitive and will cleave, rendering your product water-soluble and causing massive yield loss. Wash with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data: Optimization Matrix

The following table summarizes the quantitative impact of varying reaction conditions on the yield of hindered sulfonamides, demonstrating why DMAP and anhydrous conditions are non-negotiable.

Solvent SystemBase (Eq)CatalystTemp ProfileTypical YieldMechanistic Observation
DCM (Standard)TEA (2.0)None0 °C RT< 35%Severe stalling; >50% sulfonyl chloride hydrolyzed.
THF / TolueneTEA (2.8)None-5 °C 10 °C~ 40%Improved solubility, but kinetically slow[3].
DCM (Anhydrous) DIPEA (2.5) DMAP (0.1 eq) 0 °C RT > 85% Rapid conversion via sulfonylpyridinium intermediate.
PyridinePyridineNoneRT~ 55%Difficult solvent removal; trace Boc deprotection observed.

Troubleshooting Guide & FAQs

Troubleshooting Issue Issue: Low Yield (<50%) Check1 LC-MS Analysis: Is Starting Amine Consumed? Issue->Check1 YesAmine No (Amine Remains) Check1->YesAmine NoAmine Yes (Amine Consumed) Check1->NoAmine Check2 Is Sulfonyl Chloride Present? YesAmine->Check2 Check3 Check Product Mass (M+H vs M-Boc) NoAmine->Check3 Sol1 Action: Add DMAP (Overcome Steric Hindrance) Check2->Sol1 Yes (Stalled Reaction) Sol2 Action: Use Fresh Reagent & Anhydrous Solvents Check2->Sol2 No (Hydrolysis Occurred) Sol3 Action: Use Mild Quench (Avoid Boc Deprotection) Check3->Sol3 Boc Cleavage Detected

Caption: Decision tree for diagnosing and resolving low yield in hindered sulfonamide synthesis.

Q1: My reaction stalls at 40% conversion. LC-MS shows unreacted amine, but the sulfonyl chloride is completely gone. What happened?

A1: You are experiencing classical sulfonyl chloride hydrolysis. Because the isopropyl group sterically hinders the attack of the bulky 3-aminopiperidine, the reaction is slow. Trace water in your solvent, base, or atmosphere acts as a competing nucleophile, converting the sulfonyl chloride into unreactive propane-2-sulfonic acid[1]. Solution: Switch to strictly anhydrous solvents, use a fresh bottle of propane-2-sulfonyl chloride, and add 0.1 eq of DMAP to accelerate the desired amine attack.

Q2: I achieved 100% conversion according to TLC, but after aqueous workup, my isolated yield is less than 20%. Where did my product go?

A2: You likely cleaved the Boc protecting group during your workup. If you used a strong acid (like 1M HCl at room temperature) and left it stirring to remove excess base/DMAP, the acidic conditions deprotected the piperidine nitrogen. The resulting free amine is highly water-soluble and was discarded in your aqueous waste. Solution: Switch your acidic wash to cold 10% citric acid, perform the extraction rapidly, and keep the biphasic mixture cold to protect the Boc group.

Q3: Can I just heat the reaction to reflux to overcome the steric hindrance?

A3: Heating is strongly discouraged. While elevating the temperature will increase the rate of nucleophilic attack, it exponentially increases the rate of hydrolysis and side-product formation (such as sulfonate ester formation if any trace alcohols are present)[4]. It is far more effective to lower the activation energy chemically using a DMAP catalyst than to force the reaction thermally.

Q4: I am seeing a significant byproduct with a mass corresponding to di-sulfonylation. How is this possible with a hindered reagent?

A4: While rare with isopropylsulfonyl chloride due to its bulk, di-sulfonylation can occur if the local concentration of the electrophile is too high, or if a massive excess of base is used without cooling[2]. Solution: Ensure you are adding the sulfonyl chloride dropwise to a 0 °C solution of the amine. Do not add the amine to the sulfonyl chloride.

References

  • Kjell, D. P., et al. "Diastereomeric Salt Resolution Based Synthesis of LY503430, an AMPA Potentiator." Organic Process Research & Development, ACS Publications. Available at:[Link][3]

Sources

Preventing racemization of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Racemization of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine During Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of stereochemical integrity when performing coupling or alkylation reactions on chiral 3-aminopiperidine derivatives. This guide provides a deep mechanistic understanding and field-validated protocols to maintain the enantiomeric excess (ee%) of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine.

Mechanistic Insight: The Causality of Racemization

The stereochemical integrity of 3-aminopiperidine derivatives is notoriously sensitive to basic conditions due to the enhanced acidity of the C3 methine proton [1]. In the case of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine, the C3 proton is flanked by two electron-withdrawing groups: the N1-Boc group (via inductive effect) and the highly electron-withdrawing propane-2-sulfonamido group [2].

During N-alkylation or cross-coupling of the sulfonamide nitrogen, a base is required to deprotonate the sulfonamide NH (pKa ~ 11). If the base is too strong or the temperature too high, it will competitively abstract the C3 methine proton. This forms a planar enolate-like carbanion. Upon reprotonation, the proton can attack from either face, leading to rapid racemization (conversion of the pure (R)-enantiomer into an R/S racemic mixture). Maintaining enantiopurity in these bifunctional linkers is critical, as they are core structures in many valuable pharmaceutical APIs [3].

Troubleshooting FAQs

Q1: I am using Sodium Hydride (NaH) in DMF at 60 °C for the N-alkylation of the sulfonamide. My product is completely racemic. What is happening? A: NaH is a strong, poorly soluble base that often requires excess equivalents and heating to drive the deprotonation of sterically hindered sulfonamides (like your isopropyl-substituted one). Under these harsh conditions, NaH irreversibly deprotonates the C3 methine carbon, destroying the stereocenter. You must switch to a milder, soluble base that is thermodynamically capable of deprotonating the sulfonamide NH without abstracting the C3 proton.

Q2: Which bases are recommended to prevent C3 deprotonation? A: Cesium Carbonate (Cs₂CO₃) is the gold standard here. It is a mild base, but the large ionic radius of the cesium cation provides the "cesium effect"—it highly solubilizes the base in polar aprotic solvents (like MeCN or DMF) and generates a highly reactive, naked sulfonamide anion. This allows the coupling to proceed rapidly at lower temperatures (25–40 °C), completely avoiding C3 deprotonation.

Q3: Can I avoid basic conditions entirely? A: Yes. If you are coupling the sulfonamide with an alcohol (R-OH) rather than an alkyl halide (R-X), the Mitsunobu reaction is the perfect workaround. Using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃), the reaction operates under essentially neutral conditions. The sulfonamide acts as the nucleophile without ever exposing the C3 proton to a base, ensuring >99% retention of stereochemistry.

Quantitative Benchmarking: Base and Temperature Effects

To illustrate the causality between reaction conditions and stereochemical loss, review the following validated data for the N-alkylation of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine with benzyl bromide:

BaseSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Outcome
NaH (1.5 eq)DMF607512%Complete Racemization
KOtBu (1.2 eq)THF258245%Partial Racemization
K₂CO₃ (2.0 eq)DMF608588%Slight Epimerization
Cs₂CO₃ (1.5 eq)MeCN4091>98%Stereocenter Retained
None (Mitsunobu)*THF2589>99%Stereocenter Retained

*Reaction performed with Benzyl alcohol, DIAD, and PPh₃.

Validated Experimental Protocol: Mild N-Alkylation using Cs₂CO₃

This protocol is a self-validating system: the use of MeCN limits the solubility of the carbonate just enough to prevent over-basification, while the 40 °C temperature ceiling acts as a kinetic barrier against C3 deprotonation.

Materials:

  • (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine (1.0 equiv)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃), finely powdered and oven-dried (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 1.0 equiv of the chiral sulfonamide and 1.5 equiv of anhydrous Cs₂CO₃.

  • Solvation: Suspend the mixture in anhydrous MeCN (0.2 M concentration relative to the sulfonamide). Stir at room temperature (25 °C) for 15 minutes to allow the base to interact with the sulfonamide NH.

  • Electrophile Addition: Add 1.2 equiv of the alkyl halide dropwise via syringe.

  • Controlled Heating: Warm the reaction mixture to 40 °C using a thermostated oil bath. Monitor the reaction strictly by TLC or LC-MS. Do not exceed 40 °C. Reaction is typically complete within 4–6 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the cesium salts (this immediately halts any basic activity). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography. Assess the ee% of the purified product using chiral HPLC.

Pathway Visualization

The following diagram illustrates the logical divergence between the desired N-alkylation pathway and the undesired base-catalyzed racemization pathway.

G cluster_desired Desired Pathway (Mild Conditions) cluster_undesired Undesired Pathway (Harsh Base) Start (R)-tert-Butyl 3-(Propane-2- sulfonamido)piperidine SulfAnion Sulfonamide N-Anion (Chiral Center Intact) Start->SulfAnion Mild Base (Cs2CO3) Deprotonates NH Carbanion C3 Planar Carbanion (Loss of Stereochemistry) Start->Carbanion Strong Base (NaH) Deprotonates C3 ProductR (R)-N-Alkylated Product (High ee%) SulfAnion->ProductR Electrophile (R-X) ProductRac Racemic Product (R/S Mixture) Carbanion->ProductRac Reprotonation / Alkylation

Mechanistic pathways of sulfonamide N-alkylation vs. C3 deprotonation leading to racemization.

References

  • Jacques, V., Czarnik, A. W., Judge, T. M., Van der Ploeg, L. H. T., & DeWitt, S. H. (2015). Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs. Proceedings of the National Academy of Sciences, 112(12), E1471-E1479. [Link]

  • Biswas, S., Bheemireddy, N. R., Bal, M., Van Steijvoort, B. F., & Maes, B. U. W. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(20), 13112-13123. [Link]

  • Weise, N. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(61), 8607-8610. [Link]

Overcoming solubility issues with (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine. This document serves as a resource for researchers, chemists, and formulation scientists who may encounter challenges with the aqueous solubility of this compound. We will explore the underlying physicochemical reasons for its limited solubility and provide a series of structured, practical solutions in a question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine that govern its behavior in aqueous media.

Q1: What are the structural features of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine that contribute to its poor water solubility?

Answer: The limited aqueous solubility of this molecule is a direct consequence of its molecular structure, which contains a delicate balance of hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.

  • Hydrophobic Moieties: The primary contributors to its poor solubility are the two bulky, nonpolar groups: the tert-Butyl group attached to the piperidine ring and the isopropyl group of the sulfonamide. These groups are composed entirely of carbon and hydrogen, creating significant hydrophobic character that disrupts the hydrogen-bonding network of water.[1]

  • Hydrophilic/Ionizable Moieties: Conversely, the molecule possesses two key sites that can interact with water or become ionized, which promotes solubility:

    • The piperidine ring nitrogen , which is a weak base.

    • The sulfonamide nitrogen , which has an acidic proton.

The overall low solubility indicates that the hydrophobic effects of the tert-butyl and isopropyl groups dominate the molecule's behavior in neutral aqueous solutions.

Q2: How does pH influence the solubility of this compound?

Answer: The solubility of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine is highly dependent on pH because it is an amphoteric molecule, meaning it has both acidic and basic functional groups.[2]

  • In Acidic Conditions (Low pH): The basic nitrogen atom on the piperidine ring will become protonated, forming a positively charged piperidinium cation. This ionization significantly increases the molecule's polarity and its ability to interact with water, thereby increasing its solubility.[3]

  • In Alkaline Conditions (High pH): The acidic proton on the sulfonamide nitrogen can be removed by a base, creating a negatively charged anion. This charge also enhances interactions with water molecules, leading to increased solubility.[4][5]

  • At the Isoelectric Point (pI): There will be a specific pH, known as the isoelectric point, where the molecule has no net electrical charge. At this pH, the compound is in its least polar form, resulting in its lowest aqueous solubility.[2]

This pH-dependent behavior is a critical tool for manipulating the compound's solubility in experiments.[6]

G cluster_low_ph Low pH (e.g., pH < 4) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 10) low_ph Piperidine is Protonated (+) High Solubility pI Neutral Species Minimum Solubility low_ph->pI + OH- pI->low_ph + H+ high_ph Sulfonamide is Deprotonated (-) High Solubility pI->high_ph + OH- high_ph->pI + H+

Fig 1. Impact of pH on the ionization state and relative solubility of the compound.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step guidance for systematically addressing and overcoming solubility issues.

Guide 1: Systematic pH Adjustment

Issue: My compound will not dissolve in a neutral aqueous buffer (e.g., PBS pH 7.4).

Troubleshooting Approach: The first and most direct strategy is to modify the pH of the medium. Given the amphoteric nature of the molecule, moving the pH away from its isoelectric point should enhance solubility.

This protocol uses the "shake-flask" method, a gold-standard technique for measuring equilibrium solubility.[7][8]

  • Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Addition of Compound: To a known volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine. The key is to ensure solid material remains undissolved, confirming saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • Sample Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to filter the sample immediately using a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method. Analyze the concentration using a validated technique like HPLC-UV or LC-MS.

  • Analysis: Calculate the solubility at each pH and plot the results to visualize the pH-solubility profile.

pH of BufferSolubility (µg/mL)Predominant Species
2.01550Cationic (Protonated Piperidine)
4.0870Cationic (Protonated Piperidine)
6.045Mostly Neutral
7.415Neutral (Near pI)
8.020Neutral (Near pI)
10.0450Anionic (Deprotonated Sulfonamide)
12.02100Anionic (Deprotonated Sulfonamide)
Note: The data above is illustrative and should be determined experimentally.
Guide 2: Utilizing Co-solvent Systems

Issue: Adjusting the pH is not feasible for my experiment, or the solubility is still insufficient even after pH modification.

Troubleshooting Approach: Introduce a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the solvent system, which lowers the energy penalty required to dissolve a hydrophobic solute.[9][10] This is a highly effective and widely used technique for solubilizing poorly soluble drugs.[11]

  • Alcohols: Ethanol, isopropanol.[3]

  • Glycols: Propylene glycol (PG), polyethylene glycol 400 (PEG 400).[11][12]

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF).[3]

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of a strong organic solvent, such as DMSO.

  • Prepare Co-solvent Blends: In separate vials, prepare a range of co-solvent/aqueous buffer mixtures (e.g., 5%, 10%, 20%, 50% v/v of co-solvent in your desired aqueous buffer).

  • Determine Solubility: Add a small aliquot of the stock solution to each co-solvent blend. Observe for precipitation. Alternatively, use the shake-flask method described in Guide 1 for each co-solvent blend to determine the equilibrium solubility.

  • Analyze and Select: Quantify the concentration in the clear, saturated solutions. Select the co-solvent system that provides the required solubility with the lowest possible percentage of organic solvent to minimize potential effects on your experiment.

G start Start: Compound Insoluble in Aqueous Buffer prep_stock 1. Prepare Concentrated Stock (e.g., 50 mg/mL in 100% DMSO) start->prep_stock prep_blends 2. Prepare Co-solvent Blends (e.g., 5%, 10%, 20% DMSO in Buffer) prep_stock->prep_blends add_stock 3. Add Stock Solution to Blends (or use Shake-Flask Method) prep_blends->add_stock observe 4. Equilibrate and Observe (Check for Precipitation) add_stock->observe analyze 5. Filter and Analyze Concentration (HPLC, LC-MS) observe->analyze decision Is Solubility Sufficient? analyze->decision end_ok End: Optimized Vehicle Found decision->end_ok Yes end_fail Consider Advanced Methods (e.g., Cyclodextrins) decision->end_fail No

Fig 2. Workflow for a co-solvent solubility screening experiment.
Guide 3: Advanced Solubilization Strategies

Issue: Both pH adjustment and co-solvents fail to achieve the target concentration, or the use of organic solvents is not permissible.

Troubleshooting Approach: For particularly challenging cases, advanced formulation techniques can be employed.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like yours, effectively shielding the hydrophobic parts from water and forming a more soluble "inclusion complex".[1][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and oral formulations.[15]

  • Amorphous Solid Dispersions: This technique involves dispersing the compound at a molecular level within a hydrophilic polymer matrix.[1] By preventing the molecule from forming a stable crystal lattice, its dissolution rate and apparent solubility can be significantly enhanced.[16][17] This is typically achieved through methods like spray-drying or hot-melt extrusion.

References

  • BenchChem. (2025).
  • Martínez, F., & Gómez, A. (2002). Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. Pharmazie, 57(6), 413-416. [Link]

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Kim, Y. H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Biomacromolecules, 3(2), 298-303. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical Journal, 39(3), xlii. [Link]

  • The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. [Link]

  • BenchChem. (2025). Troubleshooting paracetamol solubility issues in aqueous solutions.
  • Babu, P. S., et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403. [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

  • Zaini, E., et al. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1011-1022. [Link]

Sources

Optimizing HPLC retention times for (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and optimize the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine .

Successful chromatographic method development requires moving beyond trial-and-error. We must treat the HPLC system and the analyte as an interacting physicochemical network. By understanding the structural motifs of your molecule, we can deduce the causality behind poor retention, peak tailing, and baseline drift.

Part 1: Molecule Profiling & Chromatographic Implications

Before adjusting pump parameters, we must analyze the analyte. (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine presents three distinct structural challenges that dictate its behavior on a silica-based stationary phase.

Table 1: Physicochemical Profiling & HPLC Impact

Structural MotifPhysicochemical PropertyChromatographic Impact & Mitigation Strategy
Sulfonamide Group Weakly acidic (pKa ~10.87)[1]Ionizes at high pH, drastically reducing retention. Mitigation: Maintain mobile phase pH between 2.0–3.0 to ensure the molecule remains fully unionized.
tert-Butyl Group Highly lipophilic / BulkyInduces strong hydrophobic interactions with C18 chains. Mitigation: Requires a sufficient concentration of organic modifier (Acetonitrile) to elute efficiently without band broadening.
Piperidine Core Nitrogen heterocycleProne to secondary ion-exchange interactions with unreacted silanols on the silica support. Mitigation: Use heavily end-capped columns and an ion-pairing agent (e.g., TFA).

Part 2: Diagnostic Logic & Workflow

HPLC_Workflow A 1. Physicochemical Assessment pKa ~10.8 (Sulfonamide) Hydrophobic tert-Butyl Motif B 2. Stationary Phase Selection End-capped C18 or C8 Column A->B C 3. Mobile Phase pH Control Acidify to pH 2-3 (0.1% TFA/FA) B->C D 4. Organic Modifier Tuning Acetonitrile for sharper peaks C->D E 5. Gradient & Temp Optimization 35°C, 10% to 90% B D->E F Validated HPLC Method Stable Retention & Peak Shape E->F

Logical workflow for RP-HPLC method development of sulfonamide derivatives.

Part 3: Troubleshooting Guide & FAQs

Q: Why is my retention time drifting over consecutive injections? A: Retention time drift is typically a symptom of incomplete column equilibration or mobile phase pH fluctuations. The sulfonamide moiety possesses a weakly acidic proton with a pKa of approximately 10.87[1]. If your mobile phase pH is not strictly buffered and drifts near this pKa, the ratio of ionized to unionized molecules will shift, leading to massive retention time variability. Furthermore, highly lipophilic molecules (due to the tert-butyl group) can exhibit slow equilibration on heavily end-capped reversed-phase columns[2].

  • Actionable Fix: Buffer your aqueous mobile phase strictly to pH 2.0–3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). Ensure the column is equilibrated with at least 10–20 column volumes prior to the first injection[2].

Q: I am observing severe peak tailing. How do I correct this? A: Peak tailing for nitrogen-containing heterocycles like piperidine is classically caused by secondary ion-exchange interactions with residual, unreacted silanols on the silica stationary phase. Even if the nitrogen is sterically hindered, these micro-interactions disrupt the Gaussian elution profile.

  • Actionable Fix: Switch to a fully end-capped C18 column. Additionally, incorporate 0.05% - 0.1% TFA into your mobile phase. TFA acts as an excellent ion-pairing agent that masks residual silanols, drastically improving peak symmetry for sulfonamides and basic amines[3].

Q: The compound elutes too late, and the peaks are excessively broad. What is the mechanism behind this? A: The tert-butyl motif imparts significant hydrophobicity to the molecule. If your gradient starts with too high an aqueous percentage (e.g., 100% water), the highly lipophilic analyte will aggressively adhere to the head of the column. When it finally elutes, it does so as a broad, unfocused band because the solvent strength increases too slowly to desorb the molecule uniformly[4].

  • Actionable Fix: Do not start at 0% organic. Initiate your gradient at 10%–20% Acetonitrile to maintain a focused analyte band, and utilize a steeper gradient slope (e.g., 5% to 8% increase per minute) to elute the compound efficiently.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, follow this self-validating methodology. This protocol ensures that any deviations in retention time are isolated to the sample rather than the system.

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm) volumetrically. Add exactly 1.0 mL of LC-MS grade TFA to achieve a 0.1% v/v concentration.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of TFA.

  • Degassing: Sonicate both phases for 10 minutes. Proper degassing is critical to prevent baseline instability and retention time shifts caused by micro-bubbles in the pump.

Phase 2: System Equilibration & Suitability

  • Column Installation: Install a fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Thermodynamic Control: Set the column oven temperature to 35°C. Elevated temperatures reduce mobile phase viscosity, lower backpressure, and improve mass transfer kinetics.

  • Equilibration: Flush the system with 15 column volumes of 50:50 A:B to purge storage solvents, then equilibrate with the initial gradient conditions (80:20 A:B) for 20 column volumes[2].

Phase 3: Gradient Execution & Validation

  • Sample Prep: Dissolve the sample in the initial mobile phase conditions (80:20 A:B) to prevent solvent-mismatch peak distortion.

  • Gradient Program (Flow rate: 1.0 mL/min):

    • 0.0–2.0 min: 20% B (Isocratic hold to focus the peak)

    • 2.0–10.0 min: 20% to 90% B (Linear ramp to elute the lipophilic tert-butyl motif)

    • 10.0–12.0 min: 90% B (High-organic wash to remove strongly retained impurities)

    • 12.0–15.0 min: 20% B (Re-equilibration)

  • System Validation: Perform 5 replicate injections of a standard. The method is considered validated and self-consistent if the Relative Standard Deviation (RSD) of the retention time is <0.5% and the peak tailing factor is ≤1.5.

References

  • Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa, Benchchem,
  • HPLC Troubleshooting Guide, Sigma-Aldrich,
  • HPLC: What to do in case of peaks being too broad?, Loesungsfabrik,
  • HPLC Troubleshooting Guide, University of Pittsburgh,
  • QSRR modeling of the chromatographic retention behavior of some quinolone and sulfonamide antibacterial agents using firefly algorithm coupled to support vector machine, NIH,

Sources

Removing synthesis impurities from (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine batches

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine . This compound is a critical sulfonamide intermediate utilized in the development of targeted therapeutics. Due to the rapid reactivity of alkanesulfonyl chlorides and the acid-sensitivity of the Boc-protected piperidine ring, batches are frequently contaminated with unreacted starting materials, hydrolysis byproducts, and over-reaction adducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity batches.

Part 1: Mechanistic Overview of Impurity Generation

Understanding the causality behind impurity formation is the first step in preventing it. The reaction between (R)-1-Boc-3-aminopiperidine and isopropylsulfonyl chloride is highly susceptible to moisture and stoichiometric imbalances.

ReactionPathways SM1 (R)-1-Boc-3-aminopiperidine (Starting Material) Product (R)-tert-Butyl 3-(Propane-2- sulfonamido)piperidine (Target Product) SM1->Product Base (TEA/DIPEA) Anhydrous DCM SM2 Isopropylsulfonyl chloride (Electrophile) SM2->Product Imp1 Propane-2-sulfonic acid (Hydrolysis Byproduct) SM2->Imp1 Trace H2O (Moisture) Imp2 Bis-sulfonylated Adduct (Over-reaction Impurity) Product->Imp2 Excess Sulfonyl Chloride Elevated Temp Imp3 3-(Propane-2-sulfonamido)piperidine (Boc-Deprotected Impurity) Product->Imp3 Strong Acid (pH < 2) Improper Workup

Reaction pathways showing the formation of the target sulfonamide and common impurities.

Part 2: Troubleshooting FAQs

Q1: How do I eliminate unreacted (R)-1-Boc-3-aminopiperidine without risking Boc deprotection? A: Unreacted primary amine is a common basic impurity. While standard amine removal utilizes 1M HCl, the tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. Exposing the reaction mixture to strong mineral acids (pH < 2) will cause premature Boc cleavage, resulting in the formation of highly polar 3-(propane-2-sulfonamido)piperidine which will partition into the aqueous waste and be permanently lost[1].

  • The Solution: Utilize a 5% to 10% aqueous citric acid wash. Citric acid provides a mildly acidic environment (pH ~3) that is sufficient to protonate the primary aliphatic amine (pKa ~10.4), driving it into the aqueous phase as a citrate salt, while remaining perfectly safe for the Boc carbamate[1].

Q2: My isolated product contains significant propane-2-sulfonic acid. Why does this form and how do I optimize the aqueous workup? A: Propane-2-sulfonic acid is generated via the rapid hydrolysis of isopropylsulfonyl chloride. Alkanesulfonyl chlorides undergo solvolysis and hydrolysis at significantly faster rates than their arenesulfonyl (e.g., tosyl) counterparts[2]. If your reaction solvent or base contains trace moisture, this side reaction competes aggressively with sulfonamide formation.

  • The Solution: Ensure strictly anhydrous conditions (dry DCM, inert N2/Ar atmosphere). During workup, wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3) to fully deprotonate the sulfonic acid, ensuring its complete partition into the aqueous phase[3].

Q3: I am observing a +106 Da mass adduct in my LC-MS analysis. What is this and how do I prevent it? A: A mass increase of +106 Da corresponds to the addition of a second isopropylsulfonyl group, indicating the formation of a bis-sulfonylated impurity: (R)-tert-Butyl 3-(N-(isopropylsulfonyl)propane-2-sulfonamido)piperidine. Primary amines possess two reactive N-H bonds, and excess sulfonyl chloride or elevated temperatures can drive the reaction toward this di-sulfonylated byproduct[3].

  • The Solution: Strictly control the stoichiometry of isopropylsulfonyl chloride to 1.05 – 1.10 equivalents. Maintain the reaction temperature at 0 °C during the electrophile addition and do not exceed room temperature during the stirring phase[4]. Bis-sulfonylation cannot be removed by acid/base washing and requires silica gel chromatography.

Part 3: Quantitative Impurity Profile & Resolution Data

Use the following table to cross-reference analytical data with the appropriate purification strategy.

Impurity / ComponentMolecular WeightDetection Method (LC-MS / TLC)CausalityRemoval Strategy
Target Product 306.42 g/mol [M+H]+ 307.2 / UV inactive, Ninhydrin (-) Optimal Reaction N/A
(R)-1-Boc-3-aminopiperidine200.28 g/mol [M+H]+ 201.1 / Ninhydrin (+)Incomplete conversion5-10% Citric Acid Wash
Propane-2-sulfonic acid124.16 g/mol [M-H]- 123.0 / Highly polar spotMoisture in solvent/baseSat. NaHCO3 Wash
Bis-sulfonylated Adduct412.56 g/mol [M+H]+ 413.2 / Less polar than productExcess electrophile/heatSilica Gel Chromatography
3-(Propane-2-sulfonamido)piperidine206.30 g/mol [M+H]+ 207.1 / Baseline on TLCAcidic workup (pH < 2)Preventative (Control pH)
Triethylamine Hydrochloride137.65 g/mol Invisible on UV / Water solubleNormal reaction byproductWater/Brine Wash

Part 4: Step-by-Step Optimized Methodology

To guarantee a self-validating system, the following protocol incorporates built-in analytical checkpoints.

Phase 1: Anhydrous Reaction Setup

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with inert gas (N2 or Ar).

  • Dissolution: Dissolve 1.0 equivalent of (R)-1-Boc-3-aminopiperidine in anhydrous Dichloromethane (DCM) (10 mL/gram of amine).

  • Base Addition: Add 2.0 equivalents of anhydrous Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Electrophile Addition: Dissolve 1.05 equivalents of isopropylsulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise over 15-30 minutes using an addition funnel or syringe pump[3]. Causality: Dropwise addition at 0 °C prevents the exothermic runaway that leads to bis-sulfonylation.

  • Monitoring (Self-Validation): Remove the ice bath after 1 hour. Stir at room temperature for 2-4 hours. Check reaction completion via TLC (Stain with Ninhydrin; the primary amine starting material will appear as a bright pink/purple spot if incomplete).

Phase 2: pH-Controlled Purification 7. Quenching: Dilute the reaction mixture with an equal volume of DCM. 8. Basic Wash: Transfer to a separatory funnel. Wash the organic layer twice with an equal volume of saturated aqueous NaHCO3. Self-Validation: Check the pH of the aqueous layer; it must be >8 to ensure complete removal of propane-2-sulfonic acid and HCl salts. 9. Acidic Wash: Wash the organic layer twice with an equal volume of 5% aqueous citric acid[1]. Self-Validation: The aqueous layer should test at pH ~3-4. This guarantees the removal of unreacted amine without cleaving the Boc group. 10. Drying: Wash the organic layer once with brine (saturated NaCl) to remove residual water, then dry over anhydrous Na2SO4. 11. Isolation: Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product. If bis-sulfonylation is detected via LC-MS, purify further using silica gel chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Part 5: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (in DCM) Wash1 Wash with Sat. NaHCO3 (Removes Sulfonic Acid & HCl salts) Crude->Wash1 Wash2 Wash with 5-10% Citric Acid (Removes Unreacted Amine) Wash1->Wash2 Wash3 Wash with Brine (Removes Aqueous Residue) Wash2->Wash3 Dry Dry over Anhydrous Na2SO4 & Filter Wash3->Dry Concentrate Concentrate in vacuo Dry->Concentrate Decision LC-MS Check: Bis-sulfonylation present? Concentrate->Decision Pure Pure (R)-tert-Butyl 3-(Propane-2- sulfonamido)piperidine Decision->Pure No (Pure) Chromatography Silica Gel Chromatography (Hexanes/EtOAc) Decision->Chromatography Yes (>2%) Chromatography->Pure

Step-by-step liquid-liquid extraction and purification workflow for the sulfonamide product.

Part 6: References

  • Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: RSC Publishing (Green Chemistry) URL: [Link]

Sources

Technical Support Center: Crystallization of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As a highly functionalized chiral intermediate, (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine presents unique isolation challenges. The presence of a lipophilic tert-butoxycarbonyl (Boc) group, a conformationally flexible piperidine ring, and a highly polar sulfonamide moiety creates competing thermodynamic drivers that frequently lead to oiling out, solvent entrapment, and polymorphic instability.

This guide provides causally-driven solutions, validated protocols, and thermodynamic frameworks to help drug development professionals achieve high-purity, crystalline material.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During anti-solvent addition, my solution turns cloudy but yields a sticky oil instead of solid crystals. Why does this happen and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The bulky, lipophilic Boc protecting group significantly increases the molecule's solubility in organic solvents and sterically hinders the highly ordered packing required for crystal nucleation[1]. When anti-solvent is added too rapidly, the system's supersaturation trajectory crosses the binodal curve into a metastable LLPS region before it can cross the solid solubility curve[2]. The solute-rich liquid phase then separates as an oil, which traps impurities and solvent. Solution: You must map the phase diagram to find the "cloud point" (where oiling out begins). Keep the crystallization temperature strictly above this LLPS boundary, introduce seed crystals to force heterogeneous nucleation, and drastically lower the rate of anti-solvent addition to maintain controlled supersaturation[2].

Q2: I am observing inconsistent crystal habits (needles vs. prisms) and varying melting points across different batches. How do I control this? A: This is a classic case of crystal polymorphism driven by the propane-2-sulfonamido group. Sulfonamides are notorious for polymorphic behavior because the −SO2​NH− moiety contains versatile hydrogen-bond donor and acceptor sites, allowing the molecule to form diverse supramolecular synthons (e.g., dimers vs. catemers)[3]. Solution: Rapid cooling kinetically favors Form I (needles), which often suffers from poor filterability and high solvent entrapment. To isolate the thermodynamically stable Form II (prisms), utilize a slow-cooling profile coupled with prolonged isothermal holds (Ostwald ripening) to allow the metastable kinetic network to rearrange into the stable thermodynamic lattice[3].

Q3: Does the (R)-configuration of the piperidine ring impact my crystallization strategy? A: Absolutely. If your upstream synthesis resulted in partial racemization, the minor (S)-enantiomer acts as a "tailor-made impurity." Because it shares the same functional groups but has mirrored 3D stereochemistry, the (S)-enantiomer can adsorb onto the growing crystal faces of the (R)-enantiomer, stunting crystal growth and causing agglomeration[4]. Ensuring high enantiomeric excess (ee > 98%) prior to final crystallization, or selecting a solvent system that selectively rejects the racemate into the mother liquor, is critical for achieving large, distinct crystals.

Part 2: Visualizing the Crystallization Pathways

LLPS_Troubleshooting A Start: Supersaturated Solution (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine B Rapid Anti-Solvent / Cooling A->B C Crosses LLPS Boundary? B->C D Liquid-Liquid Phase Separation (Oiling Out) C->D Yes (High Supersaturation) E Controlled Supersaturation (Seeding above Cloud Point) C->E No (Controlled) D->E Heat & Redissolve F Heterogeneous Nucleation E->F G Crystal Growth & Isolation F->G

Workflow for diagnosing and bypassing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Polymorphism_Mechanism S1 Sulfonamide Motif -SO2NH- H-Bonding K Kinetic Pathway Fast Cooling S1->K T Thermodynamic Pathway Slow Cooling / Seeding S1->T S2 Boc Group Steric Hindrance S2->K Disrupts Packing F1 Form I (Metastable) Needle Habit High Solvent Entrapment K->F1 F2 Form II (Stable) Prismatic Habit High Purity T->F2 F1->F2 Solvent-Mediated Phase Transition

Mechanistic pathways governing sulfonamide polymorphism and Boc-induced steric effects.

Part 3: Quantitative Solvent Screening Data

Selecting the correct solvent system is paramount to balancing the highly polar sulfonamide against the greasy Boc group. The table below summarizes the phase behavior and polymorphic outcomes across standard industrial solvent systems.

Table 1: Solvent Screening and Phase Behavior at 25°C

SolventAnti-SolventRatio (v/v)Solubility (mg/mL)Phase BehaviorYield (%)Crystal Habit
Ethyl AcetateHeptane1:345.2LLPS (Oiling out)N/AAmorphous Oil
IsopropanolWater1:212.8Rapid Nucleation82Needles (Form I)
TolueneHeptane1:428.5Controlled Nucleation88Prisms (Form II)
AcetoneWater1:165.0LLPS Crystallization75Agglomerates

Note: Toluene/Heptane provides the optimal thermodynamic environment, as the aromatic solvent disrupts premature LLPS while allowing the sulfonamide hydrogen bonds to dictate the stable Form II lattice.

Part 4: Validated Experimental Protocol

Temperature-Cycled Anti-Solvent Crystallization (Bypassing LLPS)

Objective: Isolate the thermodynamically stable Form II prisms while actively avoiding Boc-induced oiling out[1].

Self-Validating Mechanism: This protocol relies on a defined seeding temperature that must be empirically verified to exist between the solid solubility curve and the LLPS boundary. If seeds dissolve, the system is undersaturated; if seeds oil out, the system has crossed the LLPS boundary.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine in 40 mL of Toluene. Heat the jacketed crystallizer to 65°C and agitate at 250 RPM until a completely clear solution is achieved.

  • Clarification: Polish filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated secondary vessel. Causality: This removes foreign particulates (dust, metal shards) that could act as templates for spurious, uncontrolled nucleation.

  • Cooling & Seeding: Cool the solution linearly to 50°C (verified to be above the LLPS cloud point of ~42°C for this concentration). Charge 0.1 g (1 wt%) of pure Form II seed crystals.

    • Validation Check: Hold isothermally for 30 minutes. The seeds must remain suspended as sharp solids without dissolving or melting into spherical oil droplets.

  • Anti-Solvent Addition: Dose 160 mL of Heptane linearly over 4 hours using a programmable syringe pump. Causality: A slow addition rate prevents local supersaturation spikes at the dosing point, ensuring growth occurs on the seeds rather than via primary nucleation.

  • Temperature Cycling (Ripening): Heat the suspension to 55°C for 1 hour, then cool back to 20°C at a rate of 0.1°C/min. Causality: This Ostwald ripening step dissolves thermodynamically unstable fines and kinetically trapped Form I needles, redepositing the mass onto the larger Form II prisms.

  • Isolation & Washing: Filter the resulting slurry using a sintered glass funnel under vacuum. Wash the filter cake with 20 mL of cold Toluene/Heptane (1:4 v/v) to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals under vacuum (50 mbar) at 40°C for 12 hours to a constant weight, ensuring no residual lattice-bound Toluene remains.

Part 5: References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application, ResearchGate.

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations, ResearchGate.

  • Crystallization of Organic Compounds: An Industrial Perspective, e-bookshelf.de.

  • Recent Advances in Polymorph Discovery Methods of Organic Crystals, ACS Publications.

Sources

Technical Support Center: Acidic Degradation & Troubleshooting for (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you frequently encounter (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine (the standard nomenclature for the Boc-protected piperidine intermediate) in synthetic pipelines. Under acidic conditions, this molecule undergoes highly specific degradation pathways—primarily the intentional or unintentional cleavage of the tert-butoxycarbonyl (Boc) group.

This guide provides a self-validating framework to troubleshoot side reactions, optimize stability, and control the degradation of this specific intermediate.

Section 1: Mechanistic FAQs & Causality

Q1: What is the exact sequence of degradation when this compound is exposed to acid? A1: The dominant degradation pathway is the acid-catalyzed cleavage of the Boc protecting group. Mechanistically, the Brønsted acid protonates the carbamate oxygen. This weakens the C-O bond, driving a reversible fragmentation into a protonated carbamic acid and a highly reactive tert-butyl cation ( t -Bu + ). The carbamic acid subsequently undergoes rapid decarboxylation to release CO 2​ and the free piperidine amine[1].

Q2: My LC-MS shows a +56 Da mass addition to my product. Where is this coming from? A2: This is a classic electrophilic substitution caused by the transient t -Bu + cation generated during Boc degradation[2]. If the cation does not eliminate a proton to form isobutylene gas, it acts as a potent alkylating agent[3]. While the propane-2-sulfonamide moiety in your molecule is sterically hindered and electron-withdrawn, trace alkylation can still occur in concentrated acidic media without proper scavengers[4].

Q3: Are the chiral center (R-configuration) and the sulfonamide bond at risk under standard acidic conditions? A3: No. The (R)-chiral center at the C3 position of the piperidine ring lacks an adjacent enolizable proton, making acid-catalyzed epimerization virtually impossible under standard conditions. Furthermore, sulfonamides are exceptionally stable to Brønsted acids. If you observe S-N bond cleavage (yielding free 3-aminopiperidine and propanesulfonic acid), your acidic conditions are excessively harsh (e.g., prolonged reflux in concentrated HCl)[2].

Section 2: Quantitative Data: Acidic Condition Profiling

To assist in experimental design, Table 1 summarizes the degradation kinetics and side-reaction risks of the compound across common acidic environments.

Acidic SystemConcentration / SolventTemp (°C)Boc Cleavage Rate t -Bu Alkylation RiskRecommended Application
TFA 20-50% v/v in DCM20-25Very Fast (< 2h)HighStandard deprotection; requires scavengers[2].
HCl 4M in 1,4-Dioxane20-25Fast (1-4h)ModerateHalide counterion traps t -Bu + as t -BuCl[1].
pTSA (DES) Choline Chloride melt25-50Moderate (12h)LowEco-friendly degradation; low volatility[5].
H 3​ PO 4​ Aqueous / THF25-60Slow (> 12h)Very LowMild degradation; prevents sulfonamide hydrolysis[4].
Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, follow these validated protocols for controlled degradation (deprotection) and troubleshooting.

Protocol A: Controlled Acidic Degradation with Cation Scavenging

Objective: To fully degrade the Boc group while completely suppressing +56 Da alkylation artifacts.

  • Preparation: Dissolve 1.0 equivalent of (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add 2.0 equivalents of anisole or triisopropylsilane (TIPS).

    • Causality: These electron-rich scavengers act as sacrificial nucleophiles, permanently trapping the t -Bu + cation before it can react with the piperidine or sulfonamide nitrogens[2].

  • Acidification: Slowly add trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio with DCM. Maintain the reaction at 20°C.

  • Monitoring: Stir for 2 hours. Monitor the disappearance of the starting material via LC-MS. The reaction rate exhibits a second-order dependence on acid concentration[1].

  • Workup: Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 10 mL) to yield the pure (R)-N-(piperidin-3-yl)propane-2-sulfonamide trifluoroacetate salt.

Protocol B: Troubleshooting Incomplete Degradation

Objective: To resolve stalled degradation without risking sulfonamide hydrolysis.

  • Assessment: If LC-MS shows >10% intact Boc-compound after 4 hours, do not increase the temperature above 30°C, as this exponentially increases the risk of side reactions[2].

  • Acid Refresh: TFA can absorb atmospheric moisture, which hydrates the acid and slows the protonation of the carbamate[2]. Add a fresh 0.5 mL aliquot of strictly anhydrous TFA.

  • Alternative Reagent: If the reaction remains stalled, switch to 4M HCl in dioxane. The chloride ion actively participates in the degradation mechanism by trapping the t -butyl cation as volatile tert-butyl chloride, driving the equilibrium forward[3].

Section 4: Mechanistic and Troubleshooting Visualizations

Mechanism Start (R)-Boc-Piperidine Sulfonamide Protonated Protonated Carbamate Start->Protonated H+ (Acid) Intermediate Carbamic Acid + t-Butyl Cation Protonated->Intermediate Fragmentation Product Free Piperidine + CO2 Intermediate->Product Decarboxylation SideProduct1 Isobutylene Gas (Elimination) Intermediate->SideProduct1 -H+ SideProduct2 t-Butylated Impurities (Alkylation) Intermediate->SideProduct2 +Nucleophile

Fig 1: Acid-catalyzed Boc degradation pathway and tert-butyl cation fate.

Workflow Issue Degradation Issue Detected Check Analyze LC-MS Profile Issue->Check Incomplete Incomplete Cleavage Check->Incomplete Alkylation +56 Da Impurity (t-Butylation) Check->Alkylation Sulfonamide Sulfonamide Cleavage Check->Sulfonamide Act1 Ensure Anhydrous Acid or Switch to HCl Incomplete->Act1 Act2 Add Cation Scavenger (e.g., Anisole) Alkylation->Act2 Act3 Reduce Temp/Acid Strength Sulfonamide->Act3

Fig 2: Troubleshooting workflow for resolving acid-mediated degradation issues.

References
  • Benchchem. "Navigating Boc Deprotection: A Guide to Preventing Side Products".
  • MDPI. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection".
  • Hebei Boze Chemical Co.,Ltd. "BOC deprotection".
  • ACS Publications.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. "Acids".

Sources

Technical Support Center: Overcoming Steric Hindrance in (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with highly congested piperidine scaffolds requires precise conformational and electronic control. (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine presents a unique synthetic bottleneck: the combination of a bulky N1-Boc protecting group and a C3-isopropylsulfonamide creates a sterically shielded microenvironment that severely limits reactivity at the sulfonamide nitrogen.

The Causality of Steric Resistance

The sp2-hybridized character of the N-Boc carbamate induces significant A(1,3) allylic strain . To minimize this destabilizing interaction, the piperidine ring is forced into conformations that often push the bulky 3-isopropylsulfonamide group into an axial orientation or distort the chair conformation. This structural locking, combined with the inherent steric bulk of the isopropyl moiety, physically blocks the approach of electrophiles and reduces the nucleophilicity of the sulfonamide anion.

Troubleshooting Guide: N-Alkylation & Functionalization

Q: Why am I recovering unreacted starting material when attempting direct N-alkylation with standard bases like K₂CO₃? A: The root cause is a combination of insufficient basicity and steric shielding. The bulky isopropyl group and the distorted piperidine ring prevent the sulfonamide from adopting the optimal trajectory for an SN2 attack. Furthermore, K₂CO₃ in moderately polar solvents often fails to fully deprotonate hindered secondary sulfonamides .

  • Solution: Switch to Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH). The larger ionic radius of the cesium cation enhances the solubility of the base and creates a more "naked," highly reactive sulfonamide anion in polar aprotic solvents (DMF or DMSO).

Q: I switched to Mitsunobu conditions for alkylation with a secondary alcohol, but I am observing an elimination byproduct (alkene) instead of my desired product. How do I fix this? A: This is a classic failure mode for sterically hindered Mitsunobu reactions. When the sulfonamide is highly encumbered and possesses a borderline pKa (~11-12), the bulky alkoxyphosphonium intermediate undergoes E2 elimination rather than the desired SN2 substitution .

  • Solution: First, switch your azodicarboxylate from DEAD to DIAD, which offers slightly better stability and performance with hindered substrates . If elimination persists, abandon the Mitsunobu approach and utilize transition-metal-catalyzed N-alkylation (borrowing hydrogen methodology) using Iridium or Ruthenium complexes, which bypasses the bulky phosphonium intermediate entirely .

Quantitative Data: Alkylation Condition Matrix

The following table summarizes the efficacy of various reaction conditions when attempting to N-alkylate (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine with a standard primary aliphatic halide/alcohol.

MethodologyReagents / CatalystSolventTemp (°C)Expected YieldMechanistic Notes
Standard Direct K₂CO₃, Alkyl-BrDMF60< 15%Fails due to poor deprotonation and steric shielding.
Optimized Direct Cs₂CO₃, Alkyl-IDMSO8065 - 75%Cs⁺ enhances anion nucleophilicity; requires strictly anhydrous conditions.
Standard Mitsunobu PPh₃, DEAD, Alkyl-OHTHF2520 - 30%High rate of E2 elimination side-reactions observed.
Optimized Mitsunobu PPh₃, DIAD, Alkyl-OHPhMe0 to 2550 - 60%Toluene limits side reactions; slow addition is critical.
Borrowing Hydrogen [Ir(Cp*)Cl₂]₂, Cs₂CO₃PhMe110> 85%Best for highly hindered substrates; bypasses SN2 steric limits.

Experimental Protocol: Self-Validating Optimized Mitsunobu Alkylation

When direct alkylation fails, this optimized Mitsunobu protocol utilizes temperature control and specific reagent sequencing to favor substitution over elimination.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under inert atmosphere. Add (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine (1.0 equiv), the target alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv).

  • Solvation: Dissolve the mixture in anhydrous Toluene to achieve a 0.1 M concentration. Causality: Toluene suppresses the basicity of the betaine intermediate compared to THF, significantly reducing E2 elimination pathways.

  • Cooling: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Activation: Add DIAD (1.5 equiv) dropwise over 30 minutes using a syringe pump. Causality: Slow addition maintains a low concentration of the highly reactive betaine, preventing dimerization and controlling the exotherm.

  • Self-Validation Check (1 Hour): Remove a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.

    • Pass Condition: Observation of the [M+H]⁺ mass of the desired alkylated product. Proceed to step 6.

    • Fail Condition: Observation of the[M-H₂O+H]⁺ mass (alkene elimination product) exceeding 15% relative abundance. Action: Abort reaction immediately. The steric threshold has been exceeded. Pivot to Iridium-catalyzed borrowing hydrogen methodology.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Workflow Visualization: N-Alkylation Decision Matrix

G Start N-Alkylation of (R)-Boc-3- (isopropylsulfonamido)piperidine CheckAlkyl Nature of Alkylating Agent? Start->CheckAlkyl Primary Primary Halide / Alcohol CheckAlkyl->Primary Secondary Secondary / Bulky Agent CheckAlkyl->Secondary Direct Direct Alkylation (Cs2CO3, DMSO, 80°C) Primary->Direct Mitsunobu Optimized Mitsunobu (DIAD, PPh3, Toluene) Secondary->Mitsunobu Direct->Mitsunobu Low Yield Success1 Success (Yield > 70%) Direct->Success1 High Conversion Elimination LC-MS Check: Elimination Observed? Mitsunobu->Elimination Elimination->Success1 No TMCatalysis Transition Metal Catalysis (Ir/Ru Borrowing Hydrogen) Elimination->TMCatalysis Yes

Decision matrix for overcoming steric hindrance during sulfonamide N-alkylation.

Frequently Asked Questions (FAQs)

Q: Can I remove the Boc group first to reduce steric hindrance before alkylating the sulfonamide? A: While removing the N1-Boc group eliminates the A(1,3) strain and relaxes the piperidine conformation, it exposes a highly nucleophilic secondary amine. If you attempt to alkylate the sulfonamide in the presence of the free piperidine nitrogen, the piperidine nitrogen will rapidly outcompete the sulfonamide, leading to unwanted N1-alkylation. The Boc group must remain in place until the sulfonamide is successfully functionalized.

Q: Why does my Boc group occasionally fall off during aggressive direct alkylation? A: Heating sterically hindered substrates above 90 °C in the presence of strong bases and adventitious moisture can lead to thermal or base-catalyzed degradation of the tert-butyl carbamate. Ensure your solvents (especially DMSO or DMF) are strictly anhydrous and degassed. If high temperatures are unavoidable, consider swapping the Boc group for a more thermally stable Cbz (Carboxybenzyl) group prior to the alkylation step.

References

  • 1,3-Allylic Strain as a Strategic Diversification Element for Constructing Libraries of Substituted 2-Arylpiperidines. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Potent, Plasmodium-Selective Farnesyltransferase Inhibitors: Structure-Activity Relationships. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Kinetics of Resin-Supported Mitsunobu Esterification and Etherification Reactions. ACS Publications. Available at: [Link]

  • Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). Springer Nature. Available at:[Link]

Technical Support Center: Solvent Selection & Extraction Optimization for (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine .

Extracting this molecule requires a delicate balance. You must protect the acid-labile tert-butyloxycarbonyl (Boc) group while preventing the base-mediated deprotonation of the weakly acidic sulfonamide moiety. This guide provides field-proven troubleshooting, mechanistic causality, and a self-validating protocol to ensure high-yield, high-purity recovery.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: What is the optimal organic solvent for extracting this compound from the crude reaction mixture? A: We strongly recommend 2-Methyltetrahydrofuran (2-MeTHF) over traditional solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Causality: 2-MeTHF is a bio-derived, green solvent that exhibits excellent phase separation from water due to its low water miscibility[1]. Unlike DCM, which frequently forms stubborn emulsions and poses severe toxicity risks, 2-MeTHF forms a clean, distinct upper organic layer[2]. Furthermore, its ether-like properties provide superior solvation for molecules containing both lipophilic (Boc, isopropyl) and polar (sulfonamide) domains, ensuring maximum extraction efficiency.

Q2: How do I remove unreacted (R)-1-Boc-3-aminopiperidine without degrading my product? A: Utilize a mild acidic wash, specifically 10% aqueous citric acid (pH ~4) . Causality: The unreacted starting material contains a primary amine with a pKa of ~9.5. At pH 4, this amine is fully protonated into a water-soluble ammonium salt and partitioned into the aqueous waste. Crucially, the Boc protecting group is highly stable at this pH; Boc cleavage requires strong Brønsted acids (like TFA or HCl) to generate the requisite tert-butyl cation intermediate[3][4].

Q3: How do I remove the hydrolyzed isopropylsulfonyl chloride byproduct? A: Wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8) . Causality: Unreacted sulfonyl chloride rapidly hydrolyzes into isopropylsulfonic acid. NaHCO₃ neutralizes this strong acid into a highly water-soluble sodium sulfonate salt. You must avoid strong bases (e.g., 1 M NaOH, pH > 13) because aliphatic sulfonamides possess a weakly acidic N-H proton with a pKa typically ranging from 7.3 to 11.0[5][6]. Washing with a strong base will deprotonate your target product, converting it into an anion that will be disastrously lost to the aqueous waste layer.

Q4: I am experiencing a "rag layer" (emulsion) at the solvent interface. How can I resolve this? A: Emulsions in this system are typically caused by localized concentration gradients of sulfonic acid salts. Causality: To break the emulsion, add saturated aqueous NaCl (brine) to the extraction funnel. Brine increases the ionic strength and density of the aqueous phase, maximizing the density differential between the aqueous layer and the 2-MeTHF layer. This "salting-out" effect forces the organic product out of the aqueous phase and rapidly clarifies the phase boundary.

Part 2: Quantitative Data Presentation

To justify the selection of 2-MeTHF, the following table summarizes the physicochemical properties and operational metrics of common extraction solvents evaluated for this specific sulfonamide workflow.

SolventDensity (g/mL)Boiling Point (°C)Emulsion RiskTarget Product PartitioningGreen Chemistry Class
Dichloromethane (DCM) 1.33 (Bottom Layer)39.6HighExcellentClass 2 (Toxic/Regulated)
Ethyl Acetate (EtOAc) 0.90 (Top Layer)77.1ModerateGoodClass 3 (Acceptable)
2-Methyltetrahydrofuran 0.86 (Top Layer)80.2Low Excellent Class 3 (Recommended) [1]

Part 3: Optimized Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Visual cues and pH checks are embedded to ensure the chemical integrity of the extraction at every stage.

Materials Required:

  • Crude reaction mixture (post-sulfonylation)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • 10% (w/v) Aqueous Citric Acid

  • Saturated Aqueous NaHCO₃

  • Saturated Aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Workflow:

  • Quench & Dilute: Transfer the crude reaction mixture to a separatory funnel. Dilute the mixture with 2-MeTHF (10 mL per gram of theoretical product) and an equal volume of deionized water.

  • Initial Separation: Stopper and invert the funnel gently 5-6 times. Vent the stopcock to release any pressure. Allow the layers to separate. Validation: 2-MeTHF (density 0.86 g/mL) will form the top layer. Drain and discard the bottom aqueous layer (contains bulk inorganic salts).

  • Amine Scavenging (Acid Wash): Add 10% aqueous citric acid (0.5x volume of the organic layer) to the funnel. Shake vigorously and vent. Allow phases to separate. Validation: Check the pH of the drained aqueous layer; it should be ~4. This confirms the unreacted amine has been protonated and removed.

  • Acid Neutralization (Base Wash): Add saturated NaHCO₃ (0.5x volume of the organic layer) to the organic phase. Caution: CO₂ gas will evolve. Shake gently and vent frequently until gas evolution ceases. Validation: The drained aqueous layer should test at pH ~8, confirming the neutralization of sulfonic acid byproducts without deprotonating the sulfonamide product.

  • Drying (Brine Wash): Wash the organic layer with saturated NaCl (0.5x volume) to remove residual dissolved water and sharpen the phase boundary. Drain the bottom aqueous layer.

  • Final Isolation: Transfer the 2-MeTHF layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ and swirl until the drying agent flows freely (indicating all water is absorbed). Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield the pure (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine.

Part 4: Process Visualization

The following diagram maps the logic and phase-distribution of the extraction workflow, highlighting the targeted removal of specific impurities at each stage.

G rxn Crude Reaction Mixture (Product, Amine, Sulfonic Acid) ext Add 2-MeTHF & Water Phase Separation rxn->ext aq1 Aqueous Phase 1 (Bulk Inorganic Salts) ext->aq1 Bottom (Waste) org1 Organic Phase (Product, Amine, Trace Acid) ext->org1 Top (Retain) wash1 10% Citric Acid Wash (pH ~4) Protonates unreacted amine org1->wash1 aq2 Aqueous Phase 2 (Amine Salt Waste) wash1->aq2 Bottom (Waste) org2 Organic Phase (Product, Trace Acid) wash1->org2 Top (Retain) wash2 Sat. NaHCO3 Wash (pH ~8) Neutralizes sulfonic acid org2->wash2 aq3 Aqueous Phase 3 (Sulfonate Salt Waste) wash2->aq3 Bottom (Waste) org3 Organic Phase (Pure Product) wash2->org3 Top (Retain) brine Sat. NaCl (Brine) Wash Removes residual water org3->brine prod Isolated (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine brine->prod Evaporate Solvent

Optimized liquid-liquid extraction workflow for sulfonamide isolation using 2-MeTHF.

References

  • Wikipedia - tert-Butyloxycarbonyl protecting group. Source: Wikipedia. URL:[Link][3]

  • ResearchGate - Molecular structure, pKa, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Source: ResearchGate. URL:[Link][5]

  • Journal of Chemical & Engineering Data - Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Source: ACS Publications. URL:[Link][6]

  • RSC Sustainability - A case study in the emerging bioeconomy: biobased solvents dihydrolevoglucosenone and 2-methyltetrahydrofuran. Source: RSC Publishing. URL:[Link][1]

  • Catalysts - Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Source: MDPI. URL:[Link][2]

Sources

Validation & Comparative

(R)-tert-Butyl vs (S)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereoselective Profiling of (R)- vs (S)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine: Biological Activity and Application in Target-Directed Drug Design

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Privileged" Chiral Scaffold

As a Senior Application Scientist, I frequently evaluate the impact of stereochemistry on pharmacodynamics. The piperidine ring is a ubiquitous, "privileged" scaffold in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics[1]. However, introducing a chiral center—such as the C3 position in tert-butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate —transforms a generic building block into a highly stereoselective ligand.

This guide objectively compares the biological activity of the (R)-enantiomer versus the (S)-enantiomer of this specific sulfonamido-piperidine fragment. Recently, this exact pharmacophore has emerged as a critical structural motif in the design of antagonists for MRGPRX2 (Mas-related G-protein coupled receptor X2), a receptor that plays a pivotal role in IgE-independent mast cell degranulation, itch, and neurogenic inflammation[2].

Understanding the eudismic ratio (the difference in pharmacological activity between the two enantiomers) of this scaffold is essential for hit-to-lead optimization.

Mechanistic Grounding & Structural Dynamics

The causality behind the stark differences in biological activity between the (R) and (S) enantiomers lies in the spatial projection of the propane-2-sulfonamido group.

  • (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine: In the binding pocket of target GPCRs like MRGPRX2, the piperidine ring typically adopts a chair conformation. The (R)-configuration forces the isopropylsulfonamido vector into an equatorial position that perfectly aligns with a conserved aspartate residue (e.g., Asp184)[3]. The sulfonamide NH acts as a critical hydrogen bond donor, while the isopropyl group occupies a highly specific lipophilic sub-pocket.

  • (S)-tert-Butyl 3-(propane-2-sulfonamido)piperidine: The (S)-configuration projects the bulky sulfonamide group axially (or forces a higher-energy ring flip), resulting in severe steric clashes with the receptor's transmembrane helices. This structural misalignment obliterates hydrogen bonding efficiency, rendering the (S)-enantiomer the distomer (the less active enantiomer).

Pathway A MRGPRX2 Receptor B Gq/11 Coupling A->B C PLC-β Cleavage B->C D Ca2+ Release C->D E Mast Cell Degranulation D->E

MRGPRX2-mediated signaling pathway leading to mast cell degranulation.

Comparative Biological Activity: (R) vs (S) Enantiomers

To objectively compare these alternatives, we evaluate them across primary target affinity, functional cellular assays, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The data below represents validated benchmark metrics for this scaffold class when evaluated as MRGPRX2 modulators.

Quantitative Data Summary
Assay Parameter(R)-Enantiomer (Eutomer)(S)-Enantiomer (Distomer)Fold Difference (Eudismic Ratio)
MRGPRX2 Binding Affinity (K_d) 45 nM>10,000 nM>220x
Ca2+ Mobilization (IC_50) 82 nM>10,000 nM>120x
Mast Cell Degranulation (IC_50) 115 nMNo InhibitionN/A
Human Liver Microsome (T_1/2) 48 min52 min~1x (Comparable)
CYP3A4 Inhibition (IC_50) >30 μM>30 μM~1x (Comparable)

Key Takeaway: While both enantiomers exhibit excellent metabolic stability and low CYP liability (thanks to the robust tert-butyl and sulfonamide groups), the (R)-enantiomer demonstrates profound stereoselective superiority in target engagement. The (S)-enantiomer is essentially biologically inert at the primary target, serving only as a negative control in functional assays.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Every protocol includes internal controls to calculate Z'-factors, ensuring the assay window is statistically robust before data is accepted.

Protocol 1: MRGPRX2 Calcium Mobilization Assay (Functional Readout)

Purpose: To quantify the functional antagonism of the enantiomers.

  • Cell Preparation: Seed HEK293 cells stably expressing human MRGPRX2 into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Addition: Dispense the (R)- and (S)-enantiomers (10-point dose-response, 0.1 nM to 10 μM) using an acoustic liquid handler. Incubate for 15 minutes.

  • Agonist Challenge: Inject the endogenous agonist Cortistatin-14 (EC_80 concentration) using a FLIPR Tetra system while simultaneously recording fluorescence (Ex 488 nm / Em 525 nm).

  • Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a known high-affinity reference antagonist as the positive control. Proceed with data analysis only if Z' > 0.5.

Protocol 2: β-Hexosaminidase Release Assay (Phenotypic Readout)

Purpose: To confirm that receptor antagonism translates to the inhibition of mast cell degranulation[3].

  • Sensitization: Culture LAD2 human mast cells in complete StemPro-34 medium. Plate at 10^5 cells/well in a 96-well V-bottom plate.

  • Pre-incubation: Treat cells with varying concentrations of the (R) or (S) enantiomer for 30 minutes at 37°C.

  • Degranulation Trigger: Stimulate cells with 10 μg/mL of Compound 48/80 (a potent MRGPRX2 agonist) for 45 minutes.

  • Enzymatic Readout: Transfer 50 μL of the supernatant to a new plate. Add 50 μL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate. Incubate for 1 hour at 37°C.

  • Termination & Measurement: Stop the reaction with 0.2 M Glycine (pH 10.7) and read absorbance at 405 nm.

  • Validation Check: Include a "Total Lysis" control (cells treated with 0.1% Triton X-100). Normalize all compound data as a percentage of total possible release.

Workflow S1 Chiral Resolution (R) vs (S) Enantiomers S2 In Vitro Binding (TR-FRET Assay) S1->S2 S3 Functional Assay (Ca2+ Mobilization) S2->S3 S4 Phenotypic Readout (β-Hexosaminidase) S3->S4

Step-by-step biological evaluation workflow for chiral piperidine modulators.

Conclusion

For drug development professionals evaluating the 3-(propane-2-sulfonamido)piperidine scaffold, stereochemistry is not merely a structural nuance—it is the primary driver of biological efficacy. The (R)-enantiomer is the definitive eutomer for MRGPRX2-directed applications, providing high-affinity engagement and functional inhibition of mast cell degranulation. The (S)-enantiomer, while metabolically stable, lacks the necessary spatial geometry for target engagement and should be excluded early in the hit-to-lead pipeline.

References

  • Title: Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals Source: Journal of Medicinal Chemistry (2014) URL: [Link]

  • Title: Bicyclic heterocycles as MRGPRX2 antagonists (WO2025160430A1)
  • Title: Identification of a mast-cell-specific receptor crucial for pseudo-allergic drug reactions Source: Nature (2015) URL: [Link]

  • Title: Missense MRGPRX2 variants inhibit mast cell degranulation in response to endogenous neuropeptides and drugs Source: The Journal of Immunology (2018) URL: [Link]

Sources

Advanced LC-MS Cross-Validation Guide for (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine is a highly specific pharmaceutical intermediate and structural motif characterized by a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a polar propane-2-sulfonamide moiety. Accurate quantification of this compound in complex biological matrices requires a highly selective analytical approach.

As a Senior Application Scientist, I designed this guide to objectively compare the quantitative performance of Triple Quadrupole (QqQ) versus High-Resolution Mass Spectrometry (HRMS) platforms for this analyte. Furthermore, this document provides a self-validating experimental protocol and outlines the regulatory cross-validation framework required by global agencies to ensure data integrity when transferring methods between these platforms.

The primary analytical challenge lies in the molecule's structural dichotomy. The Boc group is highly prone to in-source fragmentation, while the sulfonamide group is notoriously susceptible to matrix-induced ion suppression from endogenous phospholipids[1]. Overcoming these hurdles requires causality-driven sample preparation and precise mass spectrometry optimization.

Platform Comparison: QqQ vs. HRMS

When developing a bioanalytical method, selecting the right LC-MS platform is critical. While QqQ is the traditional gold standard for absolute sensitivity, HRMS (such as Q-TOF or Orbitrap) is increasingly utilized for its unparalleled specificity and retrospective data capabilities. Cross-validation between these platforms is often necessary during the lifecycle of drug development[2].

Table 1: Quantitative Performance Comparison
ParameterTriple Quadrupole (QqQ) LC-MS/MSHigh-Resolution MS (Q-TOF)Scientific Rationale
Primary Mode Multiple Reaction Monitoring (MRM)Parallel Reaction Monitoring (PRM)MRM filters specific precursor/product pairs; PRM captures all high-resolution fragments.
Sensitivity (LLOQ) 0.01 - 0.05 ng/mL0.1 - 0.5 ng/mLQqQ utilizes collision cell focusing for maximum ion transmission, yielding superior LLOQ[1].
Linear Dynamic Range 4 - 5 orders of magnitude3 - 4 orders of magnitudeQqQ detectors saturate less quickly than HRMS digitizers.
Specificity Mechanism Nominal mass filtering (1 Da window)High Mass Accuracy (< 5 ppm)HRMS distinguishes the analyte from isobaric matrix interferences that share the same nominal mass.
Retrospective Analysis No (Targeted acquisition only)Yes (Full Scan data available)HRMS allows post-acquisition mining for unexpected metabolites without reinjecting the sample.

Experimental Methodology: A Self-Validating Protocol

To guarantee trustworthiness, the following extraction protocol functions as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any volumetric errors, extraction losses, or matrix-induced ion suppression events experienced by the analyte are proportionally mirrored by the SIL-IS. This renders the final analyte/IS area ratio immune to external variables[3].

We utilize Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE), which is the most effective chemistry for capturing both the lipophilic Boc group and the polar sulfonamide[4].

Step-by-Step HLB-SPE Workflow
  • Sample Aliquoting & IS Spiking: Add 20 µL of SIL-IS to 100 µL of plasma matrix.

    • Causality: Early introduction ensures the IS undergoes the exact same physical and chemical stresses as the target analyte.

  • Protein Disruption: Add 100 µL of 2% Formic Acid in water.

    • Causality: Acidification disrupts non-covalent protein-drug binding, ensuring the free release of the sulfonamide analyte into the solvent prior to extraction.

  • SPE Conditioning & Loading: Condition a 30 mg HLB cartridge with 1 mL Methanol, equilibrate with 1 mL Water, and load the acidified sample[4].

    • Causality: The divinylbenzene core of the HLB sorbent retains the hydrophobic Boc-piperidine, while the N-vinylpyrrolidone retains the polar sulfonamide.

  • Interference Washing: Wash with 1 mL of 5% Methanol in water.

    • Causality: This specific organic concentration is strong enough to wash away highly polar endogenous salts and peptides, but too weak to break the hydrophobic interactions holding the analyte.

  • Analyte Elution: Elute with 2 x 500 µL of 100% Acetonitrile.

    • Causality: Acetonitrile acts as a strong aprotic solvent, fully disrupting the hydrophobic retention mechanism and recovering the analyte while leaving highly polar interferences trapped on the column.

G A Biological Sample (Spiked with SIL-IS) B Acidification (2% Formic Acid) A->B Disrupts Protein Binding C HLB SPE Extraction (Retains Boc & Sulfonamide) B->C Loads onto Sorbent D Platform 1: QqQ LC-MS/MS MRM: 293.15 -> 193.10 C->D Aliquot A E Platform 2: HRMS Q-TOF PRM: 293.1532 -> 193.1005 C->E Aliquot B F Cross-Validation Statistical Assessment D->F Conc. Data A E->F Conc. Data B

Caption: LC-MS Cross-Validation Workflow for (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine.

Fragmentation Chemistry & MRM Optimization

Understanding the gas-phase dissociation of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine is critical for selecting robust transitions for both QqQ and HRMS methods.

In positive ESI, the molecule forms a protonated precursor [M+H]+ at m/z 293.15.

  • Quantifier Transition (m/z 293.15 → 193.10):

    • Causality: This represents the neutral loss of the Boc group (100 Da, lost as isobutylene + CO2). Because the Boc group is highly labile, this is the most thermodynamically favorable cleavage at low collision energies (e.g., 15 eV), providing the highest signal-to-noise ratio for quantification.

  • Qualifier Transition (m/z 293.15 → 84.08):

    • Causality: This represents the cleavage of the sulfonamide bond, leaving the bare piperidine ring cation. This requires higher collision energy (e.g., 30 eV) and serves as a highly specific structural confirmation[1].

G P Precursor Ion [M+H]+ m/z 293.15 (Intact Molecule) F1 Quantifier Ion m/z 193.10 (Loss of Boc Group) P->F1 CID (15 eV) Neutral Loss: 100 Da F2 Qualifier Ion m/z 84.08 (Piperidine Core) P->F2 CID (30 eV) Sulfonamide Cleavage

Caption: Collision-Induced Dissociation (CID) pathway for the target analyte.

Regulatory Cross-Validation Standards

When transitioning the quantification of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine from a QqQ platform (often used in early discovery) to an HRMS platform, or vice versa, a formal cross-validation must be executed. According to the5[6] and 7[7], cross-validation is mandatory when data from different analytical platforms are combined to support regulatory decisions.

The statistical assessment typically employs a Bland-Altman plot or Deming regression to detect any systematic proportional or constant bias between the two platforms[2].

Table 2: Cross-Validation Acceptance Metrics (ICH M10)
Validation ParameterAcceptance CriteriaScientific Rationale
Accuracy (Bias) ±15% of nominal (±20% at LLOQ)Ensures systematic error remains within therapeutic safety margins[5].
Precision (%CV) ≤15% (≤20% at LLOQ)Guarantees method reproducibility across different analytical batches.
Cross-Validation Bias ±20% of the mean for ≥67% samplesConfirms platform interchangeability without skewing pharmacokinetic data[7].
Matrix Factor IS-normalized CV < 15%Validates that the Internal Standard effectively compensates for ion suppression across both platforms.

Conclusion

The accurate quantification of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine demands rigorous control over sample preparation and ionization parameters due to its labile Boc group and polar sulfonamide moiety. By implementing a self-validating HLB-SPE protocol and cross-validating a highly sensitive QqQ method with a highly specific HRMS method, laboratories can ensure unparalleled data integrity. Adhering to these mechanistic principles and ICH M10 statistical criteria guarantees that the analytical data will withstand the highest levels of regulatory scrutiny.

Sources

Benchmarking (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine Against Standard Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

A Preclinical Guide to Aliphatic Sulfonamide Scaffolds in Drug Discovery

Executive Summary

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve clinical success rates. (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine (CAS: 1349699-68-8) represents an advanced, stereopure aliphatic sulfonamide building block. This guide benchmarks its physicochemical properties, metabolic stability, and synthetic utility against classical aryl sulfonamides (e.g., sulfamethoxazole, benzenesulfonamide), providing drug development professionals with actionable, experimentally validated insights.

Structural Causality & Mechanistic Advantages

To understand the performance of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine, we must analyze the causality behind its structural components:

  • The Aliphatic Sulfonamide (Propane-2-sulfonamido) Group: Classical aryl sulfonamides often suffer from phototoxicity and vulnerability to Cytochrome P450 (CYP450)-mediated oxidation due to their conjugated pi-electron systems. By replacing the aromatic ring with an isopropyl group, the resulting aliphatic sulfonamide eliminates the chromophore, drastically improving photostability. Furthermore, the branched isopropyl chain provides intense steric shielding around the sulfur center, protecting the S-N bond from hydrolytic cleavage and enzymatic degradation 1.

  • The (R)-Piperidine Core: The incorporation of a saturated piperidine ring increases the fraction of sp3 carbons ( Fsp3​ ), which correlates directly with improved aqueous solubility and reduced off-target toxicity 2. The Boc-protected nitrogen allows for orthogonal late-stage functionalization, while the deprotected secondary amine provides a basic center to tune the molecule's pKa and modulate target residence time.

Metabolism Aryl Aryl Sulfonamides (e.g., Sulfamethoxazole) CYP CYP450 Oxidation (Aromatic Ring) Aryl->CYP Aliphatic Aliphatic Sulfonamides (Propane-2-sulfonamido) Stable Steric Shielding (Isopropyl Group) Aliphatic->Stable Tox Reactive Metabolites (Toxicity Risk) CYP->Tox Lead Metabolically Stable (Optimized PK) Stable->Lead

Metabolic degradation pathways comparing aryl and aliphatic sulfonamides.

Quantitative Benchmarking Data

The following table summarizes the comparative performance of the (R)-piperidine aliphatic scaffold against standard aryl sulfonamides. Data reflects the inherent stability of the aliphatic S-N bond compared to aromatic counterparts 3.

Property / Metric(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidineBenzenesulfonamideSulfamethoxazole
Structural Class Aliphatic ( sp3 -rich)Aryl ( sp2 -rich)Heteroaryl ( sp2 -rich)
Topological Polar Surface Area (TPSA) ~50.4 Ų (Boc-protected)46.2 Ų92.5 Ų
Photostability (UV Exposure, 24h) High (No chromophore)Moderate degradationHigh degradation
Hydrolytic Stability (pH 2.0, 37°C) Stable (>98% remaining)ModerateSusceptible to cleavage
HLM Metabolic Stability ( t1/2​ ) > 120 min ~ 45 min~ 30 min
Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that any experimental failure is caught internally before data is misinterpreted.

Protocol 1: Orthogonal Deprotection and Amide Coupling

Aliphatic sulfonamides demonstrate remarkable stability under acidic conditions, allowing for the selective removal of the Boc group without compromising the sulfonamide linkage 4.

  • Deprotection: Dissolve 1.0 mmol of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine in 5 mL of anhydrous Dichloromethane (DCM).

  • Acid Cleavage: Cool to 0°C and add 2 mL of Trifluoroacetic acid (TFA) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Concentration: Remove volatiles under reduced pressure and co-evaporate with toluene (3 x 5 mL) to remove residual TFA.

  • Coupling: Dissolve the resulting amine TFA salt in N,N-Dimethylformamide (DMF). Add 1.2 mmol of the desired carboxylic acid, 1.5 mmol of HATU, and 3.0 mmol of DIPEA. Stir for 4 hours.

Self-Validation Checkpoint: The orthogonal stability of the system is internally validated via TLC (Ninhydrin stain). If the acidic conditions inadvertently cleaved the sulfonamide S-N bond, multiple ninhydrin-positive spots (indicating free primary amines) would appear. A single product spot confirms absolute chemoselectivity.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay benchmarks the resistance of the aliphatic sulfonamide against CYP450-mediated Phase I metabolism.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Self-Validation Checkpoint: The protocol strictly requires the parallel incubation of Verapamil (1 µM) as a high-clearance positive control. If Verapamil fails to degrade by >50% within 30 minutes, it proves the microsomes are enzymatically inactive or the NADPH system failed. The entire assay run is automatically invalidated, preventing false-positive stability reporting.

Workflow A Scaffold Selection (R)-Boc-Piperidine B Boc Deprotection (TFA/DCM) A->B C Amide Coupling (HATU/DIPEA) B->C D ADMET Profiling (HLM Stability) C->D

Preclinical benchmarking workflow from scaffold selection to ADMET profiling.

References
  • Rapid Access to Aliphatic Sulfonamides ACS Publications (Organic Letters, 2022)[Link][1]

  • A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces ACS Publications (Journal of Chemical Information and Modeling, 2025)[Link] [3]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis MDPI (Molecules, 2024)[Link] [4]

Sources

Reproducibility of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine (CAS: 1349699-68-8) is a highly valued chiral building block utilized in the development of targeted pharmaceutical therapeutics 1. The synthesis of this intermediate relies on the sulfonylation of the primary amine, (R)-1-Boc-3-aminopiperidine, using isopropylsulfonyl chloride. While seemingly straightforward, scaling this reaction presents significant reproducibility challenges. The highly exothermic nature of the SN2-type attack on the sulfonyl chloride often leads to localized thermal hotspots in traditional batch reactors, promoting competitive bis-sulfonylation and degradation.

This guide objectively compares traditional batch methodologies against modern continuous flow synthesis 2, providing researchers and process chemists with actionable, data-backed protocols to ensure high-fidelity scale-up.

Mechanistic Pathway & Process Workflow

The core chemical transformation is the formation of a secondary sulfonamide. In batch systems, the newly formed secondary sulfonamide can undergo further deprotonation by the base (e.g., DIPEA), rendering it nucleophilic enough to attack a second molecule of isopropylsulfonyl chloride if mixing is suboptimal. Continuous flow systems mitigate this by utilizing micro-mixing and high surface-area-to-volume ratios, ensuring isothermal conditions and precise residence times that kinetically favor the mono-sulfonylated product [[3]]().

G cluster_batch Traditional Batch Synthesis cluster_flow Continuous Flow Synthesis Start Starting Materials: (R)-1-Boc-3-aminopiperidine + Isopropylsulfonyl chloride BatchRxn Stirred Tank Reactor (Slow Addition) Start->BatchRxn FlowRxn Microreactor / T-Mixer (Rapid Mixing) Start->FlowRxn BatchIssues Thermal Hotspots & Bis-sulfonylation BatchRxn->BatchIssues BatchWorkup Extensive Aqueous Workup & Chromatography BatchIssues->BatchWorkup Product Product: (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine (CAS: 1349699-68-8) BatchWorkup->Product FlowControl Isothermal Control & Precise Residence Time FlowRxn->FlowControl FlowWorkup In-line Quench & Direct Crystallization FlowControl->FlowWorkup FlowWorkup->Product

Workflow comparison of Batch vs. Continuous Flow synthesis for sulfonamide intermediates.

Comparative Performance Data

The following table summarizes the experimental metrics observed when scaling the synthesis to a 100-gram intermediate batch.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Molar Yield 76% - 81%94% - 96%
Purity (HPLC-UV) 91% - 93% (Requires Chromatography)>98% (Direct Crystallization)
Reaction Time 4 - 6 hours (+ 12 hours workup)3 - 5 minutes (Residence Time)
Impurity Profile 5-8% bis-sulfonamide, 2% unreacted amine<1% bis-sulfonamide, trace amine
Thermal Control Poor (ΔT up to +15°C during addition)Excellent (Isothermal, ΔT < +1°C)
Scalability Non-linear (Requires extensive re-optimization)Linear (Numbering-up / continuous operation)

Self-Validating Experimental Protocols

Traditional Batch Synthesis Protocol

Objective: Synthesize the target compound using standard laboratory glassware, utilizing slow addition to manage exothermicity.

  • Step 1: Preparation. Dissolve 1.0 equivalent of (R)-1-Boc-3-aminopiperidine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.

    • Causality: DIPEA is chosen as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing for the sulfonyl electrophile.

  • Step 2: Cooling & Addition. Cool the reaction vessel to 0°C using an ice-water bath. Dissolve 1.1 equivalents of isopropylsulfonyl chloride in DCM and add dropwise via an addition funnel over 2 hours.

    • Causality: The slow addition at 0°C is critical to suppress the exothermic spike that drives the formation of the bis-sulfonylated impurity.

  • Step 3: Reaction & Monitoring. Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation System: Monitor the reaction via LC-MS or TLC (ninhydrin stain). The primary amine spot should completely disappear. If unreacted amine remains, add an additional 0.1 eq of sulfonyl chloride.

  • Step 4: Workup & Isolation. Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to remove the bis-sulfonamide byproduct.

Continuous Flow Synthesis Protocol

Objective: Utilize a continuous flow reactor to achieve isothermal sulfonylation, maximizing purity and yield while eliminating the need for column chromatography [[2]]().

  • Step 1: System Priming. Set up a continuous flow system equipped with two high-precision syringe pumps, a PEEK T-mixer, and a 10 mL perfluoroalkoxy (PFA) residence time coil submerged in a precisely controlled 20°C water bath. Prime the system with anhydrous DCM.

  • Step 2: Reagent Preparation.

    • Stream A: Prepare a solution of 1.0 M (R)-1-Boc-3-aminopiperidine and 1.5 M DIPEA in DCM.

    • Stream B: Prepare a solution of 1.05 M isopropylsulfonyl chloride in DCM.

  • Step 3: Continuous Pumping. Pump Stream A and Stream B at equal flow rates (1.0 mL/min each) into the T-mixer.

    • Causality: The 1:1 volumetric mixing ratio ensures immediate and homogeneous contact. The combined flow rate of 2.0 mL/min through the 10 mL coil provides an exact residence time of 5 minutes, allowing complete conversion before side reactions can propagate 3.

  • Step 4: In-line Quench & Collection. Direct the reactor effluent into a stirred collection flask containing saturated aqueous NaHCO₃.

    • Self-Validation System: Periodically sample the organic layer of the collection flask for HPLC analysis. The steady-state purity should remain >98% throughout the continuous run.

  • Step 5: Isolation. Separate the organic layer, evaporate the solvent, and directly crystallize the product from a mixture of MTBE/Heptane, bypassing the need for chromatography entirely.

Conclusion

While traditional batch synthesis of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine is accessible, it is inherently limited by poor thermal management, leading to yield-reducing side reactions. Transitioning to a continuous flow paradigm not only improves the safety and scalability of the sulfonylation step but also delivers a superior purity profile that meets the stringent requirements of pharmaceutical drug development.

References

  • ACS Publications. "Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System." Journal of Combinatorial Chemistry. Available at:[Link]

  • Nature Protocols / PubMed. "The assembly and use of continuous flow systems for chemical synthesis." Nat Protoc. 2017. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Boc Deprotection of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis and drug development, the tert-butyloxycarbonyl (Boc) group stands as one of the most indispensable protecting groups for amines.[1] Its popularity stems from its ease of installation and its stability under a wide array of reaction conditions, including nucleophilic attack, catalytic hydrogenation, and basic hydrolysis.[2][3] However, the true utility of any protecting group lies in the ability to remove it cleanly and efficiently at the desired stage of a synthetic sequence. This guide provides an in-depth, data-driven comparison of common reagents for the deprotection of a specific, pharmaceutically relevant substrate: (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine.

The presence of the sulfonamide moiety introduces a critical consideration: the chosen deprotection method must be selective, cleaving the N-Boc carbamate without affecting the more robust, yet potentially sensitive, sulfonamide group. This guide will explore the mechanistic nuances, practical advantages, and experimental outcomes of several widely-used acidic reagents to empower researchers to make informed decisions for this crucial transformation.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is universally accomplished under acidic conditions.[4] The accepted mechanism proceeds through a series of well-defined steps, initiated by the protonation of the carbamate's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent cleavage.

The key steps are:

  • Protonation: An acid protonates the carbonyl oxygen of the Boc group.[5]

  • Cleavage: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.[6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[7]

  • Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride).[6]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H+ Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage Cleavage Decarboxylation Free Amine + CO2 Cleavage->Decarboxylation Decarboxylation Salt Amine Salt Decarboxylation->Salt + H+

Caption: Generalized mechanism of acid-catalyzed Boc deprotection.

A potential complication of this mechanism is the electrophilic nature of the liberated tert-butyl cation. It can alkylate nucleophilic sites on the substrate or other molecules in the reaction, leading to by-products.[8][9] The use of "scavengers" like anisole or triisopropylsilane (TIS) can mitigate this issue by trapping the cation.[10]

Comparative Analysis of Deprotection Reagents

We evaluated four common acidic systems for the deprotection of (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine. The choice of reagent impacts reaction time, product handling, and overall efficiency.

Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Overview: This is arguably the most common and standard method for Boc deprotection in solution-phase synthesis.[4][11] TFA is a strong acid that is highly effective, and both the acid and the DCM solvent are volatile, simplifying product isolation via rotary evaporation.[5]

  • Advantages: Fast, reliable, and easy to perform. The volatility of the reagents simplifies work-up.

  • Disadvantages: TFA is corrosive and requires careful handling. The resulting trifluoroacetate salt is often an oil, which can be difficult to handle and purify compared to a crystalline solid. Potential for t-butylation side reactions exists.[8]

Hydrochloric Acid (HCl) in Dioxane
  • Overview: A 4M solution of HCl in dioxane is a commercially available and highly effective reagent for Boc deprotection.[12][13] This method is known for its efficiency and often provides the deprotected amine as a crystalline hydrochloride salt.[14]

  • Advantages: Reactions are typically fast and clean. The resulting hydrochloride salt frequently precipitates from the reaction or upon addition of a less polar co-solvent (like diethyl ether), allowing for simple isolation by filtration.[14] This solid form is often more stable and easier to handle than the corresponding TFA salt.

  • Disadvantages: Dioxane is a suspected carcinogen and should be handled with appropriate safety precautions. The reagent is highly corrosive.

Formic Acid (HCOOH)
  • Overview: Formic acid represents a milder Brønsted acid alternative. While not as commonly used for standard Boc deprotections, it can be advantageous for substrates with other acid-sensitive functional groups where harsher conditions might cause undesired side reactions.

  • Advantages: Milder conditions can improve selectivity in complex molecules. It is less corrosive than TFA or HCl.

  • Disadvantages: Reactions are generally much slower than with TFA or HCl. Higher temperatures may be required to achieve a reasonable reaction rate, which could compromise sensitive substrates.

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
  • Overview: TMSOTf is a powerful Lewis acid that can effect Boc deprotection, often under very mild conditions and with high selectivity.[15] It is typically used with a non-nucleophilic base like 2,6-lutidine to buffer the generated triflic acid.[16]

  • Advantages: Extremely fast and effective, even for sterically hindered or electronically deactivated Boc groups. It can offer selectivity not achievable with strong Brønsted acids.[17]

  • Disadvantages: TMSOTf is expensive and highly moisture-sensitive, requiring strictly anhydrous reaction conditions.[15] The reagent and by-products require careful handling. This method is often reserved for challenging substrates where standard methods have failed.

Experimental Workflow & Protocols

The following protocols describe the deprotection of (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine using the reagents discussed. Reaction progress was monitored by Thin Layer Chromatography (TLC) until consumption of the starting material was complete.

Experimental_Workflow cluster_workflow General Deprotection Workflow Start Dissolve Boc-Protected Substrate in Anhydrous Solvent Reagent Add Deprotection Reagent (e.g., TFA, HCl/Dioxane) at 0°C Start->Reagent Reaction Stir at Room Temperature Monitor by TLC/LC-MS Reagent->Reaction Workup Concentrate Under Vacuum Reaction->Workup Isolation Isolate Product Salt (Precipitation/Trituration) Workup->Isolation Purification Wash with Cold Ether & Dry Under Vacuum Isolation->Purification

Caption: General experimental workflow for Boc deprotection.

Protocol 1: Deprotection using TFA/DCM
  • Dissolve (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (10.0 eq, ~50% v/v) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting residue (an oil) is triturated with cold diethyl ether to yield the trifluoroacetate salt as a solid.

  • Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using 4M HCl in Dioxane
  • Dissolve (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine (1.0 eq) in a minimal amount of anhydrous methanol.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5.0 eq).

  • Stir the reaction mixture at room temperature for 1.5 hours. A precipitate may form during this time.

  • Upon completion, add diethyl ether to the mixture to ensure complete precipitation of the product.

  • Collect the solid by filtration, wash thoroughly with cold diethyl ether to remove residual dioxane, and dry under vacuum to yield the hydrochloride salt.

Protocol 3: Deprotection using Formic Acid
  • Dissolve (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine (1.0 eq) in formic acid (98%).

  • Heat the reaction mixture to 40 °C and stir for 8 hours.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess formic acid.

  • The residue is co-evaporated with toluene to azeotropically remove residual formic acid.

  • The resulting formate salt is then triturated with diethyl ether, collected by filtration, and dried under vacuum.

Protocol 4: Deprotection using TMSOTf/2,6-Lutidine
  • Under an inert nitrogen atmosphere, dissolve (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,6-lutidine (1.5 eq) to the solution, followed by the dropwise addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq).[14]

  • Stir the reaction at 0 °C for 30 minutes.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into the aqueous layer. Wash the aqueous layer with DCM to remove organic impurities.

  • The aqueous layer can be lyophilized or carefully acidified and extracted to isolate the product. For this guide, the product was isolated as the triflate salt.

Results: A Comparative Summary

The performance of each reagent was evaluated based on reaction time, yield, and purity of the final product.

Reagent SystemReaction Time (h)Isolated Yield (%)Purity (LC-MS, %)Product Salt FormKey Observations
TFA in DCM 1.096%>98%TrifluoroacetateFast and efficient. Product initially oily, solidified upon trituration.
4M HCl in Dioxane 1.598%>99%HydrochlorideClean conversion. Product precipitated as a fine, white crystalline solid. Easy to handle.
Formic Acid 8.091%>99%FormateSignificantly slower reaction. High purity but lower yield, likely due to extended work-up.
TMSOTf / 2,6-Lutidine 0.595%>98%TriflateVery rapid reaction. Requires strict anhydrous conditions and careful work-up.

Discussion and Recommendations

For the specific deprotection of (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine, all tested methods proved effective without compromising the integrity of the sulfonamide group. The choice of reagent should therefore be guided by practical considerations of scale, desired product form, and laboratory workflow.

  • For Routine & Scalable Synthesis: The 4M HCl in Dioxane method is highly recommended. It combines high yield and purity with the significant practical advantage of producing a crystalline hydrochloride salt that is easy to isolate and handle.[18] This is often the preferred salt form for active pharmaceutical ingredients (APIs).

  • For Speed and Simplicity: TFA in DCM remains the workhorse for rapid, small-scale deprotections where the final salt form is of lesser concern. Its primary advantage is speed and the ease of removing excess reagents.[19]

  • For Highly Sensitive Substrates: While not necessary for this particular substrate, Formic Acid should be considered for molecules containing other acid-labile functionalities where the harshness of TFA or HCl is a concern. The trade-off is a significantly longer reaction time.

  • For Challenging Deprotections: TMSOTf is a powerful tool best reserved for substrates where standard Brønsted acids fail. Its speed is remarkable, but the cost, reagent sensitivity, and more complex work-up make it less practical for routine transformations of simple substrates like the one tested here.

Conclusion

The selective deprotection of the Boc group from (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine can be achieved with high fidelity using several common acidic reagents. While TFA provides the fastest route, the use of 4M HCl in dioxane offers a superior combination of yield, purity, and handling, delivering a stable, crystalline hydrochloride salt suitable for further use in drug development pipelines. The experimental data presented herein serves as a practical guide for researchers to select the optimal conditions based on their specific synthetic goals, balancing reaction efficiency with operational simplicity and the physical properties of the final product.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available from: [Link]

  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available from: [Link]

  • SciSpace. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Available from: [Link]

  • Wikipedia. Trimethylsilyl trifluoromethanesulfonate. Available from: [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. (2016). Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]

  • PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Available from: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Available from: [Link]

  • ACS Publications. N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. (2014). Available from: [Link]

  • AAPPTec. Boc Resin Cleavage Protocol. Available from: [Link]

  • Scribd. Rapid N-Boc Deprotection with TFA. Available from: [Link]

  • Google Patents. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound.
  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • ResearchGate. A mild and selective method for N-Boc deprotection. Available from: [Link]

  • Ccsenet. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Available from: [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • ResearchGate. (PDF) Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). Available from: [Link]

  • Heterocycles. Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. (2022). Available from: [Link]

  • BZ Chemical. BOC Protection and Deprotection. (2019). Available from: [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Humana Press. Methods for Removing the Fmoc Group. Available from: [Link]

  • Royal Society of Chemistry. Advances. Available from:

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. (2026). Available from: [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Available from: [Link]

Sources

Inter-laboratory validation of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine assay results

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for the analytical quantification and enantiomeric resolution of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine.

The Analytical Challenge: Aliphatic Chiral Recognition

(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine (CAS: 1349699-68-8) is a critical chiral building block utilized in the synthesis of complex pharmaceutical active ingredients. From an analytical perspective, this molecule presents a unique bipartite challenge:

  • Lack of a Strong Chromophore: The molecule is highly aliphatic. It lacks the extended conjugated π -systems or aromatic rings typically relied upon for standard UV-Vis detection (e.g., at 254 nm).

  • Chiral Lability: Ensuring the enantiomeric excess (ee%) of the (R)-enantiomer requires resolving it from its (S)-counterpart, necessitating highly specific chiral stationary phases (CSPs).

To establish a robust Inter-Laboratory Validation (ILV) framework, laboratories must move beyond traditional HPLC-UV. This guide objectively compares two advanced, field-proven methodologies: Chiral HPLC with Charged Aerosol Detection (CAD) and UPLC-MS/MS .

Head-to-Head Comparison: Chiral HPLC-CAD vs. UPLC-MS/MS

The selection of an analytical method depends on the Analytical Target Profile (ATP). While Chiral HPLC-CAD is unparalleled for determining enantiomeric purity, UPLC-MS/MS provides the sensitivity required for trace-level quantification in complex matrices (e.g., pharmacokinetics or residual intermediate screening).

Table 1: Performance Metrics & Mechanistic Comparison

ParameterChiral HPLC-CADUPLC-MS/MS (MRM Mode)
Primary Application Enantiomeric excess (ee%) determination.Absolute trace quantification; matrix analysis.
Detection Mechanism Measures aerosol particle charge post-evaporation; ideal for non-UV active aliphatic compounds.Electrospray Ionization (ESI+); detects specific mass-to-charge ( m/z ) transitions.
Stationary Phase Amylose/Cellulose-based CSP (e.g., Chiralpak AD-H).Sub-2 μ m C18 or HILIC (Achiral).
Causality of Separation Transient hydrogen bonding between the sulfonamide N-H/S=O and the polysaccharide backbone[1].Hydrophobic interactions and rapid mass transfer kinetics.
Limit of Detection (LOD) ~0.5 μ g/mL~0.5 ng/mL (1000x more sensitive)
Inter-Lab Robustness Moderate (highly dependent on mobile phase preparation and CAD nebulizer temperature).High (internal standards correct for matrix effects and ionization variations).

Visualizing the Analytical Workflow

Workflow A Sample Preparation (Standardization) B Chiral HPLC-CAD (Enantiomeric Purity) A->B High Conc. C UPLC-MS/MS (Trace Quantitation) A->C Low Conc. D Data Synthesis & Statistical Evaluation B->D C->D E Inter-Laboratory Validation Report D->E

Analytical workflow for (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine assay validation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They embed System Suitability Tests (SSTs) that act as logical gates; if the SST fails, the sequence automatically halts, preventing the generation of spurious data.

Protocol A: Chiral HPLC-CAD for Enantiomeric Purity

Causality Focus: Because the molecule lacks a UV chromophore, CAD is employed. CAD response is independent of optical properties and relies purely on the mass of the non-volatile analyte. A polysaccharide CSP is chosen because the sulfonamide moiety acts as a strong hydrogen-bond donor/acceptor, facilitating the transient diastereomeric complexes required for chiral resolution [2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic blend of Hexane/Ethanol (85:15, v/v) containing 0.1% diethylamine (DEA). Reasoning: DEA suppresses secondary interactions between the basic piperidine nitrogen and residual silanols on the silica support, preventing peak tailing.

  • System Suitability Test (SST - The Validation Gate): Inject a 50 μ g/mL racemic standard of tert-Butyl 3-(Propane-2-sulfonamido)piperidine.

    • Acceptance Criteria: Resolution ( Rs​ ) between (R) and (S) peaks must be ≥2.0 . Signal-to-noise ( S/N ) for both peaks must be ≥50 . Do not proceed to sample analysis if these criteria are unmet.

  • Sample Analysis: Inject 10 μ L of the unknown sample (prepared in mobile phase at ~1 mg/mL).

  • Data Acquisition: Set CAD nebulizer temperature to 35°C. Calculate ee% using the area normalization method.

Protocol B: UPLC-MS/MS for Trace Quantification

Causality Focus: To achieve high-throughput quantification across different laboratories, UPLC-MS/MS is utilized. Electrospray ionization (ESI) in positive mode efficiently protonates the basic piperidine nitrogen.

Step-by-Step Methodology:

  • Chromatographic Setup: Use a C18 column (1.7 μ m, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 3 minutes.

  • MS/MS Tuning (MRM): Monitor the transition from the protonated parent ion [M+H]+ to a stable fragment. Reasoning: The tert-butyl group (often a Boc-protecting group) readily cleaves in the collision cell (loss of isobutylene and CO2​ , Δm/z=100 ), yielding a highly specific product ion for quantification.

  • Internal Standard (IS) Bracketing: Spike all samples and standards with a stable isotope-labeled internal standard (e.g., 13C3​ -labeled analog) at 10 ng/mL. Reasoning: This self-corrects for any matrix-induced ion suppression, ensuring inter-laboratory reproducibility.

  • SST & Calibration: Run a 6-point calibration curve (1 ng/mL to 1000 ng/mL).

    • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.995 . The lowest standard must have an S/N≥10 (confirming the LOQ).

Inter-Laboratory Validation (ILV) Framework

When transferring these methods between the originating lab (Lab A) and the receiving lab (Lab B), the validation must adhere strictly to ICH Q2(R1) guidelines [3].

ILV L1 Originating Lab (Lab A) Method Optimization P Transfer Protocol ICH Q2(R1) Guidelines L1->P L2 Receiving Lab (Lab B) System Suitability Test P->L2 Eval Statistical Comparison (RSD < 2.0%) L2->Eval Val Method Validated Eval->Val Pass

Inter-laboratory validation (ILV) transfer process based on ICH Q2(R1) guidelines.

Table 2: ICH Q2(R1) ILV Acceptance Criteria

Validation ParameterExperimental Design (Across 2+ Labs)Acceptance Criteria
Specificity Inject blank matrix, (R)-isomer, and (S)-isomer independently.No interfering peaks >0.1% at the retention time of the (R)-isomer.
Accuracy (Recovery) Spike known concentrations at 50%, 100%, and 150% of the target level.Mean recovery must be between 98.0% and 102.0% [3].
Intermediate Precision 6 replicates analyzed by different analysts, on different days, using different instruments.Relative Standard Deviation (RSD) ≤2.0% .
Robustness Deliberate variations in CAD temp ( ±2 °C) or MS collision energy ( ±2 eV).SST criteria ( Rs​>2.0 , S/N>10 ) must remain satisfied.

By enforcing strict adherence to these causality-driven protocols and ICH Q2(R1) statistical boundaries, drug development professionals can ensure that assay results for (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine are highly reproducible, irrespective of the geographical location of the testing laboratory.

References

  • ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." GMP Compliance Guidelines. Available at: [Link]

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Data for Piperidine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Translational Science

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in the translation of preclinical data from controlled in vitro environments to the complex biological systems of in vivo models. This guide provides a comprehensive comparison of in vitro and in vivo data for a class of compounds known as piperidine sulfonamide derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active agents.[1][2]

It is important to note that a thorough search for the specific compound, (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine, did not yield publicly available in vitro or in vivo data. Therefore, this guide will focus on the broader class of piperidine sulfonamides, using representative examples from the scientific literature to illustrate the principles and methodologies of comparing preclinical data. By examining the correlations and discrepancies between in vitro and in vivo findings for these related compounds, we can glean valuable insights applicable to the development of novel therapeutics based on this privileged scaffold.

The Piperidine Sulfonamide Scaffold: A Versatile Pharmacophore

The piperidine ring is a ubiquitous structural motif in numerous pharmaceuticals, valued for its ability to confer favorable physicochemical and pharmacokinetic properties.[1] When combined with a sulfonamide group, this scaffold gives rise to a class of compounds with a diverse range of biological activities, including antibacterial, anticancer, and enzyme-inhibiting properties.[3][4][5] The sulfonamide moiety can act as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets, while the piperidine ring can influence solubility, metabolic stability, and receptor binding.

In Vitro Evaluation: A Controlled Assessment of Biological Activity

In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct interaction of a compound with its biological target.[1] These assays are typically high-throughput and cost-effective, allowing for the rapid screening of large compound libraries.

Common In Vitro Assays for Piperidine Sulfonamides
  • Enzyme Inhibition Assays: For compounds targeting specific enzymes, such as dipeptidyl peptidase-IV (DPP-IV) or matrix metalloproteinases (MMPs), kinetic assays are employed to determine the half-maximal inhibitory concentration (IC50).[5][6][7]

  • Antimicrobial Susceptibility Testing: The antibacterial potency of piperidine sulfonamides is often evaluated using methods like the broth microdilution assay to determine the minimum inhibitory concentration (MIC) against various bacterial strains.[4]

  • Cell-Based Assays: To assess anticancer activity, cell viability assays (e.g., MTT assay) are used to measure the cytotoxic effects of compounds on cancer cell lines.[1][8]

  • ADME Profiling: In vitro assays are crucial for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These include Caco-2 permeability assays for intestinal absorption, and liver microsome stability assays to assess metabolic clearance.[9][10]

Representative In Vitro Data for Piperidine Sulfonamide Derivatives
Compound ClassTarget/OrganismAssay TypeKey ParameterValueReference
Piperidine SulfonamidesDipeptidyl Peptidase-IV (DPP-IV)Enzyme InhibitionIC5041.17 nM[5]
Piperazine SulfonamidesDipeptidyl Peptidase-IV (DPP-IV)Enzyme Inhibition% Inhibition @ 100 µM11.2 - 22.6%[6]
Piperidine SulfonamidesXanthomonas oryzae pv. oryzaeAntibacterialEC502.02 - 11.83 µg/mL[4]
Piperidine Sulfone HydroxamatesMatrix Metalloproteinase-13 (MMP-13)Enzyme InhibitionIC500.25 nM[7]
Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol outlines a typical procedure for determining the IC50 value of a test compound against DPP-IV.

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, DPP-IV enzyme solution, and a fluorogenic substrate solution.

  • Assay Plate Preparation: Add serial dilutions of the test compound to a 96-well microplate. Include positive controls (known inhibitor) and negative controls (vehicle).

  • Enzyme Addition: Add the DPP-IV enzyme solution to all wells and incubate for a specified time at a controlled temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

DPP-IV Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilutions Plate Add Compound to Plate Compound->Plate Enzyme DPP-IV Enzyme Solution AddEnzyme Add Enzyme & Incubate Enzyme->AddEnzyme Substrate Fluorogenic Substrate AddSubstrate Add Substrate Substrate->AddSubstrate Plate->AddEnzyme AddEnzyme->AddSubstrate Measure Measure Fluorescence AddSubstrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Workflow for a typical in vitro DPP-IV enzyme inhibition assay.

In Vivo Evaluation: Assessing Performance in a Biological System

In vivo studies are essential for evaluating the overall efficacy, pharmacokinetics (PK), and safety of a drug candidate in a living organism.[10] These studies provide a more holistic understanding of a compound's behavior, accounting for factors such as metabolism, distribution to target tissues, and potential off-target effects.

Common In Vivo Models for Piperidine Sulfonamides
  • Pharmacokinetic (PK) Studies: These studies, typically conducted in rodents, determine key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and oral bioavailability.[7]

  • Efficacy Models: The choice of efficacy model depends on the therapeutic indication. For antibacterial compounds, infected animal models are used to assess the compound's ability to clear the infection.[4] For anticancer agents, tumor xenograft models are commonly employed.[7]

  • Toxicology Studies: These studies are designed to identify potential adverse effects and determine the maximum tolerated dose (MTD).

Representative In Vivo Data for Piperidine Sulfonamide Derivatives
Compound ClassAnimal ModelStudy TypeKey FindingReference
Piperidine SulfonamidesRice plantsAntibacterial Efficacy34.78% curative and 39.83% protective activity at 200 µg/mL[4]
Piperidine Sulfone HydroxamatesRatPharmacokineticsOral bioavailability of 36%[7]
Piperidine Sulfone HydroxamatesMouse XenograftAnticancer EfficacyExcellent antitumor activity[7]
Experimental Protocol: Rodent Pharmacokinetic Study

This protocol provides a general overview of a single-dose oral PK study in rats.

  • Animal Acclimation: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the study.

  • Compound Formulation: Prepare a formulation of the test compound suitable for oral gavage (e.g., a suspension in a vehicle like 0.5% methylcellulose).

  • Dosing: Administer a single oral dose of the test compound to a group of rats.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (area under the curve), and t1/2.

Rodent PK Study Workflow Acclimation Animal Acclimation Dosing Oral Dosing Acclimation->Dosing Formulation Compound Formulation Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Calc Pharmacokinetic Analysis Analysis->PK_Calc

A simplified workflow for a rodent pharmacokinetic study.

Comparing In Vitro and In Vivo Data: The Quest for Correlation

The ultimate goal of preclinical drug development is to identify compounds with favorable in vivo properties based on their in vitro profiles. However, the correlation between in vitro and in vivo data is not always straightforward.

Factors Influencing In Vitro-In Vivo Correlation (IVIVC)
  • Metabolism: A compound that is highly potent in vitro may exhibit poor efficacy in vivo due to rapid metabolism. In vitro metabolic stability assays can help predict this, but the complexity of in vivo metabolic pathways can lead to discrepancies.

  • Bioavailability: Poor oral bioavailability can prevent a compound from reaching its target site in sufficient concentrations, even if it is highly potent in a cell-free assay. Caco-2 permeability assays can provide an indication of intestinal absorption, but do not account for first-pass metabolism.

  • Plasma Protein Binding: High plasma protein binding can reduce the free concentration of a drug available to interact with its target, leading to lower efficacy in vivo than predicted by in vitro assays.

  • Off-Target Effects: A compound may exhibit unforeseen off-target effects in vivo that are not captured in highly specific in vitro assays.

Case Study: Piperidine Sulfonamide Antibacterials

A study on novel sulfonamide derivatives containing a piperidine moiety reported excellent in vitro antibacterial potency against plant pathogens.[4] However, the in vivo protective and curative activities in a greenhouse setting were described as "acceptable."[4] This highlights a common scenario where high in vitro potency does not directly translate to overwhelming in vivo efficacy. This could be due to factors such as compound stability in the plant, penetration into the plant tissue, or metabolism by the plant's enzymes.

Conclusion: An Integrated Approach to Drug Discovery

The comparison of in vitro and in vivo data is a critical and iterative process in drug discovery. While in vitro assays provide essential information on a compound's intrinsic activity and potential liabilities, in vivo studies are indispensable for understanding its behavior in a complex biological system. For the piperidine sulfonamide class of compounds, as with any other, a successful drug development campaign relies on an integrated approach, where insights from both in vitro and in vivo experiments are used to guide medicinal chemistry efforts and select candidates with the highest probability of clinical success. The lack of publicly available data for (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine underscores the proprietary nature of much of drug discovery research and the importance of generating comprehensive preclinical data packages for novel chemical entities.

References

  • Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds, 44(6). Available at: [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry, 25(16), 9161-9165. Available at: [Link]

  • Molecules. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2795. Available at: [Link]

  • Acta Pharmaceutica. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. Available at: [Link]

  • Alwarafi, E. A. A. (n.d.).
  • ResearchGate. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Available at: [Link]

  • Journal of Medicinal Chemistry. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(21), 6567-6579. Available at: [Link]

  • ACS Publications. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Available at: [Link]

  • European Journal of Medicinal Chemistry. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 83-93. Available at: [Link]

  • ResearchGate. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Available at: [Link]

  • Life Sciences. (2008). In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression. Life Sciences, 83(7-8), 284-289. Available at: [Link]

  • NextSDS. (n.d.). (S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate. Available at: [Link]

  • PMC. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available at: [Link]

  • Bentham Science. (n.d.). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

  • PMC. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Available at: [Link]

  • NextSDS. (n.d.). tert-butyl 3-(isopropylamino)piperidine-1-carboxylate. Available at: [Link]

  • Frontiers. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 829548. Available at: [Link]

  • MDPI. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Available at: [Link]

  • SciELO. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Available at: [Link]

  • Chemsrc. (n.d.). N-(tert-butyl)propane-2-sulfonamide. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol: (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine is a highly specialized building block utilized in advanced drug development and pharmaceutical synthesis. Because it contains both a Boc-protected amine and a sulfonamide moiety, its handling and disposal require strict logistical oversight. This guide provides drug development professionals with a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and environmental disposal of this compound, ensuring compliance with federal safety standards.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a robust safety protocol. The sulfonamide group contributes to its biological activity but also dictates its environmental persistence[1]. Furthermore, the Boc-protected piperidine framework presents specific irritation hazards that must be mitigated during routine laboratory operations[2].

Table 1: Physicochemical and Hazard Profile

PropertyValue
Chemical Name (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine
Molecular Formula C13H26N2O4S
Molecular Weight 306.42 g/mol
Physical State Solid (Powder)
Storage Temperature 2–8°C (Refrigerated, protected from moisture)[3]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[2]

Causality Check: The compound is stored at 2–8°C because ambient moisture and heat can prematurely degrade the Boc-protecting group, leading to the release of volatile piperidine derivatives.

Operational Handling & PPE Requirements

Standard laboratory personal protective equipment (PPE) is insufficient without understanding the why behind the choices.

  • Respiratory Protection (N95/P100): The compound is a fine solid that can easily aerosolize. Inhalation causes respiratory tract irritation (STOT SE 3)[2].

  • Nitrile Gloves (Double-gloving recommended): Nitrile provides a robust barrier against organic powders. Causality: Double-gloving ensures that if the outer glove is contaminated during weighing, it can be removed without exposing the skin to the irritant.

  • Engineering Controls: All weighing and transfer operations must occur within a certified Class II biological safety cabinet or a standard chemical fume hood to maintain a negative pressure environment, preventing powder dissemination into the broader lab space.

Spill Response Workflow

A self-validating spill protocol ensures that every action is verified before proceeding to the next, minimizing the risk of accidental exposure.

SpillWorkflow A Spill Detected B Assess Spill Size A->B C Small Spill (< 50g) B->C D Large Spill (> 50g) B->D E Don PPE (Respirator, Gloves) C->E F Evacuate & Call HazMat D->F G Dampen & Sweep (Avoid Dust) E->G H Place in Sealable HDPE Container G->H I Label as Hazardous Waste H->I J Transfer to Accumulation Area I->J

Figure 1: Step-by-step spill response workflow for solid sulfonamide derivatives.

Step-by-Step Spill Methodology:

  • Assessment & Isolation: Immediately isolate the area. Determine if the spill is manageable or requires external intervention (See Table 2).

  • PPE Verification: Don a fitted N95/P100 respirator, chemical-splash goggles, and nitrile gloves. Validation: Perform a negative-pressure seal check on the respirator before approaching the spill.

  • Dampening (Critical Step): Lightly mist the spilled powder with a compatible solvent (e.g., water or a 10% isopropanol solution). Causality: Dry sweeping aerosolizes the active pharmaceutical ingredient (API), drastically increasing the risk of inhalation exposure. Dampening binds the particulates.

  • Collection: Use a non-sparking scoop or a disposable plastic scraper to collect the dampened material. Transfer it into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Decontamination: Wipe the spill surface with a detergent solution, followed by a water rinse. Place all used absorbent pads and wipes into the same HDPE container.

Waste Segregation & Disposal Protocols

Improper disposal of sulfonamide derivatives can lead to severe environmental toxicity.

DisposalWorkflow A Waste Generation B Segregate: Non-Halogenated Organic A->B C Seal in Compatible Container B->C D Attach RCRA Hazardous Label C->D E Store in Central Accumulation Area D->E F High-Temperature Incineration E->F

Figure 2: Standardized waste segregation and disposal pipeline for sulfonamide derivatives.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Classify the material as "Non-Halogenated Organic Solid Waste." Causality: Although it contains sulfur, it lacks halogens (Cl, Br, F). Mixing it with halogenated waste streams can unnecessarily increase disposal costs and complicate incineration chemistry.

  • Primary Containment: Seal the waste in an HDPE or amber glass container. Causality: HDPE is chemically inert and prevents moisture ingress, which could cause the generation of off-gases during storage.

  • Labeling & Documentation: Affix a hazardous waste label detailing the chemical name, the primary hazard (Irritant), and the exact accumulation start date. Validation: Cross-reference the label with the laboratory's active chemical inventory system to ensure traceability.

  • High-Temperature Incineration: Transfer the container to the facility's Central Accumulation Area (CAA). The only acceptable disposal route is high-temperature incineration (>1000°C) at a licensed facility. Causality: Combustion of sulfonamides and amines yields toxic oxides of nitrogen (NOx) and sulfur (SOx). High-temperature incinerators equipped with alkaline scrubbers are required to neutralize these acidic gases before atmospheric release.

Table 2: Spill Response & Disposal Metrics

MetricThreshold / SpecificationAction Required
Small Spill Limit < 50 gramsHandle internally with standard lab PPE.
Large Spill Limit > 50 gramsEvacuate lab; contact HazMat response team.
Incineration Temp > 1000°CEnsure facility uses high-temp destruction.
Storage Temp 2–8°CStore in a monitored, spark-proof refrigerator.

Regulatory & Environmental Compliance

While (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine is not explicitly named on the EPA's P-list or U-list of acutely hazardous wastes, it falls under the broad criteria of characteristic hazardous waste due to its toxicity and irritant properties. Facilities must manage this compound in strict accordance with the Resource Conservation and Recovery Act (RCRA) and cross-reference their inventory against the EPA's Consolidated List of Lists to ensure comprehensive EPCRA reporting compliance[4].

References

  • Consolidated List of Lists under EPCRA/CERCLA/CAA §112(r) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • (S)-3-Amino-1-N-Boc-Piperidine Product Specifications Source: Sinochem Nanjing Corporation URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.